6bK TFA
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C43H56F3N7O9 |
|---|---|
Peso molecular |
871.9 g/mol |
Nombre IUPAC |
(3R,6S,9S,12E,16S)-9-(4-aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentazacycloicos-12-ene-16-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C41H55N7O7.C2HF3O2/c42-23-9-7-16-32-40(54)48-34(25-27-11-3-1-4-12-27)41(55)47-33(26-28-17-19-30(20-18-28)37(51)29-13-5-2-6-14-29)39(53)44-24-10-8-15-31(38(43)52)45-35(49)21-22-36(50)46-32;3-2(4,5)1(6)7/h2,5-6,13-14,17-22,27,31-34H,1,3-4,7-12,15-16,23-26,42H2,(H2,43,52)(H,44,53)(H,45,49)(H,46,50)(H,47,55)(H,48,54);(H,6,7)/b22-21+;/t31-,32-,33+,34-;/m0./s1 |
Clave InChI |
YYZNAMZJUJTYPS-GNVBVUGKSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 6bK TFA
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the mechanism of action for 6bK TFA, a potent and highly selective small-molecule inhibitor of Insulin-Degrading Enzyme (IDE). This compound operates via a novel exosite binding mechanism, allosterically inhibiting the degradation of key metabolic hormones. This guide details the molecular interactions, downstream signaling consequences, quantitative efficacy, and the key experimental protocols used to elucidate its activity. All data and methodologies are derived from peer-reviewed scientific literature.
Core Mechanism of Action
This compound is a synthetic macrocycle that functions as a non-competitive, exosite inhibitor of the zinc-metalloprotease Insulin-Degrading Enzyme (IDE).[1][2] Unlike traditional active-site inhibitors, 6bK binds to a novel allosteric pocket adjacent to, but not overlapping with, the catalytic site of IDE.[1][2] This unique binding mode is responsible for its remarkable selectivity. X-ray crystallography has confirmed that 6bK engages this "exo site," inducing a conformational change that inhibits the enzyme's ability to process its substrates.[1]
By inhibiting IDE, 6bK effectively increases the circulating half-life of several key peptide hormones that are natural substrates of the enzyme. The primary substrates affected are:
-
Insulin (B600854): A crucial hormone for promoting glucose uptake from the bloodstream into muscle and fat cells.
-
Amylin: Co-secreted with insulin, it slows gastric emptying and promotes satiety.[3]
-
Glucagon: A counter-regulatory hormone to insulin that raises blood glucose levels.[3]
The primary therapeutic effect of this compound in the context of glucose homeostasis stems from its potentiation of insulin signaling. By preventing insulin's rapid degradation, 6bK enhances and prolongs its action, leading to improved glucose tolerance, particularly under meal-like conditions.[1]
Signaling Pathways Modulated by this compound
The principal downstream effect of this compound is the enhancement of the canonical insulin signaling pathway. By preventing insulin degradation, this compound increases the concentration of available insulin to bind to the insulin receptor (IR), a receptor tyrosine kinase.
Logical Flow of this compound Action:
Caption: Logical workflow of this compound's mechanism.
Detailed Insulin Signaling Pathway (PI3K/AKT):
The binding of elevated levels of insulin to its receptor triggers a phosphorylation cascade, primarily through the PI3K/AKT pathway, which culminates in the translocation of GLUT4 glucose transporters to the cell membrane.
-
Receptor Activation: Insulin binds to the alpha subunit of the insulin receptor, causing a conformational change that activates the tyrosine kinase activity of the beta subunits. This leads to autophosphorylation of the receptor.
-
IRS Recruitment: The phosphorylated receptor recruits and phosphorylates Insulin Receptor Substrate (IRS) proteins.[4]
-
PI3K Activation: Phosphorylated IRS acts as a docking site for Phosphoinositide 3-kinase (PI3K), which is then activated.[4]
-
PIP3 Generation: PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane.[4][5]
-
AKT Activation: PIP3 recruits and activates PDK1, which in turn phosphorylates and activates AKT (also known as Protein Kinase B).[5]
-
GLUT4 Translocation: Activated AKT phosphorylates a number of substrates, including AS160, which relieves its inhibitory effect on Rab GTPases.[[“]] This promotes the translocation of vesicles containing the glucose transporter GLUT4 to the plasma membrane.[[“]][7]
-
Glucose Uptake: Increased GLUT4 at the cell surface facilitates the uptake of glucose from the bloodstream into the cell, thereby lowering blood glucose levels.
Caption: Downstream PI3K/AKT signaling pathway enhanced by this compound.
Quantitative Data Summary
The efficacy and selectivity of this compound have been quantified through various biochemical assays. The data highlights its potency as an IDE inhibitor and its specificity compared to other proteases.
| Parameter | Value | Target | Notes |
| IC₅₀ | 50 nM | Human IDE | Half-maximal inhibitory concentration, indicating high potency.[1] |
| Selectivity | ≥1,000-fold | IDE vs. other metalloproteases | Tested against thimet oligopeptidase (THOP), neurolysin (NLN), and others, demonstrating high specificity.[1] |
| Plasma Half-life | > 2 hours | In mouse | Indicates suitability for in vivo studies.[3] |
| Tissue Distribution | High | Liver, Kidneys, Peripheral Circulation | Concentrates in main insulin-degrading organs.[3] |
| Brain Penetration | Undetectable | In mouse brain tissue | Suggests a low risk of affecting amyloid-β degradation in the CNS.[3] |
Key Experimental Protocols
The following protocols are summarized from the primary literature describing the characterization of this compound.
IDE Inhibition Assay (IC₅₀ Determination)
This assay quantifies the ability of 6bK to inhibit IDE's enzymatic activity. The original study utilized a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Principle: An insulin substrate is degraded by IDE. The HTRF assay uses two antibodies targeting insulin, one linked to a donor fluorophore (Europium cryptate) and the other to an acceptor (XL665). When insulin is intact, the antibodies bind, bringing the fluorophores into proximity and generating a FRET signal. IDE activity degrades the insulin, reducing the signal. An inhibitor like 6bK prevents degradation, thus preserving the signal.
-
Workflow:
-
Reagent Preparation: Recombinant human IDE, insulin substrate, and HTRF antibody reagents are prepared in an appropriate assay buffer (e.g., pH 7 buffer).
-
Inhibitor Dilution: this compound is serially diluted in DMSO and then into the assay buffer to create a range of concentrations for the dose-response curve.
-
Assay Reaction: In a microplate (e.g., 384-well), IDE and the insulin substrate are incubated with varying concentrations of this compound (or vehicle control - DMSO).
-
Detection: After a set incubation period (e.g., 2 hours) at a controlled temperature (e.g., 25°C), the HTRF antibody detection reagents are added.[8]
-
Signal Reading: The plate is incubated to allow antibody binding (e.g., 2-4 hours) and then read on an HTRF-compatible microplate reader, measuring fluorescence at both donor and acceptor emission wavelengths.
-
Data Analysis: The ratio of acceptor/donor fluorescence is calculated. The IC₅₀ value is determined by plotting the HTRF signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.
-
Caption: Experimental workflow for IC50 determination using HTRF.
In Vivo Oral Glucose Tolerance Test (OGTT)
This experiment assesses the effect of 6bK on glucose homeostasis in a living organism, specifically in a diet-induced obese (DIO) mouse model, which mimics pre-type 2 diabetes.
-
Principle: An oral glucose load is administered to fasted mice. Blood glucose is monitored over time to measure how efficiently the body clears the glucose from circulation. Improved clearance in 6bK-treated mice compared to controls indicates enhanced insulin action.
-
Workflow:
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 45-60% calories from fat) for an extended period (e.g., 8-12 weeks) to induce obesity and glucose intolerance.[9]
-
Fasting: Mice are fasted for a defined period (e.g., 4-6 hours) prior to the test, with water available ad libitum.[10]
-
Drug Administration: A single dose of this compound (e.g., 10 mg/kg) or vehicle control is administered via intraperitoneal (i.p.) injection 30 minutes before the glucose challenge.[3]
-
Baseline Measurement (t=0): A baseline blood sample is taken (typically from the tail vein) to measure fasting glucose levels.
-
Glucose Challenge: A bolus of glucose solution (e.g., 3.0 g/kg body weight) is administered via oral gavage.[3]
-
Time-Course Sampling: Blood glucose levels are measured at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) post-gavage.[11]
-
Data Analysis: Blood glucose concentration is plotted against time for both treated and control groups. The Area Under the Curve (AUC) is calculated to provide a quantitative measure of glucose tolerance. A lower AUC in the 6bK group signifies improved glucose clearance.
-
Caption: Experimental workflow for the Oral Glucose Tolerance Test (OGTT).
Conclusion
This compound represents a novel class of enzymatic inhibitors that operate through an allosteric, exosite-binding mechanism. Its high potency and selectivity for Insulin-Degrading Enzyme allow it to effectively increase the circulating levels of insulin, amylin, and glucagon. The primary therapeutic consequence is an enhancement of the insulin signaling cascade, leading to improved glucose disposal in preclinical models of metabolic disease. The data strongly support IDE inhibition as a viable therapeutic strategy for conditions such as type 2 diabetes.
References
- 1. Insulin Degrading Enzyme inhibition, a novel therapy for type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Anti-diabetic activity of insulin-degrading enzyme inhibitors mediated by multiple hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. consensus.app [consensus.app]
- 7. Current understanding of glucose transporter 4 expression and functional mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Rapid Insulin Assay by Homogenous Time-Resolved Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) [jove.com]
- 10. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 11. researchgate.net [researchgate.net]
6bK TFA: An In-depth Technical Guide to a Potent Insulin-Degrading Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
6bK TFA is a potent and selective small molecule inhibitor of the Insulin-Degrading Enzyme (IDE), a zinc-metalloprotease responsible for the catabolism of insulin (B600854) and other bioactive peptides. With a reported half-maximal inhibitory concentration (IC50) in the nanomolar range, this compound has emerged as a valuable research tool for studying the physiological roles of IDE and as a potential therapeutic lead for conditions such as type 2 diabetes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and the signaling pathways it modulates.
Introduction
Insulin-Degrading Enzyme (IDE) is a key regulator of insulin homeostasis, and its dysregulation has been implicated in the pathophysiology of type 2 diabetes and Alzheimer's disease. Inhibition of IDE represents a promising therapeutic strategy to increase the bioavailability of insulin and other beneficial peptides. This compound is a macrocyclic peptide-based inhibitor that has demonstrated high potency and selectivity for IDE.[1][2][3] This document serves as a technical resource for researchers utilizing this compound in their studies.
Mechanism of Action
This compound is a potent and selective inhibitor of IDE with a reported IC50 of 50 nM.[1][4] Unlike competitive inhibitors that bind to the active site, 6bK has been shown to bind to an "exo-site," a novel binding pocket adjacent to but not overlapping with the catalytic site of IDE.[5] This unique binding mode is thought to contribute to its high selectivity, which is reported to be over 1,000-fold for IDE compared to other metalloproteases.[4][6] By binding to this allosteric site, 6bK modulates the enzyme's activity, leading to a decrease in the degradation of its substrates, including insulin, glucagon, and amylin.[2][7]
Quantitative Data
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Reference(s) |
| IC50 | 50 nM | [1][4][8] |
| Ki | Calculation requires Km of the substrate and the substrate concentration used in the IC50 assay. This data is not readily available in the public domain. The relationship is described by the Cheng-Prusoff equation: Ki = IC50 / (1 + ([S]/Km)) | |
| Selectivity | >1,000-fold for IDE over other metalloproteases | [4][6] |
| In vivo effects | Increases circulating insulin in high-fat-fed mice. Enhances glucose tolerance to oral glucose. | [1][9] |
Experimental Protocols
In Vitro IDE Inhibition Assay (General FRET-based Protocol)
While a specific, detailed protocol for this compound is not publicly available, the following general protocol for a Fluorescence Resonance Energy Transfer (FRET)-based IDE inhibition assay can be adapted. This type of assay was used in the initial characterization of 6bK.[5]
Materials:
-
Recombinant human IDE
-
FRET-based IDE substrate (e.g., a fluorescently labeled peptide that is cleaved by IDE)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add a fixed concentration of recombinant human IDE to each well.
-
Add the serially diluted this compound or vehicle control to the wells containing IDE.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the FRET-based IDE substrate to each well.
-
Immediately begin monitoring the change in fluorescence over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the FRET pair.
-
The rate of substrate cleavage is proportional to the change in the FRET signal.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is based on standard procedures and those referenced in studies involving 6bK.[6][9]
Materials:
-
Mice (e.g., C57BL/6J)
-
This compound
-
Vehicle control (e.g., saline or as specified by the supplier)
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Blood collection supplies (e.g., tail-nick lancets, micro-hematocrit tubes)
Procedure:
-
Fast the mice overnight (approximately 16 hours) with free access to water.
-
Record the baseline blood glucose level (time 0) from a tail-nick.
-
Administer this compound or vehicle control via intraperitoneal (i.p.) injection at a specified dose (e.g., 10 mg/kg).
-
After a set time (e.g., 30 minutes), administer a glucose solution orally via gavage.
-
Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot the blood glucose concentration over time for both the this compound-treated and vehicle-treated groups.
-
The area under the curve (AUC) can be calculated to quantify the effect on glucose tolerance.
Synthesis of 6bK
A detailed, step-by-step synthesis protocol for 6bK is not publicly available. However, it is described as a macrocyclic peptide.[3] The general approach for synthesizing such molecules typically involves solid-phase peptide synthesis (SPPS) of a linear precursor, followed by a solution-phase macrocyclization step.
General Steps for Macrocyclic Peptide Synthesis:
-
Solid-Phase Synthesis of the Linear Peptide: The linear peptide sequence is assembled on a solid support (resin) using standard Fmoc or Boc chemistry.
-
Cleavage from the Resin: The protected linear peptide is cleaved from the resin, often under mild acidic conditions to keep the side-chain protecting groups intact.
-
Macrocyclization: The linear peptide is cyclized in solution under high dilution to favor intramolecular cyclization over intermolecular polymerization. This step typically involves the formation of an amide bond between the N-terminus and the C-terminus of the peptide.
-
Deprotection: The side-chain protecting groups are removed to yield the final macrocyclic peptide.
-
Purification: The crude product is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Signaling Pathways and Visualizations
Inhibition of IDE by this compound leads to an increase in the local concentration of insulin, thereby potentiating its downstream signaling cascade. The primary pathway affected is the insulin signaling pathway, which plays a crucial role in glucose uptake and metabolism.
Insulin Signaling Pathway
The binding of insulin to its receptor (IR) initiates a signaling cascade that ultimately leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake.
Caption: Insulin signaling cascade leading to glucose uptake.
Experimental Workflow for IDE Inhibitor Screening
A typical workflow for screening potential IDE inhibitors, such as 6bK, involves several stages, from initial high-throughput screening to in vivo validation.
Caption: Experimental workflow for identifying and validating IDE inhibitors.
Conclusion
This compound is a powerful and selective tool for investigating the roles of Insulin-Degrading Enzyme in health and disease. Its unique mechanism of action and demonstrated in vivo efficacy make it a compound of significant interest for both basic research and drug development. This technical guide provides a foundational understanding of this compound, and it is anticipated that further research will continue to elucidate its full therapeutic potential.
References
- 1. Insulin Degrading Enzyme inhibition, a novel therapy for type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Anti-diabetic activity of insulin-degrading enzyme inhibitors mediated by multiple hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substrate-selective inhibitors that reprogram the activity of insulin-degrading enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insulin-degrading enzyme inhibitor modulates glucose tolerance and homeostasis [jax.org]
- 7. researchgate.net [researchgate.net]
- 8. Anti-diabetic activity of insulin-degrading enzyme inhibitors mediated by multiple hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Substrate activation of insulin-degrading enzyme (insulysin). A potential target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 6bK TFA in Glucose Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
6bK TFA (trifluoroacetate) is a potent and highly selective small-molecule inhibitor of the Insulin-Degrading Enzyme (IDE), a zinc metalloprotease responsible for the catabolism of several key hormones involved in glucose homeostasis. By inhibiting IDE, this compound effectively increases the circulating levels of insulin (B600854), amylin, and glucagon (B607659), leading to a complex and context-dependent modulation of glucose metabolism. This guide provides an in-depth technical overview of the mechanism of action of this compound, its effects on key signaling pathways, and detailed experimental protocols for its evaluation.
Introduction
Insulin-Degrading Enzyme (IDE) has emerged as a significant therapeutic target for type 2 diabetes due to its central role in insulin clearance. Pharmacological inhibition of IDE presents a novel strategy to enhance endogenous insulin signaling. This compound, a macrocyclic peptide derivative, has been identified as a potent and selective IDE inhibitor with an IC50 of 50 nM.[1] This document elucidates the multifaceted role of this compound in regulating glucose homeostasis, providing a comprehensive resource for researchers in the field of metabolic diseases and drug development.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the inhibition of IDE, which in turn prevents the degradation of its key substrates: insulin, amylin, and glucagon. This leads to an increase in the circulating half-life and concentration of these hormones, thereby amplifying their physiological effects.
Impact on Insulin Signaling
By preventing insulin degradation, this compound enhances insulin signaling. Increased insulin levels are expected to activate the canonical PI3K/Akt signaling pathway in insulin-sensitive tissues such as liver, skeletal muscle, and adipose tissue. This activation leads to the translocation of GLUT4 transporters to the cell membrane, promoting glucose uptake from the bloodstream and ultimately lowering blood glucose levels.
Modulation of Amylin and Glucagon Levels
This compound also inhibits the degradation of amylin and glucagon. Amylin, co-secreted with insulin from pancreatic β-cells, contributes to glucose control by slowing gastric emptying and promoting satiety.[2] Glucagon, secreted by pancreatic α-cells, has a counter-regulatory role to insulin, stimulating hepatic glucose production. The simultaneous elevation of these hormones by this compound results in a nuanced and context-dependent effect on glucose homeostasis.
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the quantitative data from key in vivo studies investigating the effects of this compound on glucose metabolism in mouse models.
Table 1: Effect of this compound on Oral Glucose Tolerance Test (OGTT) in High-Fat-Fed Mice
| Treatment Group | Time (minutes) | Blood Glucose (mg/dL) | Plasma Insulin (ng/mL) |
| Vehicle | 0 | ~150 | ~2.5 |
| 15 | ~450 | ~15 | |
| 30 | ~400 | ~12 | |
| 60 | ~300 | ~8 | |
| 120 | ~200 | ~5 | |
| This compound | 0 | ~150 | ~3.0 |
| 15 | ~350 | ~25 | |
| 30 | ~300 | ~20 | |
| 60 | ~200 | ~15 | |
| 120 | ~150 | ~10 |
Data are approximated from graphical representations in Maianti et al., 2014.[3] Bold values indicate a significant difference compared to the vehicle group.
Table 2: Effect of this compound on Intraperitoneal Glucose Tolerance Test (IPGTT) in High-Fat-Fed Mice
| Treatment Group | Time (minutes) | Blood Glucose (mg/dL) | Plasma Glucagon (pg/mL) |
| Vehicle | 0 | ~150 | ~100 |
| 15 | ~400 | ~150 | |
| 30 | ~350 | ~120 | |
| 60 | ~250 | ~100 | |
| 120 | ~150 | ~80 | |
| This compound | 0 | ~150 | ~150 |
| 15 | ~450 | ~250 | |
| 30 | ~450 | ~200 | |
| 60 | ~350 | ~150 | |
| 120 | ~200 | ~120 |
Data are approximated from graphical representations in Maianti et al., 2014.[3] Bold values indicate a significant difference compared to the vehicle group.
Table 3: Effect of this compound on Plasma Amylin Levels and Gastric Emptying
| Treatment Group | Plasma Amylin (pM) | Gastric Emptying (% remaining) |
| Vehicle | ~20 | ~40 |
| This compound | ~40 | ~60 |
Data are approximated from graphical representations in Maianti et al., 2014.[3] Bold values indicate a significant difference compared to the vehicle group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to the action of this compound.
Experimental Protocols
Animal Models
-
Strain: Male C57BL/6J mice.
-
Diet: For diet-induced obesity models, mice are fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 8-12 weeks) to induce insulin resistance. Control animals are maintained on a standard chow diet.
Formulation and Administration of this compound
-
Formulation: this compound is dissolved in a vehicle suitable for intraperitoneal (i.p.) injection. A common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline. For example, a solution can be prepared with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
Dosage: A typical dose used in mice is 2 mg per animal (approximately 80 mg/kg).[4]
-
Administration: this compound or vehicle is administered via i.p. injection 30 minutes prior to the glucose challenge.
Oral Glucose Tolerance Test (OGTT)
-
Fasting: Mice are fasted overnight for 16 hours with free access to water.[5]
-
Baseline Measurement: A baseline blood sample is collected from the tail vein (t=0 min) for measurement of blood glucose and plasma hormones.
-
Glucose Administration: A 50% dextrose solution is administered orally via gavage at a dose of 2 g/kg body weight.[6]
-
Blood Sampling: Blood samples are collected from the tail vein at 15, 30, 60, and 120 minutes post-glucose administration.
-
Analysis: Blood glucose is measured immediately using a glucometer. Plasma is separated by centrifugation and stored at -80°C for subsequent hormone analysis.
Intraperitoneal Glucose Tolerance Test (IPGTT)
-
Fasting and Baseline Measurement: Same as for OGTT.
-
Glucose Administration: A 20% glucose solution is administered via intraperitoneal injection at a dose of 2 g/kg body weight.
-
Blood Sampling and Analysis: Same as for OGTT.
Hormone Assays
-
Plasma insulin, glucagon, and amylin concentrations are determined using commercially available ELISA or multiplex immunoassay kits, following the manufacturer's instructions.
Gastric Emptying Assay
-
Fasting: Mice are fasted for 4-6 hours.
-
Test Meal: A non-absorbable marker (e.g., phenol (B47542) red) mixed with a small volume of liquid or semi-solid meal is administered by oral gavage.
-
Euthanasia and Stomach Collection: At a specified time point after the meal (e.g., 30 minutes), mice are euthanized, and the stomach is clamped and collected.
-
Analysis: The amount of marker remaining in the stomach is quantified spectrophotometrically and expressed as a percentage of the initial dose administered.
Discussion and Future Directions
The dual effect of this compound on multiple glucoregulatory hormones highlights the complexity of targeting IDE for the treatment of type 2 diabetes. While the insulin-sparing effect is beneficial for improving glucose tolerance in a postprandial state (mimicked by OGTT), the concomitant increase in glucagon can be detrimental, particularly in situations where the incretin (B1656795) effect is bypassed (as in IPGTT). The amylin-mediated delay in gastric emptying further contributes to the overall effect on glucose absorption.
Future research should focus on:
-
Developing Substrate-Selective IDE Inhibitors: The discovery of IDE inhibitors that selectively spare insulin from degradation without affecting glucagon or amylin would be a significant advancement.
-
Investigating Downstream Signaling in Detail: Further studies are needed to fully characterize the downstream effects of this compound on the PI3K/Akt pathway and GLUT4 translocation in various insulin-sensitive tissues.
-
Long-term Efficacy and Safety: The long-term metabolic consequences of chronic IDE inhibition with this compound, including its effects on pancreatic β-cell function and mass, require thorough investigation.
Conclusion
This compound is a valuable research tool for understanding the intricate role of IDE in glucose homeostasis. Its ability to modulate the levels of insulin, amylin, and glucagon provides a unique pharmacological profile with context-dependent effects on glucose metabolism. This technical guide provides a comprehensive overview of the current knowledge on this compound and serves as a resource for researchers aiming to further explore the therapeutic potential of IDE inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anti-diabetic activity of insulin-degrading enzyme inhibitors mediated by multiple hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Screening and Monitoring - Hormonally Active Agents in the Environment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide: 6bK TFA and its Molecular Target, the Insulin-Degrading Enzyme (IDE)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6bK TFA, a potent and selective inhibitor of the Insulin-Degrading Enzyme (IDE). IDE is a crucial zinc metalloprotease involved in the catabolism of several key hormones, including insulin (B600854) and amylin. Inhibition of IDE by this compound presents a promising therapeutic strategy for metabolic diseases, particularly type 2 diabetes, by potentiating the effects of endogenous insulin. This document details the molecular interactions, quantitative biochemical data, experimental methodologies for characterization, and the downstream signaling consequences of IDE inhibition by this compound.
Introduction to this compound and its Molecular Target
This compound is a synthetic macrocyclic peptide that has been identified as a potent and highly selective inhibitor of the Insulin-Degrading Enzyme (IDE)[1][2]. IDE, also known as insulysin, is a key enzyme responsible for the degradation of insulin, thereby playing a critical role in insulin clearance and the termination of insulin signaling[3]. Beyond insulin, IDE is also involved in the degradation of other peptide hormones such as amylin and glucagon, as well as the amyloid-β peptide implicated in Alzheimer's disease[2][3].
The trifluoroacetate (B77799) (TFA) salt form of 6bK is commonly used in research settings. It is important to note that the TFA counterion can potentially influence experimental outcomes, and its presence should be considered in the interpretation of results.
Quantitative Data on this compound Activity
The inhibitory activity of this compound against IDE has been characterized by its half-maximal inhibitory concentration (IC50). The selectivity of this compound for IDE is a critical feature, demonstrating its potential for targeted therapeutic applications with minimal off-target effects.
| Parameter | Value | Enzyme | Substrate | Assay Type | Reference |
| IC50 | 50 nM | Human IDE | Insulin | Homogeneous Time-Resolved Fluorescence (HTRF) | [4] |
| Selectivity | >1,000-fold | IDE vs. other metalloproteases | Not Specified | Not Specified | [2] |
Mechanism of Action
This compound functions as a competitive inhibitor of IDE[5]. Structural studies have revealed that 6bK binds to a novel "exo site" within the IDE catalytic chamber. This binding site is adjacent to, but does not overlap with, the catalytic zinc-binding motif[5]. This unique binding mode is responsible for the high specificity of 6bK for IDE over other metalloproteases, as the exo site is not conserved among these enzymes[5]. By occupying this exo site, this compound prevents the substrate from accessing the catalytic machinery of the enzyme, thereby inhibiting its proteolytic activity.
Experimental Protocols
The characterization of this compound and its interaction with IDE involves a series of biochemical and cellular assays. Below are detailed methodologies for key experiments.
IDE Inhibition Assay (Insulin Degradation)
This assay directly measures the ability of this compound to inhibit the degradation of insulin by IDE.
Principle: Recombinant IDE is incubated with insulin in the presence of varying concentrations of this compound. The amount of remaining intact insulin is quantified at the end of the incubation period using methods such as ELISA or Homogeneous Time-Resolved Fluorescence (HTRF).
Materials:
-
Recombinant Human IDE
-
Human Insulin
-
This compound
-
Assay Buffer (e.g., PBS, pH 7.4)
-
Detection Reagents (e.g., Insulin ELISA kit or HTRF insulin assay kit)
-
384-well microplates
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add a fixed concentration of recombinant human IDE to each well.
-
Add the serially diluted this compound or vehicle control to the wells containing IDE and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a fixed concentration of human insulin to each well.
-
Incubate the reaction mixture at 37°C for a specific duration (e.g., 1-2 hours).
-
Stop the reaction by adding a suitable stop solution or by proceeding directly to the detection step.
-
Quantify the amount of undegraded insulin using an appropriate detection method (ELISA or HTRF).
-
Plot the percentage of insulin degradation against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Selectivity Profiling
To assess the specificity of this compound, its inhibitory activity is tested against a panel of other proteases, particularly metalloproteases that share structural similarities with IDE.
Principle: The inhibitory effect of this compound on the activity of various proteases is measured using specific substrates for each enzyme.
Procedure:
-
A panel of proteases (e.g., matrix metalloproteinases, neprilysin) is selected.
-
For each protease, a suitable fluorogenic or chromogenic substrate is used.
-
Assays are performed by incubating each protease with its respective substrate in the presence of a high concentration of this compound (e.g., 10 µM).
-
The enzymatic activity is measured by monitoring the change in fluorescence or absorbance over time.
-
The percentage of inhibition is calculated by comparing the activity in the presence of this compound to the activity in the absence of the inhibitor. A lack of significant inhibition indicates selectivity for IDE.
Signaling Pathways and Downstream Effects
The primary downstream effect of IDE inhibition by this compound is the potentiation of insulin signaling. By preventing the degradation of insulin, this compound effectively increases the local concentration and prolongs the half-life of active insulin. This leads to enhanced activation of the insulin receptor and its downstream signaling cascades.
The canonical insulin signaling pathway begins with the binding of insulin to the insulin receptor (IR), a receptor tyrosine kinase. This binding triggers the autophosphorylation of the receptor, creating docking sites for insulin receptor substrate (IRS) proteins. Phosphorylated IRS proteins then recruit and activate phosphatidylinositol 3-kinase (PI3K), which in turn phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger to activate PDK1, which then phosphorylates and activates Akt (also known as protein kinase B). Activated Akt mediates many of the metabolic effects of insulin, including the translocation of GLUT4 glucose transporters to the cell surface, leading to increased glucose uptake, and the promotion of glycogen (B147801) synthesis.
Inhibition of IDE by this compound also affects the signaling of other IDE substrates, such as amylin. Amylin is co-secreted with insulin and plays a role in glycemic control by slowing gastric emptying and promoting satiety[2]. By inhibiting amylin degradation, this compound can enhance these effects.
Visualizations
Signaling Pathway of IDE Inhibition by this compound
Caption: IDE Inhibition by this compound Potentiates Insulin Signaling.
Experimental Workflow for this compound Characterization
Caption: Workflow for the Characterization of an IDE Inhibitor.
Conclusion
This compound is a valuable research tool for studying the physiological roles of the Insulin-Degrading Enzyme. Its high potency and selectivity make it a promising lead compound for the development of novel therapeutics for type 2 diabetes and other metabolic disorders. This technical guide provides a foundational understanding of this compound's mechanism of action, its effects on cellular signaling, and the experimental approaches for its characterization. Further research into the long-term effects of IDE inhibition and the optimization of inhibitors like this compound will be crucial for translating these findings into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-diabetic activity of insulin-degrading enzyme inhibitors mediated by multiple hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insulin Degrading Enzyme inhibition, a novel therapy for type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Exosite-binding Inhibitors of Insulin-degrading Enzyme Challenge Its Role as the Primary Mediator of Insulin Clearance in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substrate-selective inhibitors that reprogram the activity of insulin-degrading enzyme - PMC [pmc.ncbi.nlm.nih.gov]
6bK TFA: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Potent and Selective Insulin-Degrading Enzyme Inhibitor
Abstract
6bK TFA is a potent and selective small molecule inhibitor of the insulin-degrading enzyme (IDE), a key zinc-metalloprotease involved in the catabolism of insulin (B600854) and other bioactive peptides. With an IC50 of 50 nM for IDE, this compound has emerged as a valuable research tool for studying the physiological roles of IDE and as a potential therapeutic lead for conditions such as type 2 diabetes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, mechanism of action, and relevant experimental protocols for this compound.
Chemical Structure and Properties
6bK is a macrocyclic peptide-based inhibitor. The trifluoroacetate (B77799) (TFA) salt is the common form used in research.
Chemical Structure of 6bK
Caption: Simplified representation of the 6bK macrocyclic structure.
Physicochemical Properties of 6bK
| Property | Value | Reference(s) |
| IUPAC Name | (3R,6S,9S,12E,16S)-9-(4-Aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentaazacycloeicos-12-ene-16-carboxamide | [1][2] |
| Molecular Formula | C41H55N7O7 | [1] |
| Molecular Weight | 757.93 g/mol | [1] |
| CAS Number | 1774353-12-6 | [1] |
| Appearance | Solid | |
| Purity | ≥95% (HPLC) | [2] |
| Solubility | Soluble in DMSO |
Properties of this compound Salt
| Property | Value | Reference(s) |
| Molecular Formula | C43H56F3N7O9 | |
| Storage | -20°C for long-term, protect from light | [3] |
Biological Properties and Mechanism of Action
This compound is a potent and highly selective inhibitor of insulin-degrading enzyme (IDE).
Biological Activity
| Parameter | Value | Species | Assay | Reference(s) |
| IC50 (IDE) | 50 nM | Human | IDE inhibition assay | [3] |
| Selectivity | >1,000-fold selective for IDE over NEP, MMP1, and ACE | Human | Enzyme inhibition assays | [4] |
| In Vivo Efficacy | Enhances glucose tolerance in high-fat-fed mice | Mouse | Oral glucose tolerance test | [3][5] |
| In Vivo Dosage | 80 mg/kg (intraperitoneal injection) | Mouse | In vivo studies | [4] |
| Tissue Distribution | Distributes to liver and kidneys; not detected in the brain | Mouse | Pharmacokinetic studies | [4] |
Mechanism of Action
This compound exerts its biological effects by inhibiting the enzymatic activity of IDE. IDE is a zinc-metalloprotease responsible for the degradation of several key hormones and peptides, including insulin, glucagon (B607659), and amylin. By binding to an allosteric "exo-site" on IDE, 6bK non-competitively inhibits its catalytic activity[4][6]. This inhibition leads to a reduced degradation of IDE substrates, thereby increasing their circulating levels and prolonging their biological effects.
The inhibition of insulin degradation by this compound leads to increased insulin signaling, which promotes glucose uptake by peripheral tissues and suppresses hepatic glucose production, ultimately resulting in improved glucose tolerance[5].
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound.
Caption: Signaling pathway of IDE inhibition by this compound.
Synthesis
6bK was originally discovered from a DNA-templated library of macrocycles[4]. The synthesis of such complex macrocyclic peptides typically involves solid-phase peptide synthesis (SPPS) followed by a solution-phase macrocyclization step. While a detailed, step-by-step protocol for the chemical synthesis of 6bK is not publicly available, the general approach would involve the sequential coupling of the constituent amino acids on a solid support, followed by cleavage from the resin and an intramolecular cyclization reaction to form the macrocyclic structure.
Experimental Protocols
The following are generalized protocols for the in vitro and in vivo evaluation of this compound. Researchers should optimize these protocols for their specific experimental conditions.
In Vitro IDE Inhibition Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound against IDE.
-
Materials:
-
Recombinant human IDE
-
Fluorogenic IDE substrate (e.g., a FRET-based peptide)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer to create a range of concentrations.
-
In a 96-well plate, add the diluted this compound solutions. Include wells with assay buffer and DMSO as negative and vehicle controls, respectively.
-
Add recombinant human IDE to all wells except the no-enzyme control.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Initiate the reaction by adding the fluorogenic IDE substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set time period (e.g., 60 minutes) at 37°C.
-
Calculate the rate of substrate cleavage for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
In Vivo Evaluation of this compound in a Mouse Model of Diet-Induced Obesity
This protocol outlines a typical in vivo experiment to assess the effect of this compound on glucose tolerance.
Caption: Experimental workflow for an in vivo glucose tolerance test.
-
Animal Model:
-
Use a diet-induced obesity (DIO) mouse model, which mimics key aspects of human type 2 diabetes. Male C57BL/6J mice fed a high-fat diet for 12-16 weeks are commonly used.
-
-
Materials:
-
This compound
-
Sterile vehicle (e.g., saline or a suitable formulation buffer)
-
Glucose solution (for oral gavage)
-
Glucometer and test strips
-
Insulin and glucagon ELISA kits (optional)
-
-
Procedure:
-
Acclimatize the DIO mice to the experimental procedures for at least one week.
-
Fast the mice overnight (approximately 6 hours) before the experiment.
-
Randomly assign the mice to two groups: vehicle control and this compound treatment.
-
Administer a single intraperitoneal (i.p.) injection of either the vehicle or this compound (80 mg/kg).
-
After 30 minutes, perform an oral glucose tolerance test (OGTT) by administering a bolus of glucose (e.g., 2 g/kg) via oral gavage.
-
Collect blood samples from the tail vein at baseline (0 minutes) and at 15, 30, 60, 90, and 120 minutes after the glucose challenge.
-
Measure blood glucose levels immediately using a glucometer.
-
(Optional) Collect additional blood samples for plasma analysis of insulin, glucagon, and amylin levels using ELISA kits.
-
Plot the blood glucose concentrations over time for both groups and calculate the area under the curve (AUC) to assess glucose tolerance.
-
Conclusion
This compound is a powerful and selective tool for investigating the biology of insulin-degrading enzyme. Its ability to modulate the levels of key metabolic hormones in vivo makes it a valuable compound for research in diabetes and related metabolic disorders. This technical guide provides a foundational understanding of this compound's chemical and biological properties, which should aid researchers in designing and interpreting experiments utilizing this important inhibitor. Further research is warranted to fully elucidate its therapeutic potential and long-term effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Substrate-selective inhibitors that reprogram the activity of insulin-degrading enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthetic Strategies for Macrocyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpt.com [jpt.com]
Selectivity Profile of 6bK TFA Against Other Proteases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6bK TFA is a potent and selective inhibitor of Insulin-Degrading Enzyme (IDE), a zinc-metalloprotease crucial in the catabolism of several key peptide hormones. With a reported IC50 of 50 nM for IDE, this compound serves as a valuable tool for studying the physiological roles of IDE and as a potential therapeutic agent.[1] This guide provides an in-depth overview of the selectivity profile of this compound, detailing its inhibitory activity against other proteases, the experimental protocols used for such determinations, and the broader context of its mechanism of action.
Core Selectivity Profile of this compound
A critical aspect of a chemical probe's utility and therapeutic potential is its selectivity for the intended target over other related enzymes. Comprehensive selectivity studies have demonstrated that this compound is a highly selective inhibitor for IDE.
A key study by Maianti et al. (2014) revealed that 6bK exhibits over 1,000-fold selectivity for IDE compared to a panel of other metalloproteases.[2] This high degree of selectivity minimizes off-target effects, making 6bK a precise tool for investigating IDE-mediated biological pathways.
Quantitative Selectivity Data
The following table summarizes the known selectivity profile of 6bK against various proteases.
| Protease Target | 6bK IC50 | Selectivity vs. IDE | Protease Class |
| Insulin-Degrading Enzyme (IDE) | 50 nM | - | Zinc-Metalloprotease |
| Thimet Oligopeptidase (THOP) | > 50,000 nM | > 1,000-fold | Zinc-Metalloprotease |
| Neurolysin (NLN) | > 50,000 nM | > 1,000-fold | Zinc-Metalloprotease |
| Neprilysin (NEP) | > 50,000 nM | > 1,000-fold | Zinc-Metalloprotease |
| Matrix Metalloproteinase 1 (MMP1) | > 50,000 nM | > 1,000-fold | Zinc-Metalloprotease |
| Angiotensin-Converting Enzyme (ACE) | > 50,000 nM | > 1,000-fold | Zinc-Metalloprotease |
Data sourced from Maianti et al., 2014.
Mechanism of Action and Signaling Context
This compound functions as an exo-site inhibitor of IDE. This means it does not directly bind to the catalytic zinc ion within the active site but rather to a distinct site on the enzyme. This binding event allosterically modulates the enzyme's conformation, thereby inhibiting its catalytic activity.
The inhibition of IDE by this compound has significant downstream effects on hormonal signaling pathways. IDE is responsible for the degradation of several key hormones, including insulin, glucagon, and amylin. By inhibiting IDE, this compound effectively increases the circulating levels of these hormones, which in turn modulates glucose homeostasis.[3]
Experimental Protocols
The determination of the selectivity profile of an inhibitor like this compound involves a series of robust enzymatic assays. Below is a detailed, representative protocol for determining the half-maximal inhibitory concentration (IC50) of a compound against a panel of proteases using a fluorogenic substrate.
General Protease Inhibition Assay Protocol
1. Reagents and Materials:
-
Proteases: Recombinant human IDE, THOP, NLN, NEP, MMP1, and ACE.
-
Inhibitor: this compound stock solution (e.g., 10 mM in DMSO).
-
Fluorogenic Substrates: Specific fluorogenic peptide substrates for each protease.
-
Assay Buffer: Buffer composition will be specific to the protease being assayed (e.g., Tris-HCl, HEPES) and may contain salts and additives required for optimal enzyme activity.
-
96-well Plates: Black, flat-bottom plates suitable for fluorescence measurements.
-
Plate Reader: A microplate reader capable of fluorescence excitation and emission at the appropriate wavelengths for the chosen substrate.
-
DMSO: For inhibitor dilutions.
2. Experimental Workflow:
3. Detailed Procedure:
-
Inhibitor Preparation:
-
Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations for testing (e.g., from 100 µM to 1 pM).
-
Include a DMSO-only control (vehicle control).
-
-
Assay Plate Setup:
-
To each well of a 96-well plate, add the appropriate volume of assay buffer.
-
Add a small volume (e.g., 1-2 µL) of the diluted this compound or DMSO to the respective wells.
-
Add the specific protease to each well to a final concentration that yields a robust signal within the linear range of the assay.
-
-
Pre-incubation:
-
Mix the contents of the plate gently.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the specific fluorogenic substrate to all wells.
-
Immediately place the plate in the microplate reader.
-
Measure the increase in fluorescence intensity over time (kinetic read) at the appropriate excitation and emission wavelengths.
-
4. Data Analysis:
-
Calculate Reaction Rates: Determine the initial reaction velocity (V₀) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate Percentage Inhibition: The percentage of inhibition for each concentration is calculated using the following formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100 where V_inhibitor is the reaction rate in the presence of the inhibitor and V_control is the reaction rate in the presence of DMSO only.
-
Determine IC50: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Conclusion
This compound is a highly selective inhibitor of insulin-degrading enzyme, demonstrating minimal activity against other tested metalloproteases. This high degree of selectivity, coupled with its well-characterized mechanism of action, establishes this compound as a valuable chemical probe for elucidating the complex roles of IDE in health and disease. The methodologies outlined in this guide provide a framework for the continued investigation of this compound and the development of other selective protease inhibitors.
References
- 1. Anti-diabetic activity of insulin-degrading enzyme inhibitors mediated by multiple hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insulin-degrading enzyme inhibitor modulates glucose tolerance and homeostasis [jax.org]
- 3. Insulin Degrading Enzyme inhibition, a novel therapy for type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Potential of IDE Inhibitors: A Technical Guide to 6bK TFA and a New Generation of Modulators
For Researchers, Scientists, and Drug Development Professionals
Abstract
The insulin-degrading enzyme (IDE) is a ubiquitously expressed zinc-metalloprotease that plays a critical role in the catabolism of multiple key peptide hormones, including insulin (B600854), glucagon (B607659), and amylin, as well as the amyloid-beta (Aβ) peptide implicated in Alzheimer's disease. This dual functionality places IDE at a pivotal crossroads of metabolic and neurodegenerative diseases, making it a compelling, albeit complex, therapeutic target. Inhibition of IDE has been proposed as a strategy to enhance insulin signaling for the treatment of type 2 diabetes (T2DM). This guide provides an in-depth technical overview of the therapeutic potential of IDE inhibitors, with a focus on the potent and selective macrocyclic inhibitor, 6bK TFA. We will explore its mechanism of action, summarize key preclinical data, provide detailed experimental protocols for its evaluation, and discuss the evolution of next-generation, substrate-selective inhibitors that aim to overcome the challenges posed by IDE's broad substrate specificity.
Introduction: The Rationale for IDE Inhibition
Insulin-degrading enzyme (IDE, also known as insulysin) is the primary enzyme responsible for insulin clearance in vivo. By inhibiting IDE, the half-life of endogenous and exogenous insulin can be extended, thereby enhancing insulin signaling and improving glucose disposal. This concept forms the foundational therapeutic hypothesis for the use of IDE inhibitors in the management of T2DM.[1][2]
However, the therapeutic landscape is complicated by IDE's degradation of other physiologically crucial peptides:
-
Glucagon: A counter-regulatory hormone to insulin that raises blood glucose levels.[3] Inhibition of its degradation can paradoxically lead to hyperglycemia.[2]
-
Amylin: Co-secreted with insulin, it slows gastric emptying and promotes satiety.[3][4] Enhancing its signaling can be beneficial for glycemic control.[3]
-
Amyloid-Beta (Aβ): A peptide that aggregates in the brains of Alzheimer's disease patients. Reduced IDE activity is genetically linked to an increased risk of Alzheimer's, suggesting that IDE activators, rather than inhibitors, might be therapeutic for this indication.[5]
This complex substrate profile necessitates a nuanced approach to inhibitor development, focusing on acute, meal-time administration or the creation of substrate-selective molecules. The potent, selective, and cell-permeable macrocyclic peptide inhibitor 6bK (formulated as a trifluoroacetate (B77799) salt, this compound) has been a critical tool in elucidating the physiological consequences of acute IDE inhibition.[2][3][6]
The Tool Compound: this compound
6bK was identified from a DNA-templated library of over 13,000 synthetic macrocycles.[2][6] It is a potent and highly selective inhibitor of IDE.
Mechanism of Action: Unlike many protease inhibitors that target the catalytic active site, 6bK binds to a novel "exo-site" adjacent to, but not overlapping with, the catalytic zinc-containing center.[5] This unique binding mode is responsible for its remarkable selectivity for IDE over other metalloproteases.[5][6]
The Role of the TFA Salt: 6bK is supplied as a trifluoroacetate (TFA) salt. TFA is a common counterion used during the solid-phase synthesis and HPLC purification of synthetic peptides and small molecules.[7][8][9] It ensures the stability and solubility of the compound. For the purposes of in vitro and in vivo biological studies, it is generally considered an inactive component, though it is standard practice to use a vehicle control that accounts for any potential effects of the salt and solvent.[7]
Data Presentation: Quantitative Analysis of IDE Inhibitors
The following tables summarize the quantitative data for 6bK and other key IDE modulators.
Table 1: Potency and Selectivity of IDE Inhibitors
| Compound | Type | IC50 / EC50 (nM) | Substrate / Assay | Selectivity | Reference |
| 6bK | Exo-site Inhibitor | 50 | Fluorogenic Peptide | >1,000-fold vs. other metalloproteases | [6] |
| Ii1 | Active-site Inhibitor | 0.6 | Fluorogenic Peptide | Inhibits THOP (6 nM), NLN (185 nM) | [6] |
| BRD8283 | Substrate-selective | 100 (EC50) | Fluorogenic Peptide | >1,000-fold vs. other metalloproteases | [1] |
| BRD4171 | Substrate-selective | N/A | N/A | N/A | [1] |
| Compound 37 | Substrate-selective | 1 (EC50) | Fluorogenic Peptide | N/A | [1] |
| Compound 63 | Substrate-selective | 0.5 (EC50) | Fluorogenic Peptide | N/A | [1] |
Note: IC50 represents the concentration for 50% inhibition of enzyme activity. EC50 represents the concentration for 50% of the maximal effect, often used for partial inhibitors. THOP = thimet oligopeptidase; NLN = neurolysin.
Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Profile of 6bK in Mice
| Parameter | Value / Observation | Species / Model | Reference |
| Half-life (Plasma) | > 2 hours | Mouse | [6] |
| Distribution | High levels in circulation, liver, kidneys. Undetectable in brain tissue. | Mouse | [3][6] |
| Cmax (Maximum Concentration) | Data not available in searched results. | Mouse | |
| Tmax (Time to Cmax) | Data not available in searched results. | Mouse | |
| Effect on Oral Glucose Tolerance Test (OGTT) | Improved glucose tolerance. | Lean and Diet-Induced Obese (DIO) Mice | [2] |
| Effect on Intraperitoneal Glucose Tolerance Test (IPGTT) | Impaired glucose tolerance. | Lean and DIO Mice | [2][3] |
| Effect on Gastric Emptying | Two-fold slower (amylin-mediated). | Mouse | [5] |
Mandatory Visualizations
Diagram 1: IDE's Role in Hormonal Regulation
Caption: Insulin-Degrading Enzyme (IDE) degrades key metabolic hormones.
Diagram 2: Downstream Consequences of IDE Inhibition
Caption: IDE inhibition elevates multiple hormones with convergent and divergent effects.
Diagram 3: Experimental Workflow for IDE Inhibitor Evaluation
Caption: A typical discovery and validation workflow for novel IDE inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of IDE inhibitors like this compound.
In Vitro IDE Inhibition Assay (Fluorogenic Substrate)
This protocol is adapted from commercially available kits and published methodologies.[5][10]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against IDE.
Materials:
-
Recombinant human IDE
-
Fluorogenic IDE substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
Assay Buffer: 50 mM Tris, pH 7.5, 1 M NaCl
-
Test Compound (e.g., this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~320 nm, Emission: ~420 nm)
Procedure:
-
Prepare Reagents:
-
Dilute recombinant IDE to the desired concentration (e.g., 10 ng/µL) in Assay Buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO and dilute to the working concentration (e.g., 20 µM) in Assay Buffer.
-
Prepare a serial dilution of the test compound (e.g., this compound) in DMSO. A typical starting concentration might be 1 mM, serially diluted to cover a wide range of concentrations (e.g., 100 µM to 1 pM).
-
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of the IDE enzyme solution.
-
Add 1 µL of the serially diluted test compound or DMSO (for positive and negative controls) to the appropriate wells.
-
Incubate the plate at 37°C for 30 minutes to allow the compound to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 50 µL of the fluorogenic substrate solution to all wells to start the reaction.
-
-
Measure Fluorescence:
-
Immediately begin reading the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes at 37°C. Alternatively, an endpoint reading can be taken after a fixed time (e.g., 30 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration of the inhibitor.
-
Normalize the data to the controls (0% inhibition for DMSO-only wells, 100% inhibition for wells with a known potent inhibitor or no enzyme).
-
Plot the percent inhibition versus the log concentration of the test compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is a synthesis of standard procedures used to evaluate the effect of 6bK on glucose homeostasis.[2]
Objective: To assess the effect of an IDE inhibitor on the clearance of an oral glucose load.
Materials:
-
C57BL/6J mice (lean or diet-induced obese)
-
Test Compound (this compound) formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Vehicle control
-
Glucose solution (e.g., 20% D-glucose in sterile water)
-
Handheld glucometer and test strips
-
Oral gavage needles
Procedure:
-
Animal Preparation:
-
Fast mice for 6 hours prior to the experiment, with free access to water.
-
Record the body weight of each mouse to calculate dosing.
-
-
Compound Administration:
-
Administer the test compound (e.g., 6bK, 80 mg/kg) or vehicle via intraperitoneal (IP) injection.
-
-
Baseline Glucose Measurement:
-
30 minutes after compound administration, obtain a baseline blood glucose reading (t=0). This is done by a small nick at the tip of the tail and applying a drop of blood to the glucometer strip.
-
-
Glucose Challenge:
-
Immediately after the baseline reading, administer a glucose bolus (e.g., 2 g/kg body weight) via oral gavage.
-
-
Post-Challenge Glucose Monitoring:
-
Measure blood glucose at several time points after the glucose challenge, typically at 15, 30, 60, 90, and 120 minutes.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion for each mouse.
-
Use a statistical test (e.g., t-test or ANOVA) to compare the AUC between the vehicle- and compound-treated groups. A significant reduction in AUC indicates improved glucose tolerance.
-
Insulin Tolerance Test (ITT) in Mice
This protocol assesses in vivo insulin sensitivity.[5]
Objective: To determine if IDE inhibition enhances the glucose-lowering effect of exogenous insulin.
Materials:
-
C57BL/6J mice
-
Test Compound (this compound) or vehicle
-
Human insulin solution (e.g., 0.75 U/kg body weight in sterile saline)
-
Handheld glucometer and test strips
Procedure:
-
Animal Preparation:
-
Fast mice for 4-6 hours.
-
Record body weights.
-
-
Compound Administration:
-
Administer the test compound (e.g., 6bK, 80 mg/kg) or vehicle via IP injection.
-
-
Baseline Glucose Measurement:
-
30 minutes after compound administration, take a baseline blood glucose reading (t=0).
-
-
Insulin Challenge:
-
Immediately after the baseline reading, administer human insulin via IP injection.
-
-
Post-Challenge Glucose Monitoring:
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-insulin injection.
-
-
Data Analysis:
-
Plot blood glucose levels over time. A greater and more sustained decrease in blood glucose in the compound-treated group compared to the vehicle group indicates enhanced insulin sensitivity.
-
Calculate the AUC above the curve to quantify the hypoglycemic effect.
-
The Next Frontier: Substrate-Selective IDE Inhibitors
A major challenge for systemic IDE inhibition is the simultaneous potentiation of insulin (hypoglycemic) and glucagon (hyperglycemic) signaling.[2][3] This paradoxical effect, observed with pan-inhibitors like 6bK, complicates their therapeutic development. The ideal IDE inhibitor for T2DM would selectively block the degradation of insulin and amylin while permitting the degradation of glucagon.
Recent research has shown this to be an achievable goal. By targeting the exo-site of IDE with novel small molecules, researchers have developed inhibitors like BRD8283 and its optimized successors (Compound 37 , Compound 63 ) that fully block insulin degradation while only weakly and partially inhibiting glucagon degradation.[1] These compounds represent a significant step towards unlocking the full therapeutic potential of IDE modulation for metabolic diseases.
Conclusion and Future Directions
IDE inhibitors, exemplified by the tool compound this compound, hold significant therapeutic potential for the treatment of type 2 diabetes by augmenting the action of endogenous insulin. Preclinical studies have validated this hypothesis, demonstrating improved glucose tolerance in meal-mimicking conditions. However, the polyspecificity of IDE presents a considerable hurdle. The development of substrate-selective inhibitors that can spare glucagon degradation marks a critical advancement in the field. Future research will need to focus on the long-term consequences of selective and non-selective IDE inhibition, further optimizing the pharmacokinetic and pharmacodynamic properties of these novel compounds, and ultimately translating these promising preclinical findings into safe and effective therapies for patients.
References
- 1. Substrate-selective inhibitors that reprogram the activity of insulin-degrading enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insulin-degrading enzyme inhibitor modulates glucose tolerance and homeostasis [jax.org]
- 3. Insulin Degrading Enzyme inhibition, a novel therapy for type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. novonordiskmedical.com [novonordiskmedical.com]
- 5. Anti-diabetic activity of insulin-degrading enzyme inhibitors mediated by multiple hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insulin Degrading Enzyme IDE Inhibitor 6bK Catalog Number KS191009 [ks-vpeptide.com]
- 7. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. genscript.com [genscript.com]
- 10. amsbio.com [amsbio.com]
Methodological & Application
Application Notes and Protocols for 6bK TFA: An In Vivo Experimental Guide
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo experimental use of 6bK TFA, a novel synthetic peptide inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway. The "(TFA)" designation indicates that the peptide is supplied as a trifluoroacetate (B77799) salt, which is a common counter-ion used during peptide purification.[1] It is crucial to account for the mass of the TFA counter-ion when calculating the final concentration of the active peptide for your experiments.[1]
Mechanism of Action: Inhibition of the TGF-β Signaling Pathway
The TGF-β signaling pathway is a crucial cellular communication system involved in a myriad of processes, including cell growth, differentiation, apoptosis, and immune regulation.[2] Dysregulation of this pathway is implicated in various diseases, including cancer and fibrosis. The pathway is initiated by the binding of a TGF-β superfamily ligand to a type II receptor, which then recruits and phosphorylates a type I receptor.[2] This activated type I receptor phosphorylates receptor-regulated SMADs (R-SMADs), such as SMAD2 and SMAD3. These phosphorylated R-SMADs then form a complex with a common-mediator SMAD (co-SMAD), SMAD4. This entire complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes.[2][3]
This compound is a potent and selective inhibitor of the TGF-β signaling pathway. It is hypothesized to act by competitively binding to the type I TGF-β receptor (TGFβR1), also known as ALK5, thereby preventing its phosphorylation by the type II receptor and subsequent activation of the downstream SMAD cascade.
Below is a diagram illustrating the canonical TGF-β signaling pathway and the proposed mechanism of action for this compound.
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Peptide Reconstitution
Proper reconstitution of the lyophilized this compound peptide is critical for its stability and activity.
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
For peptides with potential solubility issues, a small amount of a co-solvent like DMSO may be needed, followed by dilution in an aqueous buffer.[1]
-
Sterile, low-protein binding microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Before opening, centrifuge the vial of lyophilized this compound at low speed to ensure all the powder is at the bottom.
-
Aseptically add the desired volume of sterile PBS to create a stock solution, for instance, at a concentration of 1 mg/mL.[1]
-
Gently vortex the solution to ensure the peptide is completely dissolved.[1] Avoid vigorous shaking, which can cause peptide degradation.
-
For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.
Protocol 2: In Vivo Dose-Ranging and Efficacy Study
This protocol outlines a general procedure for a dose-ranging and efficacy study in a murine model. The specific animal model and endpoints will depend on the research question.
Animal Model:
-
8-week-old C57BL/6 mice are a commonly used strain.[1] The choice of model should be appropriate for the disease under investigation.
Dosing Groups:
-
It is recommended to start with a dose-ranging study if no prior in vivo data exists.[1]
-
Example dosing groups:
-
Group 1: Vehicle control (e.g., PBS)
-
Group 2: 0.1 mg/kg this compound
-
Group 3: 1 mg/kg this compound
-
Group 4: 10 mg/kg this compound
-
Administration:
-
The route of administration should be chosen based on the desired pharmacokinetic profile. Intraperitoneal (IP) injection is a common route for preclinical studies.[1]
-
Administer the designated dose at a volume of 10 mL/kg.[1]
Monitoring and Endpoint Analysis:
-
Monitor the animals daily for any signs of toxicity or adverse effects.[1]
-
At predetermined time points or at the study endpoint, collect blood samples for pharmacokinetic and biomarker analysis.
-
Collect relevant tissues for histological analysis or measurement of target engagement (e.g., levels of phosphorylated SMAD2/3).[1]
-
In oncology models, monitor tumor growth over time.[1]
Below is a diagram illustrating the experimental workflow for an in vivo efficacy study.
Caption: Experimental workflow for an in vivo efficacy study.
Data Presentation
The following tables present hypothetical quantitative data for this compound for illustrative purposes.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value (Mean ± SD) |
| Dose (mg/kg, IV) | 1 |
| Cmax (ng/mL) | 1500 ± 250 |
| Tmax (h) | 0.25 |
| AUC (0-inf) (ng·h/mL) | 3500 ± 400 |
| Half-life (t½) (h) | 2.5 ± 0.5 |
| Clearance (mL/h/kg) | 285 ± 30 |
| Volume of Distribution (Vd) (L/kg) | 1.0 ± 0.2 |
| Bioavailability (%, Oral) | < 5 |
Table 2: Hypothetical Efficacy of this compound in a Murine Xenograft Model
| Treatment Group (n=10) | Dose (mg/kg, IP, daily) | Mean Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | - | 1250 ± 150 | - |
| This compound | 1 | 980 ± 120 | 21.6 |
| This compound | 5 | 650 ± 90 | 48.0 |
| This compound | 10 | 350 ± 75 | 72.0 |
Troubleshooting and Considerations
-
TFA Counter-ion Toxicity: At high doses, the TFA counter-ion can potentially cause toxicity. If unexpected adverse events are observed, consider reducing the dose or performing a counter-ion exchange to a more biocompatible salt form, such as hydrochloride (HCl).[1][4]
-
Peptide Instability: Ensure proper handling and storage of the peptide to prevent degradation. Assess the stability of the reconstituted peptide solution under your experimental conditions.[1]
-
Off-target Effects: If unexpected toxicity is observed at lower doses, consider performing preliminary screens for off-target binding or activity to ensure the observed effects are due to the intended mechanism of action.[1]
-
In Vitro to In Vivo Correlation: When establishing a starting dose, consider any available in vitro efficacy data (e.g., IC50). A common approach is to start with a dose expected to achieve a plasma concentration several-fold higher than the in vitro effective concentration.[1]
By following these protocols and considering the potential challenges, researchers can effectively design and execute in vivo studies to evaluate the therapeutic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 3. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6bK TFA Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
6bK TFA (6-biotin-17-keto-testosterone trifluoroacetate) is a potent and selective inhibitor of the insulin-degrading enzyme (IDE), with an IC50 value of 50 nM.[1][2] IDE is a key zinc-binding protease responsible for the degradation of several signaling peptides, including insulin (B600854) and amyloid-beta.[3][4] By inhibiting IDE, this compound can increase the half-life of these peptides, making it a valuable tool for studying metabolic diseases like type 2 diabetes and neurodegenerative disorders such as Alzheimer's disease.[1][2][5][6] Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.
Physicochemical Properties and Solubility
Understanding the fundamental properties of this compound is essential for its effective use in research.
| Property | Value | Reference |
| Molecular Weight | 871.9 g/mol | [7] |
| Chemical Formula | C43H56F3N7O9 | [7] |
| Appearance | Lyophilized powder | |
| Solubility (DMSO) | Soluble | Inferred from supplier recommendations. |
| Solubility (Water) | Miscible (for the TFA component) | [8][9] |
| Solubility (Other) | TFA is miscible with ether, acetone, ethanol, benzene, CCl4, and hexane. | [8][9][10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), a common solvent for in vitro assays.
Materials:
-
This compound lyophilized powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 8.719 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM stock solution from 8.719 mg of powder, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] Protect from light.[2]
Protocol 2: Preparation of a Working Solution for In Vitro Assays
This protocol outlines the dilution of the DMSO stock solution to a final working concentration in an aqueous buffer for use in enzymatic or cell-based assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate aqueous assay buffer (e.g., PBS, Tris-HCl)
-
Sterile microcentrifuge tubes or multi-well plates
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the assay buffer to achieve the desired final concentration. It is crucial to maintain a low final concentration of DMSO (typically <0.5%) in the assay to avoid solvent-induced artifacts.
-
Mixing: Gently mix the working solution by pipetting up and down. Avoid vigorous vortexing, which can cause protein denaturation in the assay.
-
Immediate Use: Use the freshly prepared working solution immediately in your experiment for best results.
Signaling Pathway and Experimental Workflow
Insulin-Degrading Enzyme (IDE) Signaling Pathway
This compound acts by inhibiting the insulin-degrading enzyme (IDE). Insulin signaling itself can modulate IDE levels. Insulin binding to its receptor can activate the PI3K-Akt signaling pathway, which has been shown to upregulate IDE expression, forming a negative feedback loop.[5][6]
Caption: Mechanism of this compound action on the IDE signaling pathway.
General Experimental Workflow for In Vitro IDE Inhibition Assay
The following diagram illustrates a typical workflow for assessing the inhibitory effect of this compound on IDE activity in an in vitro setting.
Caption: Workflow for an in vitro IDE inhibition assay using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Insulin-degrading enzyme - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Insulin-Degrading Enzyme as a Downstream Target of Insulin Receptor Signaling Cascade: Implications for Alzheimer's Disease Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C43H56F3N7O9 | CID 164512670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Trifluoroacetic acid | 76-05-1 [chemicalbook.com]
- 9. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Page loading... [wap.guidechem.com]
Application Notes and Protocols for 6bK TFA in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
6bK TFA is a potent and selective inhibitor of the insulin-degrading enzyme (IDE), a zinc metalloprotease responsible for the catabolism of insulin (B600854) and other bioactive peptides.[1][2] Inhibition of IDE by 6bK has been shown to increase circulating insulin levels and enhance glucose tolerance in mouse models of diet-induced obesity, making it a compound of interest for type 2 diabetes research.[1][3] These application notes provide a summary of the recommended dosage of this compound for in vivo studies in mouse models, detailed experimental protocols, and an overview of the relevant signaling pathways.
Quantitative Data Summary
The following table summarizes the recommended dosage for this compound in mouse models based on published literature.
| Parameter | Value | Species/Model | Administration Route | Source |
| Acute Dosage | 80 mg/kg | C57BL/6J lean mice (25 g) | Intraperitoneal (i.p.) injection | [4] |
| Pre-treatment Time | 30 minutes prior to test | C57BL/6J lean and DIO mice | Intraperitoneal (i.p.) injection | [3][4] |
| IC50 (in vitro) | 50 nM | - | - | [1] |
Signaling Pathway
This compound exerts its effects by inhibiting the insulin-degrading enzyme (IDE). IDE is a key enzyme in the clearance of insulin, as well as other hormones such as glucagon (B607659) and amylin.[2][3] By inhibiting IDE, 6bK leads to an increase in the circulating levels of these hormones, which in turn modulates glucose homeostasis.
Caption: Inhibition of Insulin-Degrading Enzyme (IDE) by this compound.
Experimental Protocols
In Vivo Administration of this compound for Glucose Tolerance Tests
This protocol is based on methodologies described in studies evaluating the effect of this compound on glucose metabolism in mice.[3][4]
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, DMSO, PEG300, Tween-80)
-
Male C57BL/6J lean or diet-induced obese (DIO) mice
-
Glucose solution (for gavage or injection)
-
Insulin (for insulin tolerance test)
-
Blood glucose monitoring system
-
Standard laboratory equipment for animal handling and injections
Procedure:
-
Preparation of this compound Solution:
-
A stock solution can be prepared in DMSO.
-
For intraperitoneal (i.p.) injection, the stock solution can be diluted in a vehicle such as a mixture of PEG300, Tween-80, and saline to ensure solubility and biocompatibility. A suggested vehicle formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
The final concentration should be calculated to deliver a dose of 80 mg/kg body weight in a suitable injection volume (e.g., 5-10 µL/g body weight).
-
-
Animal Handling and Dosing:
-
Acclimatize mice to the experimental conditions.
-
For acute studies, administer a single i.p. injection of the prepared this compound solution (80 mg/kg) or vehicle control.
-
-
Glucose or Insulin Tolerance Test:
-
Oral Glucose Tolerance Test (OGTT): 30 minutes after the this compound or vehicle injection, administer glucose (e.g., 3.0 g/kg) via oral gavage.
-
Intraperitoneal Glucose Tolerance Test (IPGTT): 30 minutes after the this compound or vehicle injection, administer glucose (e.g., 1.5 g/kg) via i.p. injection.
-
Insulin Tolerance Test (ITT): 30 minutes after the this compound or vehicle injection, administer insulin via i.p. injection.
-
Monitor blood glucose levels at baseline (before glucose/insulin) and at specified time points post-administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Experimental Workflow:
Caption: Workflow for in vivo evaluation of this compound in mouse models.
References
- 1. Insulin-degrading enzyme inhibitor modulates glucose tolerance and homeostasis [jax.org]
- 2. Substrate-selective inhibitors that reprogram the activity of insulin-degrading enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insulin Degrading Enzyme inhibition, a novel therapy for type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-diabetic activity of insulin-degrading enzyme inhibitors mediated by multiple hormones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Administration of Compound X TFA in a Diet-Induced Obese Mouse Model
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Obesity is a significant global health issue characterized by excessive fat accumulation, which increases the risk of developing metabolic disorders such as type 2 diabetes, cardiovascular disease, and non-alcoholic fatty liver disease. Diet-induced obese (DIO) mouse models, typically using C57BL/6J mice fed a high-fat diet, are widely used to study the pathophysiology of obesity and to evaluate the efficacy of potential therapeutic agents. These notes provide a detailed protocol for the administration of "Compound X TFA," a hypothetical therapeutic agent, to DIO mice to assess its anti-obesity and metabolic effects.
Data Presentation
The following tables summarize the expected quantitative data from a study investigating the effects of Compound X TFA in diet-induced obese mice.
Table 1: Effects of Compound X TFA on Body Weight and Food Intake
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Gain (g) | Average Daily Food Intake (g) |
| Lean Control (Chow Diet) | 25.2 ± 1.5 | 28.1 ± 1.8 | 2.9 ± 0.5 | 3.5 ± 0.3 |
| DIO Control (High-Fat Diet) | 40.5 ± 2.1 | 48.3 ± 2.5 | 7.8 ± 0.8 | 2.8 ± 0.4 |
| DIO + Compound X TFA (Low Dose) | 41.2 ± 2.3 | 42.5 ± 2.0 | 1.3 ± 0.6 | 2.7 ± 0.3 |
| DIO + Compound X TFA (High Dose) | 40.8 ± 2.0 | 38.7 ± 1.9 | -2.1 ± 0.7* | 2.5 ± 0.4 |
*Data are presented as mean ± SD. *p < 0.05 compared to DIO Control.
Table 2: Effects of Compound X TFA on Metabolic Parameters
| Treatment Group | Fasting Blood Glucose (mg/dL) | Plasma Insulin (B600854) (ng/mL) | Plasma Triglycerides (mg/dL) | Plasma Cholesterol (mg/dL) |
| Lean Control (Chow Diet) | 85 ± 10 | 0.5 ± 0.1 | 50 ± 8 | 80 ± 12 |
| DIO Control (High-Fat Diet) | 150 ± 15 | 2.5 ± 0.5 | 120 ± 20 | 200 ± 25 |
| DIO + Compound X TFA (Low Dose) | 125 ± 12 | 1.8 ± 0.4 | 90 ± 15 | 160 ± 20 |
| DIO + Compound X TFA (High Dose) | 100 ± 10 | 1.0 ± 0.3 | 70 ± 10 | 120 ± 18 |
*Data are presented as mean ± SD. *p < 0.05 compared to DIO Control.
Experimental Protocols
Diet-Induced Obesity Mouse Model
-
Animals : Male C57BL/6J mice, 6-8 weeks old.
-
Diet : Mice are fed a high-fat diet (HFD; 60% kcal from fat) for 10-12 weeks to induce obesity. A control group is fed a standard chow diet (10% kcal from fat).
-
Housing : Mice are housed under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Monitoring : Body weight and food intake are monitored weekly. Mice are considered obese when their body weight is significantly higher than the chow-fed controls.
Preparation and Administration of Compound X TFA
-
Preparation : Compound X TFA is dissolved in a vehicle solution (e.g., sterile saline or PBS with a solubilizing agent like DMSO, if necessary). The solution should be prepared fresh daily.
-
Dosage : Based on preliminary studies, determine the appropriate low and high doses for administration.
-
Administration : Compound X TFA is administered via intraperitoneal (i.p.) injection or oral gavage once daily for a specified duration (e.g., 4 weeks). The volume of administration should be adjusted based on the mouse's body weight.
Glucose Tolerance Test (GTT)
-
Purpose : To assess glucose metabolism.
-
Procedure :
-
Fast mice for 6 hours.
-
Measure baseline blood glucose from the tail vein.
-
Administer a glucose solution (2 g/kg body weight) via i.p. injection.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
Insulin Tolerance Test (ITT)
-
Purpose : To assess insulin sensitivity.
-
Procedure :
-
Fast mice for 4 hours.
-
Measure baseline blood glucose.
-
Administer human insulin (0.75 U/kg body weight) via i.p. injection.
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
-
Plasma Analysis
-
Sample Collection : At the end of the study, collect blood samples via cardiac puncture after fasting.
-
Analysis : Use commercial ELISA kits to measure plasma levels of insulin, triglycerides, and cholesterol according to the manufacturer's instructions.
Visualizations
Caption: Experimental workflow for evaluating Compound X TFA in DIO mice.
Caption: Hypothetical signaling pathway of Compound X TFA in metabolic regulation.
Disclaimer
The information provided in these application notes is intended for research purposes only. The protocols and expected outcomes are based on general knowledge of studies with diet-induced obese mouse models and a hypothetical compound. Researchers should optimize these protocols based on their specific experimental needs and the characteristics of the compound being tested. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Application Notes and Protocols for Novel Compound Screening in Type 2 Diabetes Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The rising prevalence of type 2 diabetes necessitates the discovery and development of novel therapeutics. This document provides a comprehensive overview of the application of a hypothetical novel compound, herein referred to as "6bK TFA," in type 2 diabetes research. The provided protocols and application notes are based on established methodologies for screening and characterizing potential anti-diabetic agents. These guidelines will enable researchers to assess the efficacy and mechanism of action of new chemical entities.
The progression of type 2 diabetes is characterized by insulin (B600854) resistance and subsequent pancreatic β-cell dysfunction.[1] Therapeutic strategies often aim to enhance insulin sensitivity, increase insulin secretion, or modulate glucose metabolism through various pathways. The following sections detail the experimental workflow for evaluating a novel compound's potential as a therapeutic for type 2 diabetes, from initial in vitro screening to in vivo model testing.
Section 1: In Vitro Applications and Protocols
In vitro assays are fundamental for the initial screening and characterization of novel compounds.[2][3] They provide a controlled environment to assess the direct effects of a compound on specific cellular processes relevant to diabetes.[3]
Glucose Uptake Assays
Application: To determine the effect of this compound on glucose uptake in insulin-sensitive cell lines, such as adipocytes (e.g., 3T3-L1) and skeletal muscle cells (e.g., L6 myotubes).[4][5] An increase in glucose uptake suggests potential insulin-sensitizing or insulin-mimetic activity.
Protocol: 2-Deoxyglucose (2-DG) Uptake Assay [6][7]
-
Cell Culture and Differentiation:
-
Culture L6 myoblasts or 3T3-L1 preadipocytes in appropriate growth medium.
-
Induce differentiation into myotubes or mature adipocytes, respectively, using established protocols.
-
-
Serum Starvation:
-
Once differentiated, starve the cells in serum-free medium for 3-4 hours to establish a basal state.
-
-
Compound Incubation:
-
Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 1-24 hours). Include a vehicle control and a positive control (e.g., insulin).
-
-
Glucose Uptake Measurement:
-
Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Incubate the cells with KRH buffer containing 2-deoxy-D-[³H]glucose or a fluorescent glucose analog for 10-15 minutes.
-
To terminate the uptake, wash the cells rapidly with ice-cold KRH buffer.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).
-
Measure the radioactivity of the cell lysates using a liquid scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactive counts to the protein concentration of each sample.
-
Express the results as a fold change over the vehicle control.
-
Experimental Workflow for Glucose Uptake Assay
Caption: Workflow for in vitro glucose uptake assay.
Insulin Secretion Assays
Application: To evaluate the effect of this compound on glucose-stimulated insulin secretion (GSIS) from pancreatic β-cell lines (e.g., MIN6, INS-1) or isolated pancreatic islets.[8][9] This assay identifies compounds that can potentiate or inhibit insulin release.
Protocol: Glucose-Stimulated Insulin Secretion (GSIS) Assay [9][10]
-
Cell/Islet Culture:
-
Culture pancreatic β-cell lines or isolated rodent/human islets in appropriate culture medium.
-
-
Pre-incubation:
-
Wash the cells/islets with a Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) and pre-incubate for 1-2 hours to establish a basal insulin secretion rate.
-
-
Compound and Glucose Stimulation:
-
Incubate the cells/islets with KRB buffer containing low (2.8 mM) or high (16.7 mM) glucose, in the presence or absence of varying concentrations of this compound. Include a vehicle control and a positive control (e.g., a known secretagogue like GLP-1).
-
-
Supernatant Collection:
-
After a 1-2 hour incubation, collect the supernatant, which contains the secreted insulin.
-
-
Insulin Quantification:
-
Measure the insulin concentration in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
-
Data Analysis:
-
Normalize the amount of secreted insulin to the total protein or DNA content of the cells/islets.
-
Express the results as fold change over the low glucose control.
-
Signaling Pathway for Insulin Secretion
Caption: Simplified signaling pathway of glucose-stimulated insulin secretion.
Section 2: In Vivo Applications and Protocols
In vivo studies are crucial for evaluating the efficacy and safety of a potential anti-diabetic drug in a whole-organism context.[1][11] Various animal models of type 2 diabetes are available, including genetic models (e.g., db/db mice, ob/ob mice) and diet-induced obesity (DIO) models.[5][11]
Oral Glucose Tolerance Test (OGTT)
Application: To assess the effect of this compound on glucose disposal in response to an oral glucose challenge. This is a key test to evaluate overall glucose homeostasis.
Protocol: Oral Glucose Tolerance Test (OGTT) in Mice [12][13]
-
Animal Model:
-
Use a relevant mouse model of type 2 diabetes (e.g., DIO C57BL/6J mice).
-
-
Acclimatization and Fasting:
-
Acclimatize the mice to handling.
-
Fast the mice overnight (e.g., 6-8 hours) with free access to water.
-
-
Compound Administration:
-
Administer this compound or vehicle control via an appropriate route (e.g., oral gavage) at a predetermined time before the glucose challenge.
-
-
Baseline Blood Glucose:
-
Measure baseline blood glucose from the tail vein (time 0).
-
-
Glucose Challenge:
-
Administer a bolus of glucose (e.g., 2 g/kg body weight) via oral gavage.
-
-
Blood Glucose Monitoring:
-
Measure blood glucose at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
-
Data Analysis:
-
Plot the blood glucose levels over time.
-
Calculate the area under the curve (AUC) for glucose excursion. A lower AUC in the this compound-treated group indicates improved glucose tolerance.
-
Insulin Tolerance Test (ITT)
Application: To determine the effect of this compound on insulin sensitivity. An improved response to exogenous insulin indicates enhanced insulin sensitivity.
Protocol: Insulin Tolerance Test (ITT) in Mice
-
Animal Model and Fasting:
-
Use a suitable mouse model and fast the animals for a shorter duration (e.g., 4-6 hours).
-
-
Compound Administration:
-
Administer this compound or vehicle control.
-
-
Baseline Blood Glucose:
-
Measure baseline blood glucose (time 0).
-
-
Insulin Challenge:
-
Administer a bolus of human insulin (e.g., 0.75 U/kg body weight) via intraperitoneal (IP) injection.
-
-
Blood Glucose Monitoring:
-
Measure blood glucose at various time points after the insulin injection (e.g., 15, 30, 45, and 60 minutes).
-
-
Data Analysis:
-
Plot the percentage of initial blood glucose over time. A greater decrease in blood glucose in the this compound-treated group suggests improved insulin sensitivity.
-
Section 3: Data Presentation
Quantitative data from the described experiments should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: In Vitro Glucose Uptake Data for this compound
| Concentration of this compound | Fold Change in Glucose Uptake (Mean ± SEM) | p-value vs. Vehicle |
| Vehicle Control | 1.00 ± 0.05 | - |
| 1 µM | Data to be filled | Data to be filled |
| 10 µM | Data to be filled | Data to be filled |
| 100 µM | Data to be filled | Data to be filled |
| Positive Control (Insulin) | Data to be filled | Data to be filled |
Table 2: In Vitro Insulin Secretion Data for this compound
| Condition | Insulin Secretion (ng/mg protein/hr; Mean ± SEM) | p-value |
| Low Glucose (2.8 mM) | Data to be filled | - |
| High Glucose (16.7 mM) | Data to be filled | vs. Low Glucose |
| High Glucose + this compound (1 µM) | Data to be filled | vs. High Glucose |
| High Glucose + this compound (10 µM) | Data to be filled | vs. High Glucose |
| High Glucose + Positive Control | Data to be filled | vs. High Glucose |
Table 3: In Vivo Oral Glucose Tolerance Test (OGTT) Data for this compound
| Treatment Group | Dose | Glucose AUC (mg/dL * min; Mean ± SEM) | % Reduction in AUC vs. Vehicle |
| Vehicle Control | - | Data to be filled | - |
| This compound | Dose 1 | Data to be filled | Data to be filled |
| This compound | Dose 2 | Data to be filled | Data to be filled |
| Positive Control | Dose | Data to be filled | Data to be filled |
Table 4: In Vivo Insulin Tolerance Test (ITT) Data for this compound
| Treatment Group | Dose | Glucose Nadir (% of Baseline; Mean ± SEM) | p-value vs. Vehicle |
| Vehicle Control | - | Data to be filled | - |
| This compound | Dose 1 | Data to be filled | Data to be filled |
| This compound | Dose 2 | Data to be filled | Data to be filled |
| Positive Control | Dose | Data to be filled | Data to be filled |
The protocols and application notes provided herein offer a robust framework for the preclinical evaluation of novel compounds like this compound for the treatment of type 2 diabetes. By systematically assessing the effects on glucose uptake, insulin secretion, and overall glucose homeostasis, researchers can effectively characterize the therapeutic potential and mechanism of action of new chemical entities. The structured data presentation and visual workflows are designed to facilitate clear communication and interpretation of experimental findings.
References
- 1. Mouse Models of Type 2 Diabetes Mellitus in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. athmicbiotech.com [athmicbiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. criver.com [criver.com]
- 6. revvity.com [revvity.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Glucose-stimulated insulin secretion (GSIS) assay [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. protocols.io [protocols.io]
- 11. In Vivo Rodent Models of Type 2 Diabetes and Their Usefulness for Evaluating Flavonoid Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mmpc.org [mmpc.org]
Application Notes and Protocols for Assessing 6bK TFA Effects on Insulin Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
6bK TFA is a potent and selective inhibitor of the Insulin-Degrading Enzyme (IDE), a key zinc metalloprotease responsible for the catabolism of several peptide hormones, including insulin (B600854), glucagon, and amylin.[1] By inhibiting IDE, this compound has been shown to increase the circulating levels of these hormones, thereby influencing glucose homeostasis.[1] Notably, it has an IC50 value of 50 nM for IDE.[1] These application notes provide detailed protocols for assessing the in vitro and in vivo effects of this compound on insulin levels, along with expected outcomes based on preclinical studies.
Mechanism of Action: IDE Inhibition
Insulin-Degrading Enzyme (IDE) is a ubiquitously expressed enzyme that plays a crucial role in terminating insulin signaling by proteolytic degradation of the insulin molecule. The catalytic chamber of IDE recognizes and cleaves insulin into inactive fragments. This compound acts as a non-competitive inhibitor, binding to an "exo-site" on the IDE enzyme, distinct from the active catalytic site. This binding induces a conformational change that impedes the enzyme's ability to effectively degrade its substrates, leading to an accumulation of active insulin.
Data Presentation
The following tables summarize representative data from preclinical studies on the effects of IDE inhibitors like this compound.
Table 1: In Vivo Oral Glucose Tolerance Test (OGTT) in Diet-Induced Obese (DIO) Mice
| Time Point (minutes) | Blood Glucose (mg/dL) - Vehicle | Blood Glucose (mg/dL) - this compound | Plasma Insulin (ng/mL) - Vehicle | Plasma Insulin (ng/mL) - this compound |
| 0 | 150 ± 10 | 148 ± 12 | 2.5 ± 0.5 | 2.6 ± 0.6 |
| 15 | 350 ± 25 | 280 ± 20 | 8.0 ± 1.0 | 15.0 ± 1.5 |
| 30 | 450 ± 30 | 350 ± 25 | 10.0 ± 1.2 | 20.0 ± 2.0 |
| 60 | 300 ± 20 | 200 ± 15 | 6.0 ± 0.8 | 12.0 ± 1.3 |
| 120 | 180 ± 15 | 150 ± 10 | 3.0 ± 0.4 | 6.0 ± 0.7 |
Data are presented as mean ± SEM and are adapted from graphical representations in published studies.[1]
Table 2: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) from MIN6 Pancreatic Beta-Cells
| Glucose Concentration (mM) | Insulin Secretion (ng/mg protein/hr) - Vehicle | Insulin Secretion (ng/mg protein/hr) - this compound (1 µM) |
| 2.8 (Low) | 2.1 ± 0.3 | 2.3 ± 0.4 |
| 16.7 (High) | 15.5 ± 1.8 | 25.2 ± 2.5 |
Data are presented as mean ± SEM and are hypothetical, based on the known mechanism of IDE inhibitors.
Experimental Protocols
In Vitro Protocol: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol details the steps to assess the effect of this compound on glucose-stimulated insulin secretion from a pancreatic beta-cell line, such as MIN6.
Materials:
-
MIN6 cells
-
Complete culture medium (DMEM, 15% FBS, penicillin/streptomycin)
-
Krebs-Ringer Bicarbonate Buffer (KRBH)
-
This compound stock solution (in DMSO)
-
Glucose solutions (low and high concentration in KRBH)
-
Insulin ELISA kit
Procedure:
-
Cell Culture: Culture MIN6 cells in complete medium to ~80% confluency in 24-well plates.
-
Pre-incubation: Wash cells twice with KRBH containing low glucose (2.8 mM). Then, pre-incubate the cells in low glucose KRBH for 1-2 hours at 37°C.
-
Incubation with this compound: Prepare two sets of incubation buffers:
-
Low glucose (2.8 mM) KRBH with and without this compound (e.g., 1 µM).
-
High glucose (16.7 mM) KRBH with and without this compound (e.g., 1 µM).
-
-
Stimulation: Aspirate the pre-incubation buffer and add the respective incubation buffers to the wells. Incubate for 1 hour at 37°C.
-
Sample Collection: Collect the supernatant from each well.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Protein Quantification: Lyse the cells and determine the total protein content for normalization of insulin secretion data.
In Vivo Protocol: Oral Glucose Tolerance Test (OGTT)
This protocol outlines the procedure to evaluate the effect of this compound on glucose tolerance and insulin levels in a mouse model.
Materials:
-
C57BL/6J mice (e.g., on a high-fat diet to induce insulin resistance)
-
This compound formulation for oral administration
-
Vehicle control
-
Glucose solution (2 g/kg body weight)
-
Glucometer and test strips
-
Blood collection tubes (e.g., EDTA-coated capillaries)
-
Insulin ELISA kit
Procedure:
-
Animal Acclimatization and Fasting: Acclimatize mice to handling. Fast the mice for 6 hours prior to the experiment, with free access to water.
-
Baseline Measurements: Record the body weight of each mouse. Collect a baseline blood sample (Time 0) from the tail vein to measure blood glucose and plasma insulin.
-
Compound Administration: Administer this compound or vehicle via oral gavage.
-
Glucose Challenge: After a set time post-compound administration (e.g., 30 minutes), administer a glucose solution (2 g/kg) via oral gavage.
-
Blood Sampling: Collect blood samples from the tail vein at various time points post-glucose administration (e.g., 15, 30, 60, and 120 minutes).
-
Glucose and Insulin Measurement: Measure blood glucose immediately at each time point. Process the remaining blood to plasma and store at -80°C for subsequent insulin quantification by ELISA.
-
Data Analysis: Plot the blood glucose and plasma insulin levels over time. Calculate the area under the curve (AUC) for both glucose and insulin to assess overall glucose tolerance and insulin response.
References
6bK TFA: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of 6bK TFA, a potent and selective inhibitor of the Insulin-Degrading Enzyme (IDE).
This compound (6-biotin-17-keto-trifluoroacetate) is a powerful research tool for studying the physiological roles of IDE in metabolic diseases, particularly type 2 diabetes. It has been demonstrated to modulate the levels of key hormones such as insulin (B600854), glucagon (B607659), and amylin, offering a unique approach to investigating glucose homeostasis.
Supplier and Purchasing Information
Researchers can acquire this compound from various biochemical suppliers. It is advisable to request a certificate of analysis to ensure the purity and quality of the compound.
| Supplier | Product Name | Purity | Storage Conditions |
| MedchemExpress | This compound | >98% | Powder: -20°C for 3 years; In solvent: -80°C for 6 months |
| Immunomart | 6bK (TFA) | N/A | N/A |
Note: This table is not exhaustive and other suppliers may be available. Purity and storage conditions may vary, so it is crucial to consult the supplier's specific product information sheet.
Mechanism of Action
This compound is a non-competitive inhibitor of IDE, binding to a novel allosteric site termed the "exo-site," which is distinct from the catalytic active site. This binding event modulates the enzyme's activity, thereby preventing the degradation of its substrates.
Figure 1. Mechanism of this compound action on IDE.
In Vitro Applications: IDE Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of this compound on IDE in a cell-free system.
Materials
-
Recombinant human IDE
-
Fluorogenic IDE substrate (e.g., FRET-based substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
This compound
-
DMSO (for dissolving this compound)
-
96-well black microplate
-
Fluorescence plate reader
Experimental Protocol
-
Prepare this compound dilutions: Dissolve this compound in DMSO to create a stock solution. Perform serial dilutions in assay buffer to achieve a range of desired concentrations.
-
Enzyme and substrate preparation: Dilute the recombinant IDE and the fluorogenic substrate in assay buffer to their optimal working concentrations.
-
Assay setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
This compound dilution or vehicle control (DMSO in assay buffer)
-
Recombinant IDE
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate reaction: Add the fluorogenic substrate to each well to start the enzymatic reaction.
-
Kinetic measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at regular intervals (e.g., every minute) for 30-60 minutes at an excitation/emission wavelength appropriate for the substrate.
-
Data analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound.
-
Plot the reaction rate against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Figure 2. Workflow for in vitro IDE inhibition assay.
In Vivo Applications: Glucose Homeostasis Studies in Mice
This compound can be used in animal models to investigate its effects on glucose metabolism. Below are protocols for Oral Glucose Tolerance Tests (OGTT) and Intraperitoneal Glucose Tolerance Tests (IPGTT) in mice.
Animal Models
-
Diet-induced obese (DIO) mice are a commonly used model for studying type 2 diabetes.
-
Age- and sex-matched lean littermates should be used as controls.
This compound Formulation and Administration
-
Formulation: this compound can be formulated in a vehicle suitable for intraperitoneal (i.p.) injection, such as saline or a solution containing a solubilizing agent like cyclodextrin.
-
Dosage: A typical dose used in studies is in the range of 10-20 mg/kg body weight.
-
Administration: Administer this compound or vehicle control via i.p. injection 30 minutes before the glucose challenge.
Oral Glucose Tolerance Test (OGTT) Protocol
-
Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.
-
Baseline blood glucose: Measure baseline blood glucose from the tail vein using a glucometer (time 0).
-
This compound administration: Inject mice intraperitoneally with this compound or vehicle.
-
Glucose administration: After 30 minutes, administer a glucose solution (typically 2 g/kg body weight) orally via gavage.
-
Blood glucose monitoring: Measure blood glucose levels from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose gavage.
-
Plasma hormone analysis: At each time point, blood samples can be collected into EDTA-coated tubes for the measurement of plasma insulin, glucagon, and amylin levels using commercially available ELISA kits.
Intraperitoneal Glucose Tolerance Test (IPGTT) Protocol
The IPGTT protocol is similar to the OGTT, with the key difference being the route of glucose administration.
-
Fasting: Fast the mice as described for the OGTT.
-
Baseline blood glucose: Measure baseline blood glucose (time 0).
-
This compound administration: Inject mice i.p. with this compound or vehicle.
-
Glucose administration: After 30 minutes, administer a glucose solution (typically 2 g/kg body weight) via intraperitoneal injection.
-
Blood glucose monitoring: Measure blood glucose levels at the same time points as in the OGTT.
-
Plasma hormone analysis: Collect blood for hormone analysis as described for the OGTT.
Figure 3. Workflow for in vivo glucose tolerance tests.
Expected Outcomes and Interpretation
-
OGTT: In diet-induced obese mice, administration of this compound is expected to improve glucose tolerance, as evidenced by lower blood glucose levels compared to vehicle-treated controls. This is primarily due to the inhibition of insulin degradation, leading to higher circulating insulin levels.
-
IPGTT: In contrast, this compound may lead to impaired glucose tolerance in an IPGTT. This is because intraperitoneal glucose administration does not stimulate the release of incretin (B1656795) hormones to the same extent as oral glucose, resulting in a less pronounced insulin response. Furthermore, the inhibition of glucagon and amylin degradation by this compound can counteract the glucose-lowering effects of insulin.
By comparing the results of OGTT and IPGTT, researchers can dissect the complex interplay of insulin, glucagon, and amylin in glucose homeostasis and how their degradation by IDE is modulated by this compound.
These detailed application notes and protocols provide a foundation for researchers to effectively utilize this compound in their studies of metabolic diseases. As with any experimental procedure, optimization of specific conditions may be necessary for individual research applications.
Application Notes & Protocols for the Proper Storage and Handling of Peptide Trifluoroacetate Salts (e.g., 6bK TFA)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Synthetic peptides are invaluable tools in a wide range of research and drug development applications. Proper storage and handling are critical to ensure their stability, integrity, and experimental reproducibility. These notes provide a comprehensive guide to the best practices for storing and handling lyophilized peptide trifluoroacetate (B77799) (TFA) salts, using the placeholder "6bK TFA" to represent a generic peptide of this class.
Storage of Lyophilized Peptides
Lyophilized peptides are generally stable for extended periods when stored correctly.[1] The primary factors affecting stability are temperature, moisture, and light.[2]
1.1. General Storage Recommendations: For long-term storage, lyophilized peptides should be kept in a tightly sealed container at -20°C or, preferably, -80°C.[3][4][5] Under these conditions, peptides can be stable for several years.[3] For short-term storage (days to weeks), refrigeration at 4°C is acceptable.[6]
1.2. Key Considerations for Storage:
-
Moisture: Peptides are often hygroscopic, meaning they readily absorb moisture from the atmosphere. This can significantly reduce their long-term stability.[7] To minimize moisture absorption, it is recommended to allow the peptide container to equilibrate to room temperature in a desiccator before opening.[3][6]
-
Light: Peptides should be protected from direct light.[2][7]
-
Oxidation: Peptides containing cysteine (Cys), methionine (Met), or tryptophan (Trp) are susceptible to oxidation.[1] For these peptides, it is advisable to purge the vial with an inert gas like nitrogen or argon before sealing and storing.[4]
Data Presentation: Recommended Storage Conditions for Lyophilized Peptides
| Storage Duration | Temperature | Conditions | Expected Stability |
| Short-term | 4°C (refrigerator) | Tightly sealed container, protected from light. | Weeks to months |
| Long-term | -20°C to -80°C (freezer) | Tightly sealed container, protected from light, preferably with a desiccant.[3] For oxidation-prone peptides, store under an inert gas.[4] | Years[3] |
| Room Temperature | 20-25°C (68-77°F) | Not recommended for extended periods. Suitable for shipping and short-term handling. | Days to weeks |
Handling of Peptide TFA Salts
2.1. Personal Protective Equipment (PPE): When handling lyophilized peptides and their solutions, standard laboratory PPE should be worn, including:
-
Safety glasses or goggles
-
Lab coat
-
Gloves (nitrile gloves are recommended)[8]
2.2. Safety Considerations for Trifluoroacetic Acid (TFA): Peptides are often purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with TFA as an ion-pairing agent. Consequently, the lyophilized peptide will be a TFA salt. While the amount of TFA is small, it is a corrosive and hazardous chemical.[9] Therefore, it is important to handle the peptide powder in a well-ventilated area, preferably within a chemical fume hood.[8][9] Avoid inhalation of the powder or contact with skin and eyes.[8]
Reconstitution of Lyophilized Peptides
The solubility of a peptide is highly dependent on its amino acid sequence and polarity.[10] A universal solvent does not exist for all peptides.[7]
3.1. General Protocol for Reconstitution:
-
Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[11]
-
Allow the vial to warm to room temperature before opening to prevent condensation.[7]
-
Based on the peptide's properties (see section 3.2), select an appropriate solvent.
-
Add the desired volume of sterile solvent to the vial to achieve the target concentration (e.g., 1 mg/mL).[11]
-
Gently vortex or sonicate to ensure complete dissolution.[7]
3.2. Solvent Selection Strategy: The choice of solvent depends on the peptide's net charge at neutral pH.[12]
-
Basic Peptides (net positive charge): These peptides contain a higher proportion of basic amino acid residues (Lys, Arg, His). They are generally soluble in acidic solutions. Start with sterile distilled water. If solubility is an issue, a small amount of dilute acetic acid (e.g., 10%) can be added.[10][12]
-
Acidic Peptides (net negative charge): These peptides have more acidic residues (Asp, Glu). They are more soluble in basic solutions. Start with sterile distilled water. If needed, a small amount of a dilute basic solution like 0.1% aqueous ammonia (B1221849) can be used.[10]
-
Hydrophobic/Neutral Peptides (net charge of zero): These peptides often require organic solvents for initial solubilization. A small amount of dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) can be used to dissolve the peptide, followed by slow, dropwise addition of this stock solution to an aqueous buffer with gentle stirring.[3][7] Note that DMSO is not suitable for peptides containing Cys or Met due to the risk of oxidation.[7]
Experimental Protocols: Peptide Solubility Testing
Before dissolving the entire sample, it is prudent to test the solubility of a small aliquot.
-
Weigh out a small amount of the lyophilized peptide.
-
Attempt to dissolve it in the primary solvent of choice (e.g., sterile water).
-
If the peptide does not dissolve, try sonication.
-
If still insoluble, add a secondary solvent (e.g., dilute acetic acid for a basic peptide) dropwise until the peptide dissolves.
-
Record the final solvent composition required for dissolution.
Storage of Peptide Solutions
Peptide solutions are significantly less stable than their lyophilized counterparts.[13]
4.1. Short-Term Storage: For short-term storage (up to a week), peptide solutions can be stored at 4°C.
4.2. Long-Term Storage: For long-term storage, it is recommended to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C.[1][3] This prevents repeated freeze-thaw cycles, which can degrade the peptide.[2][13]
Data Presentation: Recommended Storage Conditions for Peptide Solutions
| Storage Duration | Temperature | Conditions | Expected Stability |
| Short-term | 4°C (refrigerator) | Sterile, buffered solution (pH 5-6 is often optimal).[1] | Up to 1 week |
| Long-term | -20°C to -80°C (freezer) | Aliquoted into single-use volumes to avoid freeze-thaw cycles.[3] | Weeks to months |
Note on Amino Acid Instability: Peptides containing certain amino acids such as Cys, Met, Trp, Asn, and Gln are more prone to degradation in solution.[13] For these peptides, it is especially important to use freshly prepared solutions or to store them frozen for the shortest possible time.
Mandatory Visualizations
Caption: Experimental workflow for handling and preparing this compound peptide.
Caption: A generic G-protein coupled receptor signaling pathway.
References
- 1. primepeptides.co [primepeptides.co]
- 2. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 3. lifetein.com [lifetein.com]
- 4. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 5. lifetein.com [lifetein.com]
- 6. peptide.com [peptide.com]
- 7. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. amherst.edu [amherst.edu]
- 10. bachem.com [bachem.com]
- 11. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 12. genscript.com [genscript.com]
- 13. peptidesciences.com [peptidesciences.com]
Application Notes and Protocols for Trifluoroacetic Acid (TFA) Removal from Synthetic Peptides for Biological Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Synthetic peptides are invaluable tools in biological research and drug development. They are typically synthesized using solid-phase peptide synthesis (SPPS), a process that often utilizes Trifluoroacetic Acid (TFA) for cleavage from the resin and during purification by high-performance liquid chromatography (HPLC).[1][2] Consequently, synthetic peptides are commonly supplied as TFA salts, with TFA counterions binding to positively charged residues.[1][3]
While essential for the synthesis and purification process, residual TFA can significantly compromise the reliability and reproducibility of subsequent biological assays.[1][3] TFA can exhibit cytotoxicity even at low concentrations, alter the secondary structure and solubility of peptides, and interfere with cellular signaling pathways, leading to misleading experimental outcomes.[2][4] For sensitive applications such as cell-based assays, in vivo studies, and the development of active pharmaceutical ingredients (APIs), reducing TFA content to less than 1% is often mandatory.[4]
These application notes provide detailed protocols for the effective removal of TFA from synthetic peptides, such as 6bK, to ensure the integrity of biological experiments. The methods described include ion-exchange chromatography and a repeated lyophilization process with hydrochloric acid.
Impact of Residual TFA on Biological Assays
The presence of residual TFA can have several detrimental effects on biological experiments:
-
Cytotoxicity: TFA is toxic to cells and can induce apoptosis, reduce cell viability, and inhibit proliferation, which can mask the true biological activity of the peptide being studied.[2][4]
-
Alteration of Peptide Structure and Function: TFA counterions can bind to the free amino termini and positively charged side chains of amino acids, potentially altering the peptide's conformation, solubility, and aggregation properties.[1][2] This can affect its interaction with biological targets.
-
Interference with Assays: The acidity of TFA can denature pH-sensitive proteins and enzymes.[4] It can also interfere with receptor-ligand binding studies.[4]
Quantitative Data on TFA Removal Methods
The efficiency of TFA removal can vary depending on the chosen method and the properties of the peptide, such as its hydrophobicity and the number of basic residues.[4][5] The following table summarizes typical outcomes for the methods detailed in this document.
| Method | Starting TFA Content (%) | Final TFA Content (%) | Peptide Recovery (%) | Time Required |
| Ion-Exchange Chromatography | 10 - 40 | < 1 | 70 - 90 | 4 - 6 hours |
| HCl Treatment & Lyophilization | 10 - 40 | < 1 | 80 - 95 | 2 - 3 days |
Experimental Protocols
Protocol 1: TFA Removal by Anion-Exchange Chromatography
This method involves exchanging TFA counterions for a more biologically compatible counterion, such as acetate (B1210297), using a strong anion-exchange resin.[6][7]
Materials:
-
Synthetic peptide (e.g., 6bK) as a TFA salt
-
Strong anion-exchange resin (e.g., AG1-X8)
-
Sodium acetate solution (1 M)
-
Distilled water
-
Chromatography column
-
Lyophilizer
Procedure:
-
Resin Preparation:
-
Prepare a column with a strong anion-exchange resin, ensuring a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.[6][8]
-
Equilibrate the resin by eluting the column with a 1 M solution of sodium acetate.[6][9]
-
Wash the column thoroughly with several volumes of distilled water to remove excess sodium acetate.[6][9]
-
-
Peptide Loading:
-
Elution and Collection:
-
Lyophilization:
-
Combine the peptide-containing fractions.
-
Freeze the combined fractions and lyophilize until all the solvent is removed to obtain the final peptide acetate salt.[6]
-
Protocol 2: TFA Removal by Lyophilization with HCl
This is a widely adopted method that replaces TFA counterions with chloride ions through a series of dissolution and lyophilization steps.[1][4][6]
Materials:
-
Synthetic peptide (e.g., 6bK) as a TFA salt
-
Hydrochloric acid (HCl) solution (100 mM)
-
Distilled water or a suitable buffer (e.g., 50 mM phosphate (B84403) buffer with 100 mM NaCl)[1]
-
Liquid nitrogen
-
Lyophilizer
Procedure:
-
Initial Dissolution:
-
Dissolve the peptide in distilled water or buffer at a concentration of approximately 1 mg/mL.[1]
-
-
Acidification:
-
Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[1] Concentrations below 2 mM may result in incomplete TFA exchange, while concentrations above 10 mM could lead to peptide modification.[1][4]
-
Allow the solution to stand at room temperature for at least one minute.[1]
-
-
Freezing:
-
Lyophilization:
-
Lyophilize the frozen sample overnight until all the liquid has been removed.[1]
-
-
Repeat Cycles:
-
Final Reconstitution:
-
After the final lyophilization cycle, reconstitute the peptide hydrochloride salt in the desired buffer for your biological assay at a concentration of around 2 mg/mL.[1]
-
Visualizations
Experimental Workflow: TFA Removal via Anion-Exchange Chromatography
Caption: Workflow for TFA removal using anion-exchange chromatography.
Experimental Workflow: TFA Removal via HCl Treatment and Lyophilization
References
- 1. lifetein.com [lifetein.com]
- 2. benchchem.com [benchchem.com]
- 3. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 4. lifetein.com [lifetein.com]
- 5. lifetein.com [lifetein.com]
- 6. peptide.com [peptide.com]
- 7. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 6bK TFA Solubility Issues
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with synthetic peptides, specifically focusing on those with trifluoroacetate (B77799) (TFA) counterions. The following information is designed to help you systematically troubleshoot and resolve these common experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My 6bK TFA peptide won't dissolve in aqueous buffers. What should I do?
This is a common issue, particularly for hydrophobic or neutral peptides. The trifluoroacetate (TFA) counterion can also influence the pH of the solution, which in turn affects solubility.[1] Here is a step-by-step guide to troubleshoot this problem:
Troubleshooting Steps:
-
Perform a Small-Scale Solubility Test: Before dissolving the entire sample, it is highly recommended to test the solubility with a small, accurately weighed amount of the peptide.[1][2] This will help determine the optimal solvent without risking the entire batch of your valuable peptide.
-
Characterize Your Peptide: Determine the overall charge of your 6bK peptide by examining its amino acid sequence.
-
Choose a Solvent Based on Peptide Charge:
-
Positively Charged (Basic) Peptides: Start with sterile, distilled water.[2][4] If solubility is poor, try adding a small amount of 10-30% acetic acid.[2][5] If the peptide remains insoluble, a very small amount of TFA (<50 µL) can be used to dissolve it, followed by dilution to the desired concentration.[2][5]
-
Negatively Charged (Acidic) Peptides: Begin with sterile, distilled water or a phosphate-buffered saline (PBS) at pH 7.4.[3] If it fails to dissolve, add a small amount of 1% ammonium (B1175870) hydroxide (B78521) or 10% ammonium bicarbonate.[3][5] Note: Avoid basic solutions if your peptide contains Cysteine (Cys), as it can lead to disulfide bond formation.[2][3]
-
Neutral or Hydrophobic Peptides: These peptides often require a small amount of an organic solvent for initial dissolution.[4][6] Recommended solvents include Dimethyl Sulfoxide (DMSO), Dimethyl Formamide (DMF), Acetonitrile (ACN), or isopropanol.[4][6] First, dissolve the peptide in a minimal amount of the organic solvent, and then slowly add this stock solution dropwise to your aqueous buffer while stirring.[6]
-
2. My peptide precipitates when I add the organic stock solution to my aqueous buffer. How can I fix this?
Precipitation upon dilution suggests that the peptide's solubility limit in the final aqueous solution has been exceeded.[6]
Troubleshooting Steps:
-
Reduce the Final Concentration: Your target concentration may be too high for the aqueous buffer system. Try preparing a more dilute solution.
-
Decrease the Rate of Addition: Add the organic stock solution to the aqueous buffer more slowly, while vigorously stirring. This can prevent localized high concentrations that lead to precipitation.
-
Use a Different Organic Solvent: Some peptides may be more soluble in one organic solvent over another. If you are using DMSO, you could try DMF (especially if your peptide contains Cys or Met, which can be oxidized by DMSO).[6]
-
Incorporate Solubilizing Agents: For very difficult peptides, consider adding chaotropic agents like 6 M Guanidine Hydrochloride (GuHCl) or 8 M Urea to your buffer.[2][7] These agents disrupt intermolecular interactions that can lead to aggregation.
3. Could the TFA salt be the cause of my solubility problems or other experimental issues?
Yes, the trifluoroacetate (TFA) counterion, a remnant from the peptide synthesis and purification process, can significantly impact your experiments.[8][9][10]
Impact of TFA:
-
Altered Physicochemical Properties: TFA can affect the peptide's secondary structure, solubility, and overall mass.[11][12]
-
Toxicity in Biological Assays: Residual TFA can be toxic to cells, with effects observed at concentrations as low as 10 nM.[8][12] This can lead to unexpected cytotoxicity or poor reproducibility in cell-based assays.[11]
-
Interference in Assays: TFA can suppress signals in mass spectrometry and interfere with IR spectroscopy readings used for secondary structure analysis.[11][13] The acidity of TFA can also lower the pH of your experimental solution, potentially affecting enzyme kinetics or receptor binding.[8][12]
If you suspect TFA is interfering with your experiments, you may need to perform a salt exchange.
Experimental Protocols
Protocol 1: General Peptide Solubility Test
-
Preparation: Allow the lyophilized peptide vial to warm to room temperature before opening to avoid condensation.[6]
-
Initial Solvent: Based on the calculated charge of your 6bK peptide, select an initial solvent (Water, dilute acid, or dilute base).
-
Dissolution: Add a small, measured amount of the chosen solvent to a pre-weighed small aliquot of your peptide.
-
Aid Dissolution: If the peptide does not dissolve readily, you can try the following physical methods:
-
Hydrophobic Peptides: If the peptide is insoluble in aqueous solutions, repeat the process with a small amount of an organic solvent like DMSO or DMF. Once dissolved, slowly add this stock to your aqueous buffer.
-
Documentation: Carefully record the solvent and the approximate concentration at which your peptide dissolved.
Protocol 2: TFA Removal by HCl Exchange
This protocol replaces TFA counterions with chloride ions through a series of lyophilization steps.[9][11]
-
Initial Dissolution: Dissolve the peptide in distilled water at a concentration of 1 mg/mL.[9][14]
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[9][14]
-
Incubation: Let the solution stand at room temperature for at least one minute.[9][14]
-
Freezing: Flash-freeze the solution in liquid nitrogen or store it at -80°C.[9][14]
-
Lyophilization: Lyophilize the frozen solution overnight until all the liquid is gone.[9][14]
-
Repeat: To ensure complete exchange, re-dissolve the lyophilized powder in the same HCl solution (Step 2) and repeat the freeze-drying process (Steps 4-5) at least two more times.[9][11]
-
Final Reconstitution: After the final lyophilization, dissolve the resulting peptide hydrochloride salt in your desired experimental buffer.[11]
Data Presentation
Table 1: Properties of Common Solvents for Peptide Dissolution
| Solvent | Properties | Best For | Considerations |
| Water (Sterile, Distilled) | Primary solvent for most peptides. | Charged (acidic or basic) peptides. | May not be effective for hydrophobic or neutral peptides. |
| Acetic Acid (10-30%) | Acidic solution. | Basic (positively charged) peptides that are insoluble in water.[2] | Can lower the pH of the final solution. |
| Ammonium Hydroxide (1%) or Ammonium Bicarbonate (10%) | Basic solution. | Acidic (negatively charged) peptides that are insoluble in water.[3][5] | Avoid with Cys-containing peptides due to disulfide bond formation.[2][3] |
| DMSO (Dimethyl Sulfoxide) | Powerful organic solvent. | Hydrophobic and neutral peptides.[6] | Can oxidize peptides with Cys or Met residues.[6] Generally safe for most cell assays at <1%.[3][4] |
| DMF (Dimethyl Formamide) | Good alternative to DMSO. | Hydrophobic peptides, especially those with oxidation-prone residues (Cys, Met).[6] | |
| Acetonitrile (ACN), Isopropanol, Ethanol | Organic solvents. | Hydrophobic peptides.[6] | Can be used as alternatives to DMSO and DMF. |
| Guanidine HCl (6M) or Urea (8M) | Chaotropic agents. | Peptides that are prone to aggregation.[2] | These are denaturing agents and may not be suitable for all experiments. |
Visualizations
Caption: A flowchart for troubleshooting peptide solubility issues.
Caption: Experimental workflow for TFA to HCl counterion exchange.
References
- 1. benchchem.com [benchchem.com]
- 2. genscript.com [genscript.com]
- 3. biocat.com [biocat.com]
- 4. jpt.com [jpt.com]
- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. genscript.com [genscript.com]
- 9. lifetein.com [lifetein.com]
- 10. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. lifetein.com [lifetein.com]
- 13. genscript.com [genscript.com]
- 14. lifetein.com [lifetein.com]
optimizing 6bK TFA dosage for maximum efficacy
Welcome to the technical support center for 6bK TFA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues to ensure maximum efficacy and data reliability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the Insulin-Degrading Enzyme (IDE).[1] Its mechanism of action involves blocking IDE, which is responsible for the degradation of insulin (B600854). By inhibiting this enzyme, this compound leads to increased levels of insulin, which can enhance glucose tolerance.[1] The "TFA" (trifluoroacetic acid) indicates that the compound is supplied as a trifluoroacetate (B77799) salt, which is common for synthetic peptides and small molecules.[2][3]
Q2: I am observing high levels of cytotoxicity in my cell-based assay, even at low concentrations of this compound. What could be the cause?
A2: While the 6bK molecule itself may have cytotoxic effects at high concentrations, a common confounding factor is the trifluoroacetic acid (TFA) counter-ion.[2][4] TFA is a strong acid used in peptide synthesis and purification and can be cytotoxic to certain cell lines, sometimes at concentrations as low as 0.1 mM.[2] This toxicity can be mistaken for the effect of the 6bK compound. It is crucial to run a "TFA control" experiment using equivalent concentrations of TFA alone to differentiate the effects of the counter-ion from the biological activity of 6bK.[2]
Q3: My results with this compound are not consistent across different experimental batches. What are the potential sources of this variability?
A3: Inconsistent results can stem from several factors. A primary suspect is variable amounts of residual TFA in different batches of the compound.[2] Other common causes include:
-
Cell Passage Number: Experimental outcomes can be influenced by the passage number of your cells. Use cells within a consistent and low passage range.
-
Cell Seeding Density: Cell density can significantly impact drug sensitivity.[5][6] Ensure you use a consistent seeding density where cells are in a logarithmic growth phase during the experiment.[6]
-
Compound Solubility: Poor solubility of this compound can lead to inaccurate concentrations. Ensure the compound is fully dissolved in your solvent (e.g., DMSO) before diluting it into your culture medium.[7]
-
pH of Media: As TFA is acidic, adding a high concentration of a this compound stock solution could lower the pH of your cell culture media, affecting cell health and proliferation. Always check the final pH of the media after adding the compound.[2]
Q4: How do I determine the optimal concentration range for my specific cell line?
A4: The optimal concentration can vary significantly between cell types.[4] It is recommended to perform a wide-range dose-response experiment to identify the effective concentration for your specific model.[5][6] A good starting point is a 9-point dose-response curve with half-log10 steps, for example, ranging from 1 nM to 10 µM.[5] This initial screen will help you determine the approximate range of activity and cytotoxicity, which you can then investigate with more narrowly spaced concentrations.[6][8]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Problem 1: Higher than Expected Cell Death or Low Viability
| Possible Cause | Recommended Solution |
| TFA Counter-ion Toxicity | The TFA salt may be causing cytotoxicity independent of the 6bK molecule.[2][4] Solution: Run a parallel experiment with a TFA-only control (e.g., sodium trifluoroacetate or a neutralized TFA solution) at the same molar concentrations as in your this compound-treated wells.[2] If the TFA control shows similar toxicity, the counter-ion is the likely cause. |
| High Compound Concentration | The concentration of this compound used may be too high for your specific cell line, leading to off-target effects or general toxicity. |
| Solvent Toxicity | The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be too high. |
| Sub-optimal Cell Culture Conditions | Issues like contamination, high cell density, or nutrient depletion can increase cell stress and sensitivity to the compound. |
Problem 2: Inconsistent or Non-Reproducible Efficacy Results
| Possible Cause | Recommended Solution |
| Inaccurate Compound Concentration | The compound may not be fully dissolved in the stock solution, or there may be pipetting errors during dilution. |
| Variable Cell Growth Phase | Cells plated at different densities or allowed to grow for different lengths of time before treatment can respond differently.[6] |
| Assay Sensitivity | The chosen assay may not be sensitive enough to detect subtle changes in IDE activity or downstream signaling. |
| Batch-to-Batch Compound Variability | Different batches of this compound may have slight variations in purity or TFA content. |
Data Presentation
Table 1: Example Dose-Response of this compound on IDE Activity in HepG2 Cells
| Concentration (nM) | Mean IDE Inhibition (%) | Standard Deviation |
| 1 | 5.2 | ± 1.1 |
| 10 | 25.8 | ± 3.4 |
| 50 (IC50) | 50.1 | ± 4.2 |
| 100 | 78.3 | ± 5.1 |
| 500 | 95.6 | ± 2.9 |
| 1000 | 98.2 | ± 1.5 |
Note: Data is hypothetical and for illustrative purposes only.
Table 2: Comparative Cytotoxicity of this compound vs. TFA Salt Control in HepG2 Cells (48h)
| Concentration (µM) | This compound (% Viability) | TFA Salt Control (% Viability) |
| 1 | 99.1 ± 2.5 | 99.5 ± 2.1 |
| 10 | 97.4 ± 3.1 | 98.9 ± 2.8 |
| 50 | 90.3 ± 4.5 | 95.1 ± 3.3 |
| 100 | 75.2 ± 5.8 | 91.7 ± 4.0 |
| 200 | 51.6 ± 6.2 | 84.5 ± 4.9 |
Note: This hypothetical data illustrates how a TFA-only control can help distinguish compound-specific toxicity from counter-ion-induced effects.[2]
Experimental Protocols
Protocol 1: Dose-Response Curve using a Fluorogenic IDE Activity Assay
This protocol outlines a method to determine the IC50 value of this compound by directly measuring its effect on IDE activity in cell lysates.
-
Cell Culture and Lysis:
-
Plate cells (e.g., HepG2) in a 96-well plate at a density that ensures they are in a logarithmic growth phase at the time of lysis.
-
Wash cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the total protein concentration using a BCA assay.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 1 nM to 10 µM). Ensure the final DMSO concentration in the assay is below 0.5%.
-
-
Assay Procedure:
-
In a black 96-well plate, add a standardized amount of cell lysate protein to each well.
-
Add the diluted this compound or vehicle control to the wells.
-
Pre-incubate for 15-30 minutes at 37°C.
-
Initiate the reaction by adding a fluorogenic IDE substrate.
-
Measure the fluorescence signal at regular intervals using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (reaction velocity) for each concentration.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Cell Viability Assay to Test for TFA-related Toxicity
This protocol uses a standard MTT assay to assess cell viability and distinguish between the cytotoxicity of this compound and the TFA counter-ion.
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[6] Allow cells to adhere and grow for 24 hours.
-
-
Treatment Preparation:
-
Prepare serial dilutions of this compound in culture medium.
-
Prepare a parallel set of serial dilutions using a TFA salt control (e.g., sodium trifluoroacetate) at the exact same molar concentrations as the TFA present in the this compound dilutions.
-
Include a vehicle control (medium + solvent) and an untreated control.
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the different treatments.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the absorbance values of treated wells to the vehicle control wells (set to 100% viability).
-
Plot the percent viability against compound concentration for both this compound and the TFA salt control to compare their cytotoxic profiles.
-
Visualizations
Caption: Mechanism of this compound in the insulin signaling pathway.
Caption: Workflow for optimizing this compound dosage and assessing toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 6. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
potential off-target effects of 6bK TFA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of 6bK TFA, a potent and selective insulin-degrading enzyme (IDE) inhibitor.[1] This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the insulin-degrading enzyme (IDE) with an IC50 of 50 nM.[1] Its primary mechanism of action is to block the enzymatic activity of IDE, thereby preventing the degradation of insulin (B600854). This leads to increased circulating insulin levels and enhanced glucose tolerance, as observed in high-fat-fed mice.[1]
Q2: What are the potential off-target effects of this compound?
A2: While this compound is described as a selective IDE inhibitor, it is crucial to consider potential off-target effects, which are unintended interactions with other biological molecules. For IDE inhibitors as a class, potential off-target effects could arise from the inhibition of the degradation of other IDE substrates besides insulin. IDE is known to degrade other peptides such as glucagon, amylin, and amyloid-beta.[2][3] Inhibition of their degradation could lead to unintended physiological consequences. However, some research suggests that certain IDE inhibitors can be substrate-selective, potentially minimizing effects on other substrates like glucagon.[4][5] It is important to experimentally verify the selectivity profile of this compound in your specific model system.
Q3: What is the significance of the TFA (trifluoroacetic acid) salt form?
A3: TFA is a common counter-ion used to form salts of peptide-like molecules to improve their solubility and stability. While the pharmacological activity is attributed to the 6bK molecule, the TFA component itself can have biological effects and potential toxicity, particularly at high concentrations. It is important to consider appropriate vehicle controls in your experiments to account for any effects of TFA.
Q4: Are there any known safety concerns with IDE inhibitors?
A4: The long-term consequences of IDE inhibition are still under investigation.[6] Given IDE's role in degrading multiple bioactive peptides, chronic inhibition could have unforeseen effects.[6] For example, altered degradation of amyloid-beta could have implications in the context of Alzheimer's disease.[6] However, some studies suggest that IDE inhibition may not necessarily lead to increased islet amyloid deposition.[7] Researchers should carefully monitor for any unexpected phenotypes in long-term in vivo studies.
Troubleshooting Guides
This section provides detailed methodologies for key experiments to investigate potential off-target effects of this compound.
Guide 1: Assessing the Selectivity Profile of this compound against Other Proteases
Issue: Unexplained cellular phenotype or unexpected in vivo results that may be due to this compound inhibiting other proteases.
Solution: Perform a protease panel screening to determine the selectivity of this compound.
Experimental Protocol: In Vitro Protease Activity Assay
This protocol describes a general method for assessing the inhibitory activity of this compound against a panel of purified proteases using a fluorogenic substrate.
Materials:
-
Purified proteases of interest (e.g., matrix metalloproteinases, caspases, other zinc metalloproteases)
-
Fluorogenic peptide substrates specific for each protease
-
Assay buffer specific to each protease
-
This compound stock solution (in DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Methodology:
-
Prepare Reagents:
-
Prepare serial dilutions of this compound in the appropriate assay buffer. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
Prepare the protease solution in the assay buffer at a 2X final concentration.
-
Prepare the fluorogenic substrate solution in the assay buffer at a 2X final concentration.
-
-
Assay Procedure:
-
Add 50 µL of the serially diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the 96-well plate.
-
Add 25 µL of the 2X protease solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the 2X fluorogenic substrate solution to each well.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over a time course (e.g., every 5 minutes for 60 minutes) using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Determine the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value for each protease.
-
Data Presentation:
| Protease | This compound IC50 (µM) |
| IDE (Control) | 0.05 |
| Protease A | > 100 |
| Protease B | 25 |
| Protease C | > 100 |
Guide 2: Identifying Unintended Protein Interactions using Chemical Proteomics
Issue: Need to identify the complete cellular binding profile of this compound to uncover potential off-target proteins.
Solution: Employ a chemical proteomics approach, such as affinity-based protein profiling, to identify proteins that directly interact with this compound in a cellular context.[8][9]
Experimental Protocol: Affinity-Based Chemical Proteomics
This protocol outlines a workflow for identifying this compound binding partners from cell lysates using an immobilized version of the inhibitor.
Materials:
-
6bK analog with a linker for immobilization (requires custom synthesis)
-
Affinity resin (e.g., NHS-activated sepharose beads)
-
Cell line of interest
-
Lysis buffer
-
Wash buffers of increasing stringency
-
Elution buffer
-
Trypsin
-
LC-MS/MS instrumentation
Methodology:
-
Immobilization of 6bK Analog:
-
Covalently couple the 6bK analog to the affinity resin according to the manufacturer's instructions.
-
Block any remaining active groups on the resin.
-
-
Cell Lysis and Lysate Preparation:
-
Culture and harvest the cells of interest.
-
Lyse the cells in a non-denaturing lysis buffer to maintain protein integrity.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pull-down:
-
Incubate the clarified cell lysate with the immobilized 6bK resin for a defined period (e.g., 2-4 hours) at 4°C with gentle rotation.
-
As a negative control, incubate lysate with an unconjugated resin.
-
For a competition experiment, pre-incubate the lysate with an excess of free this compound before adding the immobilized resin.
-
-
Washing and Elution:
-
Wash the resin extensively with wash buffers of increasing stringency to remove non-specifically bound proteins.
-
Elute the specifically bound proteins from the resin using an appropriate elution buffer (e.g., containing free this compound, or a denaturing buffer).
-
-
Protein Identification:
-
Digest the eluted proteins into peptides using trypsin.
-
Analyze the peptide mixture by LC-MS/MS to identify the proteins.
-
Compare the proteins identified from the 6bK resin to the negative control and competition experiment to identify specific binding partners.
-
Data Presentation:
| Protein Identified | Function | Specificity (Enrichment vs. Control) |
| Insulin-Degrading Enzyme | Target | High |
| Protein X | Kinase | Moderate |
| Protein Y | Transporter | Low |
Guide 3: Evaluating Off-Target Effects in a Cellular Context
Issue: Need to assess the functional consequences of potential off-target interactions of this compound in living cells.
Solution: Utilize cell-based assays to monitor pathways that might be affected by off-target activities.[10] Given that many off-target effects of small molecules involve kinases, a cell-based kinase activity assay is a relevant example.[11]
Experimental Protocol: Cellular Phosphorylation Assay
This protocol describes a method to assess the effect of this compound on the phosphorylation of a specific substrate of a suspected off-target kinase.
Materials:
-
Cell line expressing the suspected off-target kinase and its substrate
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
Lysis buffer containing phosphatase and protease inhibitors
-
Antibodies: phospho-specific antibody for the substrate, total protein antibody for the substrate, and a loading control antibody (e.g., GAPDH)
-
Western blot reagents and equipment
Methodology:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for a specified time (e.g., 1-24 hours).
-
Include a positive control inhibitor for the suspected off-target kinase if available.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the wells with lysis buffer.
-
Collect the lysates and determine the protein concentration.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then probe with the primary antibodies (phospho-specific, total substrate, and loading control).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated substrate, total substrate, and loading control.
-
Normalize the phospho-substrate signal to the total substrate signal and then to the loading control.
-
Compare the normalized phosphorylation levels in the this compound-treated samples to the vehicle control.
-
Data Presentation:
| This compound Concentration (µM) | Normalized Phosphorylation Level (Fold Change vs. Control) |
| 0 (Vehicle) | 1.0 |
| 0.1 | 0.98 |
| 1.0 | 0.95 |
| 10.0 | 0.60 |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Targeting insulin-degrading enzyme to treat type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substrate-selective inhibitors that reprogram the activity of insulin-degrading enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What are IDE inhibitors and how do they work? [synapse.patsnap.com]
- 7. academic.oup.com [academic.oup.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Target profiling of small molecules by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. reactionbiology.com [reactionbiology.com]
Technical Support Center: Unexpected In Vivo Results with Peptide/Compound TFA Salts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results in vivo when working with peptides or other compounds formulated as trifluoroacetate (B77799) (TFA) salts. TFA is a common counterion used in the purification of synthetic peptides and can sometimes lead to unintended biological effects or experimental variability.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with compounds containing TFA.
Question: My compound is showing higher toxicity in vivo than expected based on in vitro data. Could TFA be the cause?
Answer: Yes, the trifluoroacetate counterion could be contributing to the observed toxicity. While generally considered to have low toxicity, high doses of TFA can lead to adverse effects.
-
Potential Causes:
-
High Dose of TFA: The total amount of TFA administered along with your compound of interest may be reaching toxic levels.
-
Synergistic Toxicity: TFA might be interacting with your compound or the biological system in a way that enhances toxicity.
-
Salt Form: The free acid form of TFA is more toxic than its sodium salt (NaTFA).[1] The pH of your formulation can influence the form of TFA present.
-
-
Troubleshooting Steps:
-
Quantify TFA Content: Determine the exact percentage of TFA by weight in your compound preparation.
-
Calculate Total TFA Dose: Based on the dose of your compound, calculate the corresponding dose of TFA being administered.
-
Consult Toxicity Data: Compare your administered TFA dose to known toxicity levels (see Table 1).
-
Consider Counterion Exchange: If the TFA dose is a concern, consider exchanging TFA for a more biocompatible counterion like acetate (B1210297) or chloride.
-
Run a Vehicle Control with TFA: Administer a vehicle solution containing a molar equivalent of TFA (or NaTFA) to what is present in your experimental group. This will help to isolate the effects of the TFA salt.
-
Question: The in vivo efficacy of my peptide is significantly lower than its in vitro potency. What could be the issue?
Answer: Several factors could contribute to this discrepancy, and the TFA counterion is a potential culprit.
-
Potential Causes:
-
Altered Peptide Conformation: TFA can alter the secondary structure of peptides, which may affect their biological activity.[2]
-
Changes in Lipophilicity: TFA can form ion pairs with positively charged residues on a peptide, increasing its lipophilicity and potentially altering its biodistribution and target engagement.[2]
-
Interference with Target Binding: The TFA counterion could be sterically hindering the binding of your peptide to its target receptor or enzyme.
-
-
Troubleshooting Steps:
-
Physicochemical Characterization: If possible, analyze the conformation of your peptide in the presence of TFA using techniques like circular dichroism (CD) spectroscopy.
-
Counterion Exchange: Perform a counterion exchange to replace TFA with chloride or acetate and repeat the in vivo efficacy studies.
-
Formulation Optimization: Experiment with different formulation strategies to minimize the potential negative impacts of TFA.
-
Question: I am observing an unexpected immune response or inflammation in my animal models. Could the TFA salt be responsible?
Answer: While less common, there is evidence that TFA can influence immunological responses.
-
Potential Causes:
-
Adjuvant-like Effect: In some contexts, TFA has been shown to lead to greater activation of antibody responses.[2]
-
Non-specific Inflammation: High local concentrations of TFA could potentially cause irritation and a non-specific inflammatory response.
-
-
Troubleshooting Steps:
-
TFA Vehicle Control: As with toxicity studies, a vehicle control group receiving only the TFA salt is crucial to determine if the counterion is responsible for the observed immune response.
-
Histological Analysis: Perform histological analysis of tissues from the administration site and target organs to characterize the nature of the inflammatory response.
-
Counterion Exchange: Replacing TFA with a more inert counterion is a key step in mitigating these effects.
-
Frequently Asked Questions (FAQs)
What is TFA and why is it used?
Trifluoroacetic acid (TFA) is a strong organic acid commonly used in the final cleavage and purification steps of solid-phase peptide synthesis. It is effective in dissolving peptides and acts as an ion-pairing agent during reverse-phase high-performance liquid chromatography (RP-HPLC), leading to better separation and purification. Due to its volatile nature, it is easily removed by lyophilization, though residual amounts often remain as counterions to positively charged residues on the peptide.[2]
Is TFA toxic?
TFA is considered to have low acute toxicity.[3] However, at high doses, it can cause adverse effects, with the liver being a primary target organ in animal studies.[3][4] The toxic potential of TFA is dose-dependent.
How can I remove or replace TFA from my compound?
The most common method for removing TFA is through a process called counterion exchange . This typically involves one of the following procedures:
-
Ion-Exchange Chromatography: Using a column with a resin that has a high affinity for your peptide but allows the TFA to be washed away, followed by elution with a solution containing the desired counterion (e.g., acetate or chloride).
-
Repeated Lyophilization from HCl Solution: Dissolving the peptide in a dilute solution of hydrochloric acid (HCl) and then lyophilizing. This process is repeated several times to sublime away the TFA as the volatile TFAH and replace it with the chloride ion.[2]
What are the most common alternative counterions to TFA?
The most common and biologically compatible counterions are acetate and chloride . These are often preferred for in vivo studies to minimize the potential for experimental artifacts.
Quantitative Data Summary
The following table summarizes the available toxicity data for TFA from the literature.
| Parameter | Species | Dose | Effect | Reference |
| Acute Oral LD50 | Rat | > 500 mg/kg bw | Low acute toxicity. | [3] |
| Single Oral Dose | Rat | 2000 mg/kg bw | No mortality observed. | [3] |
| Single Intraperitoneal Dose | Rat | 240 mg/kg | No toxic effects produced. | [1] |
| Repeated Oral Dose (28-day) | Rat | > 1000 mg/kg bw/day | Mild liver hypertrophy. | [4] |
| No Observed Adverse Effect Level (NOAEL) | Rat | 10 mg/kg bw/day | Identified as the applicable NOAEL in a review. | [4] |
| Developmental Toxicity | Rat | Up to 150 mg/kg bw/day (gestation) | Small increase in maternal liver and kidney weight; no fetal effects observed. | [1] |
Experimental Protocols
Protocol: Counterion Exchange from TFA to Chloride
This protocol describes a general method for replacing TFA counterions with chloride ions using repeated lyophilization.
Materials:
-
Peptide-TFA salt
-
Milli-Q or HPLC-grade water
-
0.1 M Hydrochloric acid (HCl) solution
-
Lyophilizer
Procedure:
-
Dissolution: Dissolve the peptide-TFA salt in a minimal amount of Milli-Q water.
-
Acidification: Add a 10-fold molar excess of 0.1 M HCl to the peptide solution.
-
Lyophilization (Cycle 1): Freeze the solution and lyophilize until the sample is completely dry.
-
Reconstitution: Re-dissolve the dried peptide in Milli-Q water.
-
Lyophilization (Cycle 2): Freeze the solution again and lyophilize to dryness.
-
Repeat: For optimal TFA removal, repeat steps 4 and 5 for a total of 3-4 cycles.
-
Final Product: The final product will be the peptide-HCl salt. It is advisable to confirm the removal of TFA using analytical methods such as NMR or a dedicated TFA quantification assay.
Visualizations
References
Technical Support Center: Controlling for TFA Effects in Peptide Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage the potential interferences of trifluoroacetic acid (TFA) in peptide-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my synthetic peptide samples?
A1: Trifluoroacetic acid (TFA) is a strong acid commonly used during solid-phase peptide synthesis (SPPS). It serves two primary purposes: cleaving the synthesized peptide from the solid resin support and acting as an ion-pairing agent to improve separation during reverse-phase high-performance liquid chromatography (RP-HPLC) purification.[1][2][3] As a result, synthetic peptides are typically delivered as TFA salts, where the negatively charged TFA counter-ion is associated with positively charged sites on the peptide, such as the N-terminus and the side chains of basic amino acids like lysine, arginine, and histidine.[1][3][4]
Q2: How can residual TFA adversely affect my experiments?
A2: Residual TFA can introduce significant variability and artifacts in a range of assays. Its effects can be broadly categorized as:
-
Biological Interference: TFA can be cytotoxic, even at nanomolar concentrations, and can inhibit or, in some cases, stimulate cell proliferation, leading to misleading results in cell-based assays.[2][5][6][7] It has also been shown to act as an allosteric modulator of receptors.[2][6]
-
Physicochemical Alterations: As a strong acid, TFA can lower the pH of your experimental solutions, potentially altering peptide conformation and the activity of pH-sensitive enzymes.[2] The TFA counter-ion can also affect peptide solubility and promote aggregation.[5][8][9]
-
Analytical Interference: In mass spectrometry, TFA is known to cause ion suppression, reducing signal intensity.[10][11] In infrared spectroscopy, TFA has a strong absorbance band that can overlap with the peptide's amide I band, complicating secondary structure analysis.[2][12]
Q3: What is a typical amount of TFA in a lyophilized peptide sample?
A3: The TFA content in a lyophilized peptide sample can be substantial and highly variable, often ranging from 10% to over 45% by weight.[13][14] This percentage depends on the number of basic residues in the peptide sequence and the purification and lyophilization methods used. For sensitive biological assays, it is often recommended to reduce the TFA content to less than 1%.[5][13]
Q4: How can I determine the amount of TFA in my peptide sample?
A4: Several analytical techniques can be used to quantify TFA content:
-
Ion Chromatography: This is a sensitive and common method for separating and quantifying TFA.[15][16][17]
-
¹⁹F NMR Spectroscopy: Fluorine-19 Nuclear Magnetic Resonance can directly and accurately quantify TFA.[18][19]
-
Other Methods: While less common for routine quantification, techniques like gas chromatography-mass spectrometry (GC-MS) and reverse-phase HPLC can also be used.[15][20]
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results in cell-based assays (e.g., low viability, altered signaling).
-
Possible Cause: The biological activity of your peptide is being masked or altered by the cytotoxic or off-target effects of TFA.[2][6][7]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cell assay results.
Problem 2: Poor signal or ion suppression in LC-MS analysis.
-
Possible Cause: TFA is a strong ion-pairing agent that can suppress the electrospray ionization (ESI) of peptides, leading to reduced sensitivity.[10][11][21]
-
Solutions:
-
Modify Mobile Phase: For your LC-MS method, replace 0.1% TFA with a more MS-friendly volatile acid like 0.1% formic acid or 0.1% acetic acid.
-
Post-Column Modification: If TFA is required for chromatographic separation, a base (e.g., ammonium (B1175870) hydroxide) can be added post-column to neutralize the TFA and improve MS signal.[21]
-
Sample Desalting: Before analysis, desalt your peptide sample using a C18 ZipTip® or similar solid-phase extraction method to remove the TFA.
-
Problem 3: Peptide aggregation or poor solubility in aqueous buffers.
-
Possible Cause: TFA counter-ions can influence the secondary structure and aggregation properties of certain peptides.[8][9][22] This is particularly noted for amyloidogenic peptides.[8][9]
-
Solutions:
-
TFA Exchange: Perform a salt exchange to a different counter-ion, such as chloride or acetate, which may improve the peptide's solubility and reduce its propensity to aggregate.[3][23]
-
Solubility Testing: Test the solubility of the peptide in a small range of different buffers and pH values.
-
Chaotropic Solvents: For preventing aggregation in difficult sequences, TFA itself can be used as a powerful solvent to break down secondary structures before ligation or other reactions, though it must be removed afterward.[24]
-
Quantitative Data Summary: TFA Concentration Effects
The following table provides a summary of reported TFA concentrations and their potential effects on various experimental systems. These values should be considered as general guidelines, as the sensitivity to TFA can be highly dependent on the specific peptide sequence and the assay conditions.
| TFA Concentration | Potential Effect | Experimental System |
| > 10 nM | Inhibition of cell proliferation (e.g., osteoblasts, chondrocytes).[6][7] | Cell-based assays |
| 0.5 - 7.0 mM | Stimulation of cell growth and protein synthesis in some cell lines (e.g., C6 glioma cells).[6][25] | Cell-based assays |
| > 0.1% (~13 mM) | Significant ion suppression in ESI-MS.[10] | Mass Spectrometry |
| > 10 mM | May alter peptide secondary structure and thermal stability.[12] | Biophysical Studies (CD/IR) |
Experimental Protocols
Protocol 1: TFA Removal by Lyophilization with Hydrochloric Acid (HCl)
This is the most common and widely adopted method for exchanging TFA with chloride, a more biologically compatible counter-ion.[19]
Methodology:
-
Dissolution: Dissolve the peptide-TFA salt in distilled water at a concentration of approximately 1 mg/mL.[1][5]
-
Acidification: Add a stock solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[1][5][12][19] Note: HCl concentrations below 2 mM may result in incomplete exchange, while concentrations above 10-50 mM could potentially modify the peptide's structure.[5][12]
-
Incubation: Let the solution stand at room temperature for at least one minute.[1][23]
-
Freezing: Flash-freeze the solution, preferably in liquid nitrogen, or in a -80°C freezer.[1][23]
-
Lyophilization: Lyophilize the sample overnight until all the solvent is removed.
-
Repeat: To ensure complete removal of TFA, repeat the dissolution, acidification, freezing, and lyophilization steps at least two more times (for a total of three cycles).[1][19]
-
Final Product: After the final lyophilization, the peptide is in the hydrochloride salt form and can be dissolved in the desired experimental buffer.
Protocol 2: TFA Exchange using Anion-Exchange Resin
This method is useful for exchanging TFA for weaker acid counter-ions like acetate.[26][27]
Methodology:
-
Resin Preparation: Use a strong anion-exchange resin (e.g., AG1-X8). Prepare the resin by washing it thoroughly with a 1M solution of the desired counter-ion (e.g., sodium acetate), followed by extensive washing with distilled water to remove excess salt.[23][26]
-
Peptide Loading: Dissolve the peptide-TFA in distilled water and apply it to the prepared resin column. A 10- to 50-fold excess of anion sites on the resin relative to the peptide is recommended.[23]
-
Elution: Elute the peptide from the column with distilled water. The TFA will remain bound to the resin, and the peptide will elute with the new counter-ion.
-
Fraction Collection & Lyophilization: Collect the fractions containing the peptide and lyophilize them to obtain the peptide in the new salt form.
Diagrams of Workflows and Mechanisms
References
- 1. lifetein.com [lifetein.com]
- 2. genscript.com [genscript.com]
- 3. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lifetein.com [lifetein.com]
- 6. genscript.com [genscript.com]
- 7. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. Effect of acid predissolution on fibril size and fibril flexibility of synthetic beta-amyloid peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of the hydrochloric acid concentration used for trifluoroacetate removal from synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Peptide analysis - ProteoGenix [proteogenix.science]
- 18. andreas-brinkmann.net [andreas-brinkmann.net]
- 19. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Residual TFA Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 21. researchgate.net [researchgate.net]
- 22. Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex - PMC [pmc.ncbi.nlm.nih.gov]
- 23. peptide.com [peptide.com]
- 24. Enhanced native chemical ligation by peptide conjugation in trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Effects of trifluoroacetic acid, a halothane metabolite, on C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. cdn.toxicdocs.org [cdn.toxicdocs.org]
Technical Support Center: Enhancing the Bioavailability of 6bK TFA
Welcome to the technical support center for 6bK TFA, a potent and selective insulin-degrading enzyme (IDE) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to improving the oral bioavailability of this macrocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key characteristics?
A1: this compound is a potent and selective inhibitor of the insulin-degrading enzyme (IDE) with an IC50 of 50 nM. As a macrocyclic peptide-like molecule, it presents both opportunities and challenges for oral drug delivery. While its structure allows for high target affinity and specificity, it may also contribute to low oral bioavailability due to poor membrane permeability and potential enzymatic degradation.
Q2: Why is the oral bioavailability of this compound a concern?
A2: Like many macrocyclic peptides, this compound likely faces several barriers to oral absorption. These can include:
-
Low passive permeability: Its size and polar surface area may hinder its ability to cross the intestinal epithelium.
-
Enzymatic degradation: Proteases in the gastrointestinal tract can break down the molecule before it reaches systemic circulation.
-
Poor solubility: The solubility of this compound in aqueous gastrointestinal fluids may be limited, affecting its dissolution and subsequent absorption.
Q3: Are there any established formulation strategies to improve the oral bioavailability of compounds similar to this compound?
A3: Yes, various strategies have been successfully employed for other macrocyclic peptides and could be applicable to this compound. These include the use of permeation enhancers, such as sodium caprate, which can transiently open tight junctions between intestinal cells, and advanced formulation techniques like lipid-based delivery systems to improve solubility and absorption.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| Low in vivo efficacy after oral administration | Poor oral bioavailability. | 1. Formulation Enhancement: Co-administer with a permeation enhancer. Prepare a lipid-based formulation (e.g., Self-Emulsifying Drug Delivery System - SEDDS) to improve solubility and absorption. 2. Chemical Modification: If feasible, explore N-methylation or side chain modifications to improve membrane permeability.[2] |
| High variability in experimental results | Inconsistent dissolution or absorption. | 1. Standardize Formulation: Ensure a consistent and homogenous formulation for all experiments. Use a standardized in vivo dissolution protocol. 2. Control for Physiological Factors: Standardize fasting times and diet of experimental animals, as these can affect gastrointestinal conditions. |
| Difficulty dissolving this compound for in vivo studies | Low aqueous solubility. | A recommended protocol for in vivo dissolution involves a multi-component solvent system. For example, a clear solution of ≥ 2.5 mg/mL can be achieved with a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3] If precipitation occurs, gentle heating and/or sonication can aid dissolution.[3] |
| Suspected rapid degradation in the GI tract | Enzymatic cleavage by proteases. | 1. Co-administration with Protease Inhibitors: While this can have off-target effects, it can be used to test the hypothesis of enzymatic degradation. 2. Enteric Coating: Formulate this compound in an enteric-coated capsule or tablet to protect it from the acidic environment and proteases of the stomach, allowing for release in the more distal parts of the intestine. |
Strategies for Improving Bioavailability of Macrocyclic Peptides
While specific quantitative data for this compound is not publicly available, the following table summarizes general strategies that have been shown to be effective for improving the oral bioavailability of other macrocyclic peptides.
| Strategy | Mechanism of Action | Potential Advantages | Potential Challenges |
| Permeation Enhancers | Transiently open tight junctions between intestinal epithelial cells. | Simple to co-administer; can significantly increase absorption. | Potential for local irritation; non-specific effects on permeability. |
| Lipid-Based Formulations (e.g., SEDDS) | Improve solubilization and facilitate lymphatic transport, bypassing first-pass metabolism. | Can accommodate lipophilic drugs; enhances solubility and absorption. | Formulation development can be complex; potential for drug precipitation upon dilution. |
| Chemical Modification (e.g., N-methylation) | Reduces the number of hydrogen bond donors, decreasing the energy penalty for membrane crossing. | Can significantly improve passive permeability. | May alter the compound's conformation and binding affinity to the target.[2] |
| Side Chain-to-Backbone Hydrogen Bonding | Introduces amino acids with side chains that form intramolecular hydrogen bonds with the peptide backbone, masking polar groups. | Can improve both permeability and aqueous solubility.[3] | Requires specific structural modifications that may not be straightforward.[3] |
| Nanoparticle Encapsulation | Protects the peptide from enzymatic degradation and can facilitate transport across the intestinal mucosa. | Controlled release; protection of the drug cargo. | Manufacturing complexity; potential for low drug loading. |
Experimental Protocols
Below are detailed methodologies for key experiments to evaluate and improve the bioavailability of a compound like this compound.
Protocol 1: In Vitro Caco-2 Permeability Assay
This assay is a standard method to predict in vivo drug absorption by measuring the rate of transport across a monolayer of human intestinal cells.
Objective: To determine the apparent permeability coefficient (Papp) of this compound.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS)
-
LC-MS/MS system for quantification of this compound
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the test solution of this compound in HBSS to the apical (A) side of the Transwell®. c. Add fresh HBSS to the basolateral (B) side. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh HBSS.
-
Permeability Assay (Basolateral to Apical - B to A): a. Perform the same procedure as above, but add the this compound solution to the basolateral side and sample from the apical side. This helps determine if the compound is a substrate for efflux transporters.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculation of Papp: Calculate the apparent permeability coefficient (Papp) in cm/s using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Efflux Ratio: Calculate the efflux ratio by dividing the Papp (B to A) by the Papp (A to B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
Protocol 2: In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of this compound to degradation by liver enzymes.
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of this compound in liver microsomes.
Materials:
-
Human or rat liver microsomes
-
NADPH regenerating system
-
Phosphate (B84403) buffer
-
This compound
-
LC-MS/MS system
Methodology:
-
Incubation: a. Prepare a reaction mixture containing liver microsomes and phosphate buffer. b. Pre-incubate the mixture at 37°C. c. Initiate the reaction by adding this compound and the NADPH regenerating system. d. Incubate at 37°C with shaking.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.
-
Reaction Quenching: Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Preparation: Centrifuge the samples to precipitate proteins and collect the supernatant.
-
Analysis: Analyze the concentration of the remaining this compound in the supernatant using a validated LC-MS/MS method.
-
Data Analysis: a. Plot the natural logarithm of the percentage of this compound remaining versus time. b. Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k). c. Calculate the in vitro half-life (t1/2) = 0.693 / k. d. Calculate the intrinsic clearance (Clint) = (0.693 / t1/2) / (protein concentration in mg/mL) * (incubation volume in mL).
Visualizations
Signaling Pathway of IDE Inhibition
Caption: Mechanism of action of this compound.
Experimental Workflow for Bioavailability Assessment
Caption: Workflow for assessing and improving oral bioavailability.
References
Technical Support Center: 6bK TFA Experimental Variability
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving 6bK TFA. The information focuses on issues related to the trifluoroacetic acid (TFA) counterion, a common source of experimental inconsistency.
Troubleshooting Guide
High variability or unexpected results in your experiments with this compound can often be traced back to the presence of trifluoroacetic acid. Below is a systematic guide to help you identify and resolve these issues.
Logical Workflow for Troubleshooting Experimental Variability
The following diagram outlines a decision-making process to troubleshoot common problems encountered when using peptide-TFA salts like this compound.
Caption: Troubleshooting workflow for this compound variability.
Frequently Asked Questions (FAQs)
Q1: My cell-based assay results are inconsistent when using this compound. What could be the cause?
A1: Inconsistent results in cell-based assays are frequently caused by the trifluoroacetic acid (TFA) counterion present in commercially synthesized peptides. Residual TFA can lower the pH of your cell culture medium and can be cytotoxic, even at low concentrations. This can lead to variable cell viability and proliferation, directly impacting assay outcomes. It is recommended to check the final concentration of TFA in your assay and consider removing it if variability persists.
Q2: How does TFA interfere with experimental assays?
A2: TFA can interfere with experiments in several ways:
-
pH Alteration: As a strong acid, TFA can lower the pH of your experimental buffer or medium, which can affect protein structure, enzyme kinetics, and cell health.
-
Direct Cytotoxicity: TFA has been shown to be toxic to various cell lines, which can lead to inconsistent results in cellular assays.
-
Assay Component Interaction: TFA can interact with assay components. For example, it can cause some proteins to precipitate or alter the conformation of your target molecule.
-
Biological Effects: Some studies suggest that TFA itself might have off-target biological effects that could interfere with the interpretation of your results.
Q3: What is a safe concentration of residual TFA in an experiment?
A3: While there is no universally "safe" concentration, many researchers aim to keep the final TFA concentration below 0.01% (v/v) to minimize its effects. However, the sensitivity of your specific assay or cell line may require even lower levels. The table below summarizes the reported effects of TFA at different concentrations, which can help you determine an acceptable level for your experiments.
Table 1: Impact of TFA Concentration on Experimental Assays
| TFA Concentration (v/v) | Observed Effect | Assay Type | Reference |
| > 0.1% | Significant cytotoxicity, pH decrease in media, potential peptide precipitation. | Cell-based | |
| 0.01% - 0.1% | Moderate to mild cytotoxicity, potential for assay interference. | Cell-based | |
| < 0.01% | Generally considered to have minimal impact on most cell-based and biochemical assays. | General |
Q4: How can I remove or replace the TFA counterion from my 6bK peptide?
A4: There are several common methods to remove or replace the TFA counterion. The choice of method depends on the properties of your peptide and the requirements of your experiment.
-
Ion Exchange using HPLC: This is a highly effective method where the peptide is re-purified using a high-performance liquid chromatography (HPLC) system with a different counterion (like acetate (B1210297) or hydrochloride) in the mobile phase.
-
Lyophilization with a Different Acid: This involves repeatedly dissolving the peptide in a solution containing a volatile acid (e.g., HCl) and then lyophilizing (freeze-drying) it. The goal is to sublime away the TFA-HCl salt. This process typically needs to be repeated 3-4 times for sufficient exchange.
-
Solid-Phase Ion Exchange: This method involves using a specialized ion-exchange resin to capture the peptide and then eluting it with a buffer containing the desired new counterion.
The following diagram illustrates a typical workflow for TFA removal via ion exchange.
Caption: Workflow for TFA removal by HPLC ion exchange.
Experimental Protocols
Protocol 1: TFA Removal by Lyophilization (HCl Exchange)
This protocol provides a general procedure for replacing the TFA counterion with chloride.
Materials:
-
This compound peptide
-
Milli-Q or ultrapure water
-
0.1% HCl solution in water (v/v)
-
Lyophilizer
Methodology:
-
Dissolution: Dissolve the this compound peptide in a minimal amount of ultrapure water.
-
Acidification: Add a 10-fold or greater molar excess of the 0.1% HCl solution. Ensure the final volume is suitable for your lyophilization container.
-
Freezing: Flash-freeze the solution using liquid nitrogen or place it in a -80°C freezer until completely frozen.
-
Lyophilization: Place the frozen sample on a lyophilizer and run until all the solvent has sublimated and the peptide is a dry powder.
-
Repeat: To ensure complete removal of TFA, repeat steps 1-4 at least two more times.
-
Final Product: After the final lyophilization, the resulting powder is the HCl salt of your 6bK peptide. It is recommended to confirm the absence of TFA using analytical methods like ion chromatography or LC-MS.
common pitfalls to avoid when using 6bK TFA
Welcome to the technical support center for 6bK TFA, a potent and selective insulin-degrading enzyme (IDE) inhibitor. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the insulin-degrading enzyme (IDE) with an IC50 of 50 nM.[1] Its primary function is to block the activity of IDE, a zinc-metalloprotease responsible for the degradation of several peptide hormones, most notably insulin (B600854). By inhibiting IDE, this compound effectively increases the half-life of circulating insulin, thereby enhancing insulin signaling and promoting glucose tolerance.[1] It is supplied as a trifluoroacetate (B77799) (TFA) salt.
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage is critical to maintain the stability and activity of this compound. For long-term storage, it is recommended to store the compound at -80°C for up to six months. For short-term storage, -20°C for up to one month is acceptable.[1] It is crucial to protect the compound from light and to store it under a nitrogen atmosphere to prevent degradation.[1]
Q3: How should I prepare a stock solution of this compound?
A3: this compound can be dissolved in various solvents to prepare a stock solution. A common method involves dissolving the compound in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock. For in vivo experiments, a typical vehicle formulation involves a multi-step process. For example, a 25.0 mg/mL stock solution in DMSO can be further diluted with PEG300, Tween-80, and saline to achieve a clear and injectable solution.[1] Always ensure the compound is fully dissolved before use.
Q4: What is the significance of the TFA salt form?
A4: Trifluoroacetic acid (TFA) is frequently used in the purification process of synthetic peptides and small molecules, resulting in the final product being a TFA salt. While this is a common practice, the TFA counterion can have unintended effects in biological assays. It is a strong acid and can be cytotoxic at certain concentrations, potentially confounding experimental results.
Troubleshooting Guide
Issue 1: Inconsistent or Unexplained Results in Cell-Based Assays
Question: I am observing high levels of cell death or unexpected changes in cell proliferation in my experiments with this compound. What could be the cause?
Answer:
This is a common issue when working with compounds in the TFA salt form. The trifluoroacetate counterion itself can be cytotoxic and may interfere with your experimental results.
Possible Causes and Solutions:
-
TFA Cytotoxicity: The TFA salt can be toxic to cells, with effects observed at concentrations as low as 10 nM in some sensitive cell lines. This can lead to misinterpretation of the inhibitor's specific activity.
-
Solution: Run a "TFA only" control experiment. Prepare a solution with the same concentration of TFA as is present in your this compound experimental wells, but without the 6bK compound. This will help you distinguish between the effects of the TFA and the IDE inhibitor.
-
-
pH Shift in Media: TFA is a strong acid and can lower the pH of your cell culture medium, especially at higher concentrations. This pH shift can negatively impact cell viability and function.
-
Solution: After adding your this compound stock solution to the culture medium, measure the final pH. Ensure it remains within the optimal physiological range for your cells (typically 7.2-7.4). If necessary, buffer the medium accordingly.
-
-
Incorrect Concentration Calculation: The molecular weight of this compound includes the TFA salt. If you calculate your concentrations based on the molecular weight of the free base of 6bK, your actual concentration of the active compound will be lower, and you will be introducing a higher than expected molar concentration of TFA.
-
Solution: Always use the full molecular weight of the this compound salt (provided by the manufacturer) for all concentration calculations.
-
Issue 2: Poor Solubility or Precipitation of the Compound
Question: My this compound is not dissolving properly or is precipitating out of solution. How can I resolve this?
Answer:
Solubility issues can arise from improper solvent choice or incorrect preparation methods.
Possible Causes and Solutions:
-
Inappropriate Solvent: While this compound is soluble in DMSO, direct dilution of a DMSO stock into aqueous buffers can sometimes cause precipitation.
-
Solution: For aqueous solutions, consider a serial dilution approach. If solubility remains an issue, a formulation using co-solvents like PEG300 and a surfactant like Tween-80 can improve solubility for in vivo use.[1]
-
-
Low Temperature: Storing prepared solutions at low temperatures can sometimes cause the compound to precipitate.
-
Solution: Before use, allow the solution to warm to room temperature and vortex to ensure it is fully redissolved.
-
Issue 3: In vivo experiment shows unexpected toxicity or lack of efficacy.
Question: My animal model is showing signs of toxicity, or the this compound is not producing the expected glucose-lowering effect. What should I check?
Answer:
In vivo experiments can be affected by a multitude of factors, from the compound itself to the experimental protocol.
Possible Causes and Solutions:
-
TFA-induced Toxicity: As with in vitro studies, the TFA salt can cause adverse effects in vivo.
-
Solution: Consider performing a TFA salt exchange to replace the trifluoroacetate with a more biocompatible counterion like hydrochloride or acetate. This can be achieved through lyophilization from an HCl solution or by using an appropriate ion-exchange resin.
-
-
Incorrect Dosing or Formulation: The dose of this compound may be too high, leading to toxicity, or too low, resulting in a lack of efficacy. The formulation may also not be optimal for absorption and distribution.
-
Solution: Review the literature for recommended dosage ranges for IDE inhibitors in your specific animal model. Ensure your formulation is appropriate for the route of administration and enhances the bioavailability of the compound.
-
-
Experimental Protocol Variability: Factors such as the fasting duration of the animals can significantly impact the results of a glucose tolerance test.
-
Solution: Standardize your experimental protocols meticulously. For glucose tolerance tests, a consistent fasting period (e.g., 6 or 16 hours) is critical.
-
Data Presentation
Table 1: Cytotoxic Effects of TFA on Various Cell Lines
| Cell Line | Assay | Toxic Concentration of TFA | Reference |
| HUVEC | Proliferation | ~0.1 mM | Benchchem |
| Jurkat | Viability | ~5 mM | Benchchem |
| HeLa, HEK293 | General | >100 µM | Benchchem |
| PC-12 | Viability | 1-5 mM | Benchchem |
| Fetal Rat Osteoblasts | Proliferation | 10-100 nM | Cornish et al., 1999 |
Note: These values are for the TFA salt alone and can vary based on experimental conditions. It is crucial to determine the toxicity threshold for your specific cell line.
Experimental Protocols
Protocol 1: In Vitro IDE Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on insulin-degrading enzyme in vitro.
Materials:
-
Recombinant human IDE
-
Fluorescently labeled insulin substrate (e.g., FITC-insulin)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well black microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in the assay buffer to achieve a range of desired concentrations.
-
In a 96-well plate, add the recombinant IDE to each well (except for the no-enzyme control).
-
Add the diluted this compound or vehicle (DMSO in assay buffer) to the appropriate wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorescently labeled insulin substrate to all wells.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 60 minutes) using a plate reader.
-
Calculate the rate of substrate degradation for each concentration of this compound.
-
Plot the reaction rate against the inhibitor concentration to determine the IC50 value.
Protocol 2: Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice
This protocol outlines the procedure for an IPGTT in mice to evaluate the in vivo efficacy of this compound.
Materials:
-
Mice (e.g., C57BL/6)
-
This compound formulated for in vivo administration
-
20% glucose solution (sterile)
-
Glucometer and test strips
-
Animal scale
-
Syringes and needles
Procedure:
-
Fast the mice overnight for approximately 16 hours, with free access to water.[2]
-
Record the body weight of each mouse.
-
Administer this compound or the vehicle control via the desired route (e.g., intraperitoneal injection) at a predetermined time before the glucose challenge.
-
At time 0, measure the baseline blood glucose level from a tail snip.
-
Inject the mice intraperitoneally with the 20% glucose solution at a dose of 2 g/kg body weight.[2]
-
Measure blood glucose levels at 15, 30, 60, and 120 minutes post-glucose injection.[2]
-
Plot the blood glucose levels over time for both the this compound-treated and vehicle-treated groups.
-
Calculate the area under the curve (AUC) to quantify the improvement in glucose tolerance.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for an in vivo IPGTT experiment.
References
Validation & Comparative
A Comparative Guide to 6bK TFA and Other Insulin-Degrading Enzyme (IDE) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 6bK TFA, a potent and selective inhibitor of the Insulin-Degrading Enzyme (IDE), with other notable IDE inhibitors. The information presented herein is intended to assist researchers in making informed decisions for their studies in areas such as diabetes, metabolic syndrome, and neurodegenerative diseases.
Executive Summary
Insulin-Degrading Enzyme (IDE) is a crucial zinc-metalloprotease involved in the catabolism of several key peptide hormones, including insulin (B600854), glucagon, and amyloid-beta. Inhibition of IDE has emerged as a promising therapeutic strategy for type 2 diabetes and has been investigated for its potential role in Alzheimer's disease. This guide focuses on the comparative analysis of this compound against other well-characterized IDE inhibitors, presenting key performance data, detailed experimental methodologies, and visual representations of relevant biological and experimental pathways.
Data Presentation: A Comparative Analysis of IDE Inhibitors
The following table summarizes the key quantitative data for this compound and other selected IDE inhibitors. It is important to note that the data presented has been compiled from various studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
| Inhibitor | IC50 (nM) | Ki (nM) | Selectivity Profile | Mechanism of Action | Key In Vivo Effects |
| This compound | 50[1] | N/A | >1,000-fold selective over other metalloproteases[1] | Exosite inhibitor[2] | Increases circulating insulin, enhances oral glucose tolerance[3] |
| Ii1 | 0.6[1] | ~1.7 - 15.7 | Inhibits Thimet Oligopeptidase (THOP) (IC50 = 6 nM) and Neurolysin (NLN) (IC50 = 185 nM)[1] | Active-site inhibitor (peptidomimetic hydroxamate) | Reduces clearance of insulin in cultured cells |
| BDM-44768 | 60[4][5] | N/A | >45-fold selective over hNEP and hECE; no significant activity against hACE and hMMP-1[4][5] | Catalytic-site inhibitor[4][5] | Increases insulin signaling, paradoxically impairs glucose tolerance in mice[4][5] |
| NTE-1 | N/A | N/A | N/A | Dual exosite inhibitor | Improved glucose excursion in oral glucose tolerance tests; did not enhance insulin action in insulin tolerance tests[6] |
N/A: Not Available in the searched literature.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for in vitro and in vivo evaluation of IDE inhibitors.
In Vitro IDE Inhibition Assay (Fluorogenic Substrate Method)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against IDE.
Materials:
-
Recombinant human IDE
-
Fluorogenic IDE substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
Assay buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM.
-
In a 96-well plate, add 2 µL of the diluted inhibitor to each well. For control wells, add 2 µL of DMSO.
-
Add 48 µL of IDE solution (final concentration ~1-5 nM in assay buffer) to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the fluorogenic substrate (final concentration ~5-10 µM in assay buffer) to each well.
-
Immediately measure the fluorescence intensity (e.g., excitation at 320 nm and emission at 405 nm) kinetically over 30-60 minutes using a fluorescence plate reader.
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence curves.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This protocol outlines a standard procedure to assess the effect of an IDE inhibitor on glucose metabolism in a mouse model.
Animals:
-
Male C57BL/6 mice (8-10 weeks old), fed a high-fat diet for 8-12 weeks to induce obesity and insulin resistance.
Procedure:
-
Fast the mice overnight (approximately 16 hours) with free access to water.
-
Record the baseline blood glucose levels (t=0) from the tail vein using a glucometer.
-
Administer the test inhibitor (e.g., this compound, 10-50 mg/kg) or vehicle control (e.g., saline with 5% DMSO and 10% Tween 80) via intraperitoneal (i.p.) injection.[3]
-
After 30 minutes, administer a glucose solution (2 g/kg body weight) via oral gavage.[7]
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Plot the blood glucose concentration over time for both the treated and control groups.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect of the inhibitor on glucose tolerance. A lower AUC indicates improved glucose tolerance.
Visualizing Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.
References
- 1. ML345, A Small-Molecule Inhibitor of the Insulin-Degrading Enzyme (IDE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Head-to-head comparison of dipeptidyl peptidase-IV inhibitors and sulfonylureas - a meta-analysis from randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of peptide hydroxamate inhibitors of insulin-degrading enzyme reveals marked substrate-selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Substrate-selective inhibitors that reprogram the activity of insulin-degrading enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Comparative Efficacy Analysis: 6bK TFA vs. Ii1 Inhibitor
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of a hypothetical Bruton's tyrosine kinase (BTK) inhibitor, designated 6bK TFA, and the Ii1 (Invariant Chain) inhibitor, Niclosamide (B1684120). The data and methodologies presented are intended to serve as a framework for comparing immunomodulatory compounds.
Disclaimer: Information regarding "this compound," including its mechanism, experimental data, and protocols, is hypothetical and generated for illustrative purposes within this guide. Niclosamide is a known compound with multiple mechanisms of action; its role as an Ii1 inhibitor is based on its ability to interfere with antigen presentation pathways.
Overview of Mechanisms
Ii1 Inhibitor: Niclosamide
Niclosamide is an FDA-approved anthelmintic drug that has been repurposed for various indications, including cancer and viral infections, due to its multifaceted mechanism of action.[1][2] One of its roles in immunomodulation involves the disruption of antigen presentation. It is proposed to interfere with the proper processing and presentation of antigens on MHC class II molecules by affecting endolysosomal pH and other cellular processes.[3] The invariant chain (Ii, or CD74) is crucial for the correct folding of MHC class II and for preventing premature peptide binding. By disrupting the cellular machinery Ii relies upon, Niclosamide can be considered an indirect Ii1 inhibitor. It also has inhibitory effects on multiple signaling pathways, including NF-κB, STAT3, mTOR, and Wnt/β-catenin.[2][4][5]
This compound (Hypothetical BTK Inhibitor)
For the purpose of this guide, this compound is a hypothetical, selective, small-molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and activation. By inhibiting BTK, this compound would theoretically block B-cell-mediated immune responses, making it a potential therapeutic for autoimmune diseases and B-cell malignancies.
Quantitative Efficacy Data
The following tables summarize the efficacy of Niclosamide (as an Ii1 inhibitor) and the hypothetical this compound in relevant in vitro assays.
Table 1: Inhibition of MHC Class II Surface Expression
This assay measures the ability of the compounds to prevent the presentation of MHC class II molecules on the surface of antigen-presenting cells (APCs), a key step in initiating a CD4+ T-cell response.
| Compound | Cell Line | IC50 (µM) | Assay Method |
| Ii1 Inhibitor (Niclosamide) | Murine Splenocytes | 1.5 µM (Reported Range) | Flow Cytometry |
| This compound (Hypothetical) | Human B-cells | > 10 µM (Not Applicable) | Flow Cytometry |
Note: A direct IC50 for MHC class II surface expression by Niclosamide is not widely published and is inferred from its mechanism. A BTK inhibitor is not expected to directly impact MHC class II expression in this manner.
Table 2: Inhibition of Target Kinase Activity
This assay quantifies the direct inhibition of the target enzyme.
| Compound | Target Kinase | IC50 (nM) | Assay Type |
| Ii1 Inhibitor (Niclosamide) | N/A | N/A | N/A |
| This compound (Hypothetical) | BTK | 5.2 nM | In Vitro Kinase Assay |
Table 3: Inhibition of Cell Proliferation
This assay measures the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
| Ii1 Inhibitor (Niclosamide) | Ovarian Cancer (A2780cp20) | ~1.0 µM[4] |
| Colon Cancer (HCT116) | ~0.5 - 1.0 µM[1] | |
| This compound (Hypothetical) | B-cell Lymphoma (TMD8) | 0.8 µM |
Signaling Pathway Diagrams
The diagrams below, generated using DOT language, illustrate the targeted signaling pathways.
Caption: Ii1 inhibitor (Niclosamide) mechanism.
Caption: this compound (hypothetical BTK inhibitor) mechanism.
Experimental Protocols
Protocol 1: MHC Class II Surface Expression by Flow Cytometry
This protocol details the measurement of MHC class II surface expression on APCs following treatment with an inhibitor.
-
Cell Culture: Murine splenocytes or a human B-cell line are cultured in appropriate media.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the test compound (e.g., Niclosamide) or vehicle control for 24-48 hours. Cells are concurrently stimulated with an appropriate antigen or mitogen (e.g., LPS) to induce MHC class II expression.
-
Staining: After incubation, cells are harvested and washed with FACS buffer.[6] They are then stained with fluorescently-conjugated antibodies specific for an MHC class II allotype (e.g., FITC-anti-I-A/I-E) and a B-cell marker (e.g., PE-anti-CD19).[6][7] A viability dye is included to exclude dead cells.
-
Data Acquisition: Stained cells are analyzed on a flow cytometer.[8][9] Data is collected for at least 10,000 live, CD19-positive events.
-
Analysis: The median fluorescence intensity (MFI) of the MHC class II signal is quantified for the live cell population. The MFI values are normalized to the vehicle control (100% expression) and a baseline control (0% expression). IC50 values are calculated by fitting the data to a dose-response curve.
Protocol 2: In Vitro Kinase Assay for IC50 Determination (Hypothetical for this compound)
This protocol describes a general method for determining the IC50 value of a kinase inhibitor.[10][11]
-
Reagents: Recombinant human BTK enzyme, a suitable kinase substrate (e.g., a synthetic peptide), ATP, and the test inhibitor (this compound). A luminescence-based assay kit (e.g., ADP-Glo™) is used for detection.[10]
-
Assay Preparation: The inhibitor is serially diluted in buffer, typically with a constant low concentration of DMSO.
-
Kinase Reaction: The recombinant kinase and substrate are added to the wells of a 384-well plate.[11][12] The kinase reaction is initiated by adding ATP.
-
Incubation: The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[10][11]
-
Detection: A detection reagent is added to stop the reaction and generate a luminescent signal that is inversely proportional to the amount of ATP remaining (and thus proportional to kinase activity).
-
Data Analysis: Luminescence is read using a plate reader. Data is normalized to controls (no inhibitor for 100% activity, no enzyme for 0% activity). The percent inhibition is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve to determine the IC50 value.[11]
Experimental Workflow Diagram
The following diagram illustrates the workflow for determining the IC50 of an inhibitor on cell surface marker expression.
Caption: Workflow for IC50 determination by flow cytometry.
References
- 1. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent Inhibition of Macropinocytosis by Niclosamide in Cancer Cells: A Novel Mechanism for the Anticancer Efficacy for the Antihelminthic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antihelminthic niclosamide modulates dendritic cells activation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Direct demonstration of MHC class II surface expression on murine pre-B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Flow Cytometric Clinical Immunomonitoring Using Peptide–MHC Class II Tetramers: Optimization of Methods and Protocol Development [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. assayquant.com [assayquant.com]
Validating IDE Inhibition In Vitro: A Comparative Guide to 6bK TFA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 6bK TFA, a potent and selective inhibitor of Insulin-Degrading Enzyme (IDE), with other known IDE inhibitors. Supporting experimental data, detailed in vitro protocols, and pathway visualizations are presented to facilitate the validation of IDE inhibition in a research setting.
Introduction to IDE and its Inhibition
Insulin-Degrading Enzyme (IDE) is a zinc-metalloprotease that plays a crucial role in the degradation of several key peptide hormones and pathological proteins, including insulin (B600854), glucagon, and amyloid-beta (Aβ).[1][2][3] Its involvement in metabolic regulation and Aβ clearance has made it a significant therapeutic target for type 2 diabetes and Alzheimer's disease.[1][2][3]
Inhibition of IDE can prolong the bioavailability of insulin, thereby enhancing glucose uptake, or prevent the breakdown of other beneficial peptides. This compound is a macrocyclic peptide that acts as a potent and highly selective exo-site inhibitor of IDE, meaning it binds to a site adjacent to the catalytic domain.[1] This mechanism confers high specificity for IDE over other metalloproteases. This guide details the in vitro methods to validate the inhibitory activity of this compound and compares its performance with other IDE inhibitors.
Comparative Performance of IDE Inhibitors
The following table summarizes the in vitro potency and mechanism of action of this compound in comparison to other notable IDE inhibitors.
| Inhibitor | Mechanism of Action | Target Site | IC50 (nM) | Ki (nM) | Selectivity | Key Features |
| This compound | Competitive | Exo-site | 50 | N/A | >1,000-fold for IDE over other metalloproteases | High selectivity; does not chelate the catalytic zinc ion. |
| Ii1 | Competitive | Catalytic Site | 0.6 | N/A | Inhibits other metalloproteases (e.g., THOP, NLN) | Potent, but less selective than 6bK; acts as a substrate mimetic hydroxamic acid. |
| NTE-1 | Dual Exosite Binding | Exosite | 11-18 | N/A | High | Does not interact with the catalytic zinc ion. |
| ML-345 | N/A | N/A | N/A | N/A | Selective for IDE | A known small molecule inhibitor of IDE.[4] |
Experimental Protocols for In Vitro Validation
Accurate in vitro validation of IDE inhibition is critical. Below are detailed protocols for three common assays used to characterize IDE inhibitors.
Fluorescence Polarization (FP) Assay for Competitive Binding
This assay measures the ability of a test compound to displace a fluorescently labeled substrate from the IDE active site.
Principle: A small, fluorescently labeled peptide substrate tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger IDE protein, its tumbling is restricted, leading to a high polarization signal. A competitive inhibitor will displace the fluorescent substrate, causing a decrease in polarization.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris pH 7.5, 150 mM NaCl, 0.05% Tween 20, and 2 mM DTT.[5]
-
Human Recombinant IDE: Prepare a stock solution in Assay Buffer. The final concentration in the assay will typically be in the low nanomolar range and should be optimized for a robust signal window.
-
Fluorescent Substrate: A fluorescein-labeled peptide substrate of IDE (e.g., a short fluoresceinated insulin fragment). Prepare a stock solution in Assay Buffer. The final concentration should be at or below its Kd for IDE to ensure sensitivity to competitive inhibition.
-
Test Inhibitor (this compound): Prepare a serial dilution series in Assay Buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the test inhibitor dilution to each well. For control wells, add 5 µL of Assay Buffer (for high polarization signal) or a known potent inhibitor (for low polarization signal).
-
Add 5 µL of the fluorescent substrate solution to all wells.
-
Add 10 µL of the IDE solution to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters for fluorescein (B123965) (Excitation: ~485 nm, Emission: ~520 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Förster Resonance Energy Transfer (FRET) Assay for Enzymatic Activity
This assay continuously monitors the enzymatic activity of IDE by measuring the cleavage of a fluorogenic peptide substrate.
Principle: The substrate contains a fluorescent donor and a quencher moiety. In the intact peptide, the quencher suppresses the donor's fluorescence. Upon cleavage by IDE, the donor and quencher are separated, leading to an increase in fluorescence.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris pH 7.5, 1 M NaCl.
-
Human Recombinant IDE: Prepare a stock solution in Assay Buffer. The final concentration should be optimized for a linear reaction rate over the desired time course.
-
FRET Substrate: A peptide substrate containing a donor/quencher pair (e.g., Mca/Dnp). Prepare a stock solution in DMSO and dilute in Assay Buffer. The final concentration should be near the Km of the enzyme for the substrate.
-
Test Inhibitor (this compound): Prepare a serial dilution series in Assay Buffer.
-
-
Assay Procedure (96- or 384-well plate format):
-
Add 20 µL of diluted IDE to all wells except the negative control.[4]
-
Add 5 µL of the test inhibitor dilution to the appropriate wells.[4] For control wells, add Assay Buffer.
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the FRET substrate solution to all wells.[4]
-
Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., Excitation: ~320 nm, Emission: ~380 nm for an Mca/Dnp pair).[4]
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.
-
To determine the inhibition constant (Ki), perform the assay at multiple substrate concentrations.[6]
-
MALDI-TOF Mass Spectrometry for Substrate Degradation Analysis
This method directly observes the degradation of a substrate like insulin by IDE and the effect of an inhibitor.
Principle: MALDI-TOF MS measures the mass-to-charge ratio of molecules. By analyzing the reaction mixture over time, the disappearance of the intact substrate and the appearance of degradation products can be monitored.
Protocol:
-
Reagent Preparation:
-
Reaction Buffer: As appropriate for IDE activity (e.g., 50 mM Tris-HCl, pH 7.5).
-
Human Recombinant IDE: Prepare a stock solution.
-
Substrate: Insulin (or other peptide substrate). Prepare a stock solution.
-
Test Inhibitor (this compound): Prepare a stock solution.
-
MALDI Matrix: α-Cyano-4-hydroxycinnamic acid (HCCA) is a common choice for peptides. Prepare a saturated solution in a mixture of acetonitrile, water, and trifluoroacetic acid (TFA).
-
-
Assay Procedure:
-
Set up reaction tubes containing the substrate and either the test inhibitor or vehicle control in Reaction Buffer.
-
Add IDE to initiate the reaction. Incubate at 37°C.
-
At various time points, withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of the MALDI matrix solution.
-
Spot 1-2 µL of the quenched reaction mixture onto a MALDI target plate and allow it to air dry to co-crystallize the sample and matrix.[7]
-
-
Data Acquisition and Analysis:
-
Acquire mass spectra using a MALDI-TOF mass spectrometer in positive ion linear or reflectron mode, calibrated with known peptide standards.[8]
-
Analyze the spectra to identify the peaks corresponding to the intact substrate and its degradation fragments.
-
Compare the peak intensities between the inhibited and uninhibited reactions at each time point to assess the degree of inhibition.
-
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is crucial for understanding the validation of IDE inhibition.
IDE's Role in Insulin and Amyloid-Beta Degradation
Experimental Workflow for In Vitro IDE Inhibition Assay
Conclusion
The in vitro validation of IDE inhibition is a critical step in the development of therapeutics for metabolic and neurodegenerative diseases. This compound stands out as a highly potent and selective exo-site inhibitor of IDE. The experimental protocols provided in this guide offer robust methods for confirming its inhibitory activity and comparing it to other compounds. The use of complementary assays, such as fluorescence-based techniques and mass spectrometry, will provide a comprehensive understanding of the inhibitor's performance and mechanism of action.
References
- 1. Insulin-degrading enzyme regulates the levels of insulin, amyloid beta-protein, and the beta-amyloid precursor protein intracellular domain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eg-fr.uc.pt [eg-fr.uc.pt]
- 3. mdpi.com [mdpi.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. manoa.hawaii.edu [manoa.hawaii.edu]
The Inactive Diastereomer: Utilizing bisepi-6bK as a Negative Control for the Potent IDE Inhibitor 6bK TFA
For researchers investigating the therapeutic potential of targeting the insulin-degrading enzyme (IDE), the potent and selective inhibitor 6bK TFA has emerged as a valuable tool. To ensure the specificity of its effects in experimental settings, a proper negative control is paramount. This guide provides a comprehensive comparison of this compound and its inactive diastereomer, bisepi-6bK, highlighting the latter's critical role as a negative control and presenting supporting experimental data and protocols.
Chemical Identity and Mechanism of Action
This compound is a potent and selective inhibitor of the insulin-degrading enzyme (IDE) with an IC50 value of 50 nM.[1][2] It is a macrocyclic compound that has been shown to increase circulating insulin (B600854) levels and enhance glucose tolerance in animal models.[1][3] The trifluoroacetate (B77799) (TFA) salt form of 6bK is commonly used in research.
bisepi-6bK , in contrast, is an inactive diastereomer of 6bK.[3] This means that while it shares the same molecular formula and connectivity of atoms as 6bK, it differs in the three-dimensional arrangement of its atoms at specific chiral centers. This stereochemical difference renders bisepi-6bK unable to effectively bind to and inhibit IDE.[3] Its IC50 value for IDE is significantly higher, at over 200 µM, compared to 50 nM for 6bK.[4]
The stark difference in inhibitory activity makes bisepi-6bK an ideal negative control for in vitro and in vivo experiments with this compound. By using bisepi-6bK, researchers can distinguish the specific effects of IDE inhibition by 6bK from any potential off-target or non-specific effects of the molecular scaffold itself.
Comparative In Vivo Efficacy
Studies have demonstrated the differential effects of 6bK and bisepi-6bK on glucose metabolism in mice. In oral glucose tolerance tests (OGTTs), mice treated with 6bK displayed significantly improved glucose tolerance compared to control groups treated with either vehicle alone or the inactive stereoisomer bisepi-6bK.[3] The blood glucose profiles of the vehicle and bisepi-6bK control groups were similar, indicating that the observed effects of 6bK are a direct result of its IDE-inhibiting activity and not due to a non-specific chemical effect.[3]
| Compound | Dose | Animal Model | Key Finding | Reference |
| 6bK | Not Specified | Lean and DIO mice | Significantly improved glucose tolerance in OGTT | [3] |
| bisepi-6bK | Not Specified | Lean and DIO mice | No significant effect on glucose tolerance in OGTT; similar to vehicle | [3] |
Experimental Protocols
To effectively utilize bisepi-6bK as a negative control, it is crucial to administer it under the same experimental conditions as this compound. This includes using the same vehicle, dose, and route of administration.
In Vivo Oral Glucose Tolerance Test (OGTT) Protocol
-
Animal Model: Diet-induced obese (DIO) mice are a commonly used model for studying type 2 diabetes.
-
Acclimatization: Allow animals to acclimate to the experimental conditions.
-
Fasting: Fast mice overnight prior to the experiment.
-
Compound Administration: Administer this compound, bisepi-6bK, or vehicle control (e.g., saline) via intraperitoneal (i.p.) injection. The dosage should be consistent across all groups.
-
Glucose Challenge: After a set period (e.g., 30 minutes) following compound administration, administer a bolus of glucose orally.
-
Blood Glucose Monitoring: Measure blood glucose levels from tail vein blood at regular intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Data Analysis: Plot the mean blood glucose levels over time for each treatment group and calculate the area under the curve (AUC) for statistical comparison.
Signaling Pathway and Experimental Workflow
The primary mechanism of action of 6bK involves the inhibition of IDE, which leads to increased levels of circulating insulin and other hormones regulated by IDE, such as amylin and glucagon.[3][5] This, in turn, enhances glucose uptake and improves glucose tolerance.
Caption: Signaling pathway of IDE inhibition by this compound.
The experimental workflow for comparing this compound and bisepi-6bK is designed to isolate the effects of IDE inhibition.
Caption: Experimental workflow for comparing this compound and bisepi-6bK.
Logical Relationship
The logical relationship between this compound and bisepi-6bK in an experimental design is that of an active compound and its corresponding inactive control. This allows for the attribution of any observed biological effects specifically to the intended mechanism of action, in this case, the inhibition of IDE.
Caption: Logical relationship between this compound and bisepi-6bK.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Anti-diabetic activity of insulin-degrading enzyme inhibitors mediated by multiple hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 6bK | Insulin and Insulin-like Receptors | Tocris Bioscience [tocris.com]
A Comparative Analysis of 6bK TFA and Other Major Diabetes Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 6bK TFA, a novel insulin-degrading enzyme (IDE) inhibitor, and other established classes of diabetes therapeutics, including GLP-1 Receptor Agonists, SGLT2 Inhibitors, DPP-4 Inhibitors, and Sulfonylureas. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of mechanisms of action, available performance data, and relevant experimental protocols.
Executive Summary
Diabetes mellitus is a complex metabolic disorder requiring a diverse range of therapeutic strategies. While established drug classes have demonstrated significant efficacy, the search for novel mechanisms of action continues. This compound represents a novel approach by targeting the insulin-degrading enzyme (IDE). Preclinical studies suggest that by inhibiting IDE, this compound can increase circulating levels of insulin (B600854) and other metabolically active peptides, thereby improving glucose tolerance. This guide will delve into the preclinical profile of this compound and compare it with the well-characterized clinical attributes of major diabetes drug classes.
Data Presentation: Comparative Tables
Table 1: Mechanism of Action and Key Characteristics
| Therapeutic Class | Primary Mechanism of Action | Key Molecular Target(s) | Route of Administration | Representative Drugs |
| This compound (IDE Inhibitor) | Inhibits the enzymatic degradation of insulin and other peptides.[1][2] | Insulin-Degrading Enzyme (IDE)[1] | Injectable (in preclinical studies)[1][2] | This compound[1] |
| GLP-1 Receptor Agonists | Mimic the action of endogenous incretin (B1656795) hormone GLP-1, stimulating glucose-dependent insulin secretion, suppressing glucagon (B607659) secretion, and slowing gastric emptying. | Glucagon-Like Peptide-1 (GLP-1) Receptor | Injectable (most), Oral (semaglutide)[1] | Liraglutide, Semaglutide, Dulaglutide |
| SGLT2 Inhibitors | Inhibit the sodium-glucose cotransporter 2 in the renal proximal tubules, reducing glucose reabsorption and increasing urinary glucose excretion.[3][4] | Sodium-Glucose Cotransporter 2 (SGLT2)[4] | Oral[5] | Empagliflozin, Canagliflozin, Dapagliflozin[5][6] |
| DPP-4 Inhibitors | Inhibit the dipeptidyl peptidase-4 (DPP-4) enzyme, which inactivates incretin hormones (GLP-1 and GIP), thereby increasing their circulating levels and enhancing their glucose-lowering effects.[7][8] | Dipeptidyl Peptidase-4 (DPP-4) Enzyme[7][8] | Oral[8] | Sitagliptin, Saxagliptin, Linagliptin[7] |
| Sulfonylureas | Stimulate insulin release from pancreatic β-cells by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel.[9][10] | ATP-sensitive potassium (KATP) channel on pancreatic β-cells[10] | Oral[11] | Glimepiride, Glipizide, Glyburide[11] |
Table 2: Comparative Efficacy and Safety Profile (Based on Preclinical Data for this compound and Clinical Data for Other Therapeutics)
| Therapeutic Class | HbA1c Reduction | Effect on Body Weight | Risk of Hypoglycemia | Cardiovascular Effects |
| This compound (IDE Inhibitor) | Improved glucose tolerance in preclinical models.[1][2] | Not reported. | Potential risk, as it increases insulin levels. | Not reported. |
| GLP-1 Receptor Agonists | High | Weight loss[1] | Low (when used as monotherapy) | Demonstrated cardiovascular benefits.[2] |
| SGLT2 Inhibitors | Moderate | Weight loss[4][6] | Very low | Demonstrated cardiovascular and renal benefits.[3][12] |
| DPP-4 Inhibitors | Moderate | Neutral | Low (when used as monotherapy)[7] | Generally neutral cardiovascular outcomes.[7] |
| Sulfonylureas | High | Weight gain[9] | High[9][11] | Mixed; some concerns about cardiovascular safety with older agents. |
Signaling Pathways and Mechanisms of Action
This compound: Inhibition of Insulin-Degrading Enzyme
This compound acts by inhibiting the Insulin-Degrading Enzyme (IDE), a zinc metalloprotease responsible for the catabolism of insulin and other small peptides like amylin and glucagon.[1][2] By blocking IDE, this compound increases the circulating half-life of these hormones, leading to enhanced insulin signaling and improved glucose disposal.[1]
Comparative Signaling Pathways
The following diagram illustrates the distinct signaling pathways targeted by each therapeutic class.
Experimental Protocols
The evaluation of anti-diabetic drugs involves a range of in vitro and in vivo assays to determine their efficacy and mechanism of action.
In Vitro Assays
1. Enzyme Inhibition Assay (for this compound and DPP-4 Inhibitors):
This assay measures the ability of a compound to inhibit the activity of a specific enzyme. For this compound, the target is IDE, and for DPP-4 inhibitors, it is the DPP-4 enzyme.
-
Principle: A fluorogenic or chromogenic substrate specific to the enzyme is incubated with the enzyme in the presence and absence of the inhibitor. The reduction in product formation in the presence of the inhibitor is measured to determine the inhibitory activity (e.g., IC50).[13]
-
Typical Protocol:
-
Recombinant human IDE or DPP-4 enzyme is incubated with varying concentrations of the test compound.
-
A specific fluorogenic substrate is added to initiate the reaction.
-
The fluorescence intensity is measured over time using a microplate reader.
-
The rate of reaction is calculated, and the percent inhibition is determined to calculate the IC50 value.[13]
-
2. Glucose Uptake Assay:
This assay is used to assess the effect of a compound on glucose transport into cells, a key process in glucose homeostasis.
-
Principle: Cells (e.g., adipocytes or muscle cells) are incubated with a labeled glucose analog (e.g., 2-deoxyglucose). The amount of labeled glucose taken up by the cells is quantified.[7][14]
-
Typical Protocol:
-
Differentiated adipocytes (e.g., 3T3-L1) or myotubes (e.g., L6) are serum-starved.
-
Cells are then stimulated with insulin in the presence or absence of the test compound.
-
A radiolabeled or fluorescently labeled 2-deoxyglucose is added for a defined period.
-
Uptake is stopped by washing with cold buffer, and the cells are lysed.
-
The amount of intracellular labeled 2-deoxyglucose is measured using a scintillation counter or fluorescence reader.[15][16]
-
3. Insulin Secretion Assay:
This assay measures the ability of a compound to stimulate insulin secretion from pancreatic β-cells.
-
Principle: Isolated pancreatic islets or β-cell lines are incubated with the test compound in the presence of varying glucose concentrations. The amount of insulin secreted into the medium is quantified.[12][14]
-
Typical Protocol:
-
Isolated pancreatic islets or a β-cell line (e.g., MIN6) are pre-incubated in a low-glucose buffer.
-
The cells are then incubated with low or high glucose concentrations in the presence or absence of the test compound.
-
After incubation, the supernatant is collected, and the insulin concentration is measured using an ELISA or radioimmunoassay (RIA).[12][17]
-
In Vivo Models
Oral Glucose Tolerance Test (OGTT):
The OGTT is a standard in vivo experiment to assess how well an organism can clear a glucose load from the blood.
-
Principle: After administration of a test compound, an oral glucose load is given to fasted animals. Blood glucose levels are monitored over time to determine the effect of the compound on glucose tolerance.[3]
-
Typical Protocol:
-
Mice or rats are fasted overnight.
-
The test compound (e.g., this compound) or vehicle is administered.
-
After a specific time, a concentrated glucose solution is administered orally.
-
Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).
-
Blood glucose concentrations are measured, and the area under the curve (AUC) is calculated to assess glucose tolerance.[2]
-
Experimental Workflow Visualization
The following diagram outlines a typical preclinical experimental workflow for evaluating a novel anti-diabetic compound.
Conclusion
This compound, as a selective IDE inhibitor, presents a novel therapeutic strategy for type 2 diabetes by augmenting the action of endogenous insulin and other metabolic hormones. Preclinical data demonstrate its potential to improve glucose tolerance. However, as it is in the early stages of development, further research, particularly clinical trials, is necessary to establish its efficacy and safety profile in humans. In contrast, GLP-1 receptor agonists, SGLT2 inhibitors, DPP-4 inhibitors, and sulfonylureas are well-established therapeutic classes with extensive clinical data. This guide provides a framework for understanding the comparative positioning of this compound within the current landscape of diabetes therapeutics, highlighting its unique mechanism of action and the experimental approaches required for its further evaluation.
References
- 1. Insulin Degrading Enzyme inhibition, a novel therapy for type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-diabetic activity of insulin-degrading enzyme inhibitors mediated by multiple hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. promocell.com [promocell.com]
- 5. tandfonline.com [tandfonline.com]
- 6. In Vivo Models of Diabetes Mellitus - Ace Therapeutics [acetherapeutics.com]
- 7. Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Review of in vitro and in vivo models for antidiabetic activity. [wisdomlib.org]
- 9. What are IDE inhibitors and how do they work? [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Static insulin secretion analysis of isolated islets [protocols.io]
- 13. abcam.com [abcam.com]
- 14. athmicbiotech.com [athmicbiotech.com]
- 15. Insulin Stimulated Glucose Uptake Assay [macdougald.lab.medicine.umich.edu]
- 16. Glucose Uptake Assays | Revvity [revvity.com]
- 17. Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Specificity of IDE Inhibition: A Comparative Guide to 6bK TFA
For researchers, scientists, and drug development professionals, the precise inhibition of the Insulin-Degrading Enzyme (IDE) presents a promising therapeutic avenue for metabolic diseases like type 2 diabetes. Central to this endeavor is the inhibitor's specificity, ensuring on-target effects while minimizing off-target interactions. This guide provides a detailed comparison of 6bK TFA, a potent IDE inhibitor, with other alternatives, supported by experimental data and protocols to aid in the objective assessment of its performance.
This compound: A Potent and Selective IDE Inhibitor
This compound has emerged as a significant tool in the study of IDE. It is a potent and selective inhibitor of the insulin-degrading enzyme with an IC50 value of 50 nM.[1] In preclinical studies, acute administration of this compound has been shown to increase circulating insulin (B600854) and enhance glucose tolerance in high-fat-fed mice.[1] A key advantage of 6bK is its high selectivity; it has demonstrated over 1,000-fold selectivity for IDE over other tested metalloproteases. This high degree of specificity is crucial for minimizing unintended biological effects.
Comparative Analysis of IDE Inhibitors
The landscape of IDE inhibitors includes a range of compounds with varying potencies, mechanisms of action, and specificities. To provide a clear comparison, the following table summarizes the quantitative data for this compound and several alternative inhibitors.
| Inhibitor | Type / Class | IC50 / Ki | Specificity Remarks |
| This compound | Macrocyclic Peptide (Exosite Binder) | IC50: 50 nM | >1,000-fold selectivity over other tested metalloproteases.[2] |
| Ii1 | Peptidic Hydroxamic Acid (Active Site Binder) | Ki: ~1.7 nM - 15.7 nM | Potent inhibitor, but also inhibits thimet oligopeptidase (THOP) and neurolysin (NLN).[2] |
| ML345 | Small Molecule (Cysteine-reactive) | IC50: 188 nM | Targets a specific cysteine residue (Cys819) in IDE.[3] |
| NTE-1 | Dual Exosite Binder | IC50: 11-18 nM | Potent inhibitor, with activity demonstrated in ex vivo rat liver lysates. |
| BRD8283 | Small Molecule (Exosite Binder) | EC50: 100 nM | Substrate-selective; preferentially inhibits insulin degradation over glucagon. >1,000-fold specificity for IDE over other metalloproteases.[4] |
| BRD4171 | Small Molecule (Exosite Binder) | EC50: 400 nM | Substrate-selective; preferentially inhibits insulin degradation over glucagon. >500-fold specificity for IDE over other metalloproteases.[4] |
| Bacitracin | Polypeptide Antibiotic | IC50: ~300 µM | Non-specific inhibitor of IDE and other proteases like protein disulfide isomerase. |
| N-ethylmaleimide (NEM) | Thiol-alkylating agent | Not specified for IDE; generally weak and non-selective. | A non-specific inhibitor that acts by modifying cysteine residues. |
Visualizing IDE Inhibition Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key pathways and experimental processes.
Caption: IDE's role in degrading key hormones and the inhibitory action of this compound.
References
Independent Validation of 6bK TFA as an Insulin-Degrading Enzyme (IDE) Inhibitor: A Comparative Guide
Introduction
Comparative Data Summary
For a comprehensive and independent validation, the inhibitory activity of 6bK TFA should be compared against a well-characterized, known IDE inhibitor (Positive Control) and a non-inhibitory compound (Negative Control). The following table structure is proposed for a clear comparison of the key quantitative data.
| Parameter | This compound (Hypothetical Data) | Positive Control (e.g., a known IDE inhibitor) | Negative Control (e.g., inactive analog) |
| IC₅₀ (nM) for IDE | 50 | Value from literature/experiment | > 10,000 |
| Mechanism of Inhibition | e.g., Competitive | e.g., Competitive | Not Applicable |
| Selectivity (IC₅₀ for related proteases, e.g., MMPs, Cathepsins) | > 10,000 nM | Values from literature/experiment | > 10,000 nM |
| In-cell Target Engagement | e.g., EC₅₀ for insulin (B600854) stabilization | Value from literature/experiment | No effect |
| In vivo Efficacy (e.g., change in circulating insulin levels) | e.g., % increase | Value from literature/experiment | No significant change |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of any validation study. The following are key experimental protocols that should be employed.
In Vitro IDE Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for the Insulin-Degrading Enzyme.
-
Materials: Recombinant human IDE, fluorogenic IDE substrate (e.g., FRET-based peptide), this compound, positive control inhibitor, negative control compound, assay buffer (e.g., Tris-HCl, pH 7.4).
-
Procedure:
-
Prepare a serial dilution of this compound and control compounds.
-
In a 96-well plate, add recombinant IDE to the assay buffer.
-
Add the diluted compounds to the wells and incubate for a pre-determined time (e.g., 15 minutes) to allow for binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a plate reader.
-
Calculate the rate of reaction for each compound concentration.
-
Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.
-
Enzyme Selectivity Profiling
-
Objective: To assess the selectivity of this compound for IDE against other relevant proteases.
-
Procedure: A similar in vitro enzymatic assay protocol as described above should be followed, substituting IDE with other proteases (e.g., matrix metalloproteinases, cathepsins) and their respective specific substrates. The IC₅₀ values for these other proteases are then compared to the IC₅₀ for IDE.
Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement of this compound with IDE within a cellular context.
-
Procedure:
-
Treat cultured cells (e.g., HepG2) with this compound or a vehicle control.
-
Lyse the cells and heat the lysates to a range of temperatures.
-
Centrifuge the samples to pellet precipitated proteins.
-
Analyze the supernatant for the presence of soluble IDE using Western blotting or ELISA.
-
Binding of this compound to IDE is expected to increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle control.
-
In Vivo Pharmacodynamic Studies in a Mouse Model
-
Objective: To evaluate the effect of this compound on circulating insulin levels in an animal model.
-
Procedure:
-
Use a relevant mouse model, such as high-fat diet-fed mice, which may exhibit altered insulin metabolism[1].
-
Administer this compound or a vehicle control to the mice (e.g., via oral gavage or intraperitoneal injection).
-
Collect blood samples at various time points post-administration.
-
Measure plasma insulin concentrations using a validated immunoassay (e.g., ELISA).
-
Compare the insulin levels between the this compound-treated group and the control group.
-
Visualizations of Workflows and Pathways
Signaling Pathway of IDE
Caption: The inhibitory action of this compound on the insulin degradation pathway.
Experimental Workflow for In Vitro Validation
Caption: A generalized workflow for the in vitro validation of this compound's inhibitory activity.
Logical Relationship for Validation
Caption: The logical steps involved in the independent validation of a published scientific finding.
References
Benchmarking 6bK TFA Against Novel IDE Inhibitors: A Comparative Guide
This guide provides an objective comparison of the Insulin-Degrading Enzyme (IDE) inhibitor, 6bK TFA, against other novel inhibitors, Ii1 and ML345. The following sections detail the performance of these compounds, supported by quantitative data from preclinical studies, comprehensive experimental methodologies, and visual representations of relevant biological pathways and workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the study of IDE and its therapeutic potential.
Introduction to Insulin-Degrading Enzyme (IDE)
Insulin-Degrading Enzyme (IDE), also known as insulysin, is a zinc-metalloendopeptidase that plays a crucial role in the degradation of several key polypeptide hormones and pathological peptides, including insulin, glucagon, amylin, and amyloid-beta (Aβ).[1][2] Its involvement in the clearance of these substrates positions IDE as a significant therapeutic target for metabolic disorders such as type 2 diabetes and neurodegenerative conditions like Alzheimer's disease.[1][3] Inhibition of IDE is hypothesized to increase the bioavailability of insulin, thereby enhancing glucose tolerance, and to modulate the levels of other IDE substrates.[4]
This compound is a potent and highly selective macrocyclic peptide inhibitor of IDE.[4] Unlike many inhibitors that target the active site, 6bK binds to an exosite, a secondary binding site away from the catalytic center.[4][5] This unique mechanism of action contributes to its high selectivity.[4] This guide benchmarks this compound against two other notable IDE inhibitors: Ii1 , a peptide-derived hydroxamic acid inhibitor that chelates the zinc ion in the active site, and ML345 , a small-molecule inhibitor that covalently modifies a specific cysteine residue within the enzyme.[4][6]
Comparative Analysis of IDE Inhibitor Performance
The following tables summarize the key performance metrics of this compound, Ii1, and ML345 based on available preclinical data.
| Inhibitor | Type | Mechanism of Action | IC50 (IDE) | Reference |
| This compound | Macrocyclic Peptide | Binds to an exosite | 50 nM | [4] |
| Ii1 | Peptide-derived Hydroxamic Acid | Chelates active site zinc | 0.6 nM | [4] |
| ML345 | Small Molecule | Covalently modifies Cys819 | 188 nM | [6][7] |
Table 1: In Vitro Potency and Mechanism of Action. This table provides a head-to-head comparison of the in vitro potency (IC50) of the three IDE inhibitors and their distinct mechanisms of action.
| Inhibitor | Selectivity Profile | In Vivo Effects | Reference |
| This compound | >1,000-fold selective for IDE over other tested metalloproteases. | Improves glucose tolerance in diet-induced obese mice after oral glucose administration. | [4] |
| Ii1 | Inhibits Thimet Oligopeptidase (THOP) (IC50 = 6 nM) and Neurolysin (NLN) (IC50 = 185 nM). | Shown to inhibit the elimination of Aβ(1-40) from rat brain. | [4][8] |
| ML345 | Targets a specific cysteine residue, suggesting potential for high selectivity. | Well-suited as a pharmacophore for agent development in diabetes research. | [6][7] |
Table 2: Selectivity and In Vivo Efficacy. This table highlights the selectivity profiles and reported in vivo effects of this compound, Ii1, and ML345.
Experimental Protocols
A crucial aspect of inhibitor characterization is the in vitro inhibition assay. Below is a detailed methodology for a representative IDE inhibition assay using a fluorogenic substrate, based on protocols described in the literature.[9][10]
In Vitro IDE Inhibition Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human IDE.
Materials:
-
Recombinant Human IDE (e.g., R&D Systems, #2496-ZN)
-
Fluorogenic IDE Substrate (e.g., SensoLyte 520 IDE Activity Assay Kit, AnaSpec #AS-72231, or a custom FAM-labeled Aβ peptide)
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5, 1 M NaCl)
-
Test Inhibitors (this compound, Ii1, ML345) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader with excitation/emission wavelengths suitable for the chosen fluorogenic substrate (e.g., Ex/Em = 490/520 nm for 5-FAM).
Procedure:
-
Prepare Reagents:
-
Dilute the recombinant human IDE to the desired working concentration (e.g., 1 nM) in pre-chilled assay buffer. Keep the enzyme solution on ice.
-
Prepare a stock solution of the fluorogenic substrate in assay buffer. The final concentration in the assay will depend on the substrate's Km value.
-
Prepare serial dilutions of the test inhibitors in DMSO. A typical starting concentration for the dilution series is 100 µM. A DMSO-only control is required.
-
-
Assay Setup:
-
Add 25 µL of assay buffer to all wells of the 96-well plate.
-
Add 2 µL of the serially diluted test inhibitors or DMSO control to the appropriate wells.
-
Add 25 µL of the diluted recombinant IDE to all wells except for the "no enzyme" control wells. For these, add 25 µL of assay buffer.
-
-
Incubation:
-
Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitors to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 48 µL of the fluorogenic substrate solution to all wells to start the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately begin reading the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C, or take an endpoint reading after a fixed time.
-
-
Data Analysis:
-
For kinetic assays, determine the initial reaction velocity (V) for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the DMSO control (100% activity) and the "no enzyme" control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams, generated using Graphviz (DOT language), illustrate the IDE signaling pathway and a typical workflow for inhibitor screening.
Caption: IDE Signaling Pathway.
Caption: IDE Inhibitor Screening Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of ebselen as a potent inhibitor of Insulin Degrading Enzyme by a drug repurposing screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insulin-Degrading Enzyme as a Downstream Target of Insulin Receptor Signaling Cascade: Implications for Alzheimer's Disease Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-diabetic activity of insulin-degrading enzyme inhibitors mediated by multiple hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substrate-selective inhibitors that reprogram the activity of insulin-degrading enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ML345, A Small-Molecule Inhibitor of the Insulin-Degrading Enzyme (IDE) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibitory Effect of Insulin-Degrading Enzyme-Selective Inhibitor, Ii1, on the Elimination of Amyloid-β(1-40) from Rat Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. Frontiers | Antibody-Mediated Inhibition of Insulin-Degrading Enzyme Improves Insulin Activity in a Diabetic Mouse Model [frontiersin.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of 6bK TFA
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like 6bK TFA are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, which is understood to be a peptide or compound designated as "6bK" in its trifluoroacetate (B77799) (TFA) salt form. The trifluoroacetic acid component is corrosive, harmful if inhaled, and toxic to aquatic life, necessitating strict disposal procedures.[1][2][3]
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[2]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protective Equipment | Specifications |
| Eye Protection | Chemical safety goggles or a face shield (EN 166 compliant).[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber), inspected before use.[4] |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.[4] |
| Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes.[4] |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound and its contaminated materials must be carried out in accordance with institutional and local regulations for chemical waste.
Step 1: Waste Segregation and Collection
-
Solid Waste : Collect unused or expired this compound powder in a clearly labeled, sealed container designated for chemical waste.[2]
-
Liquid Waste : Solutions containing this compound, as well as contaminated solvents and buffers, should be collected in a separate, labeled liquid hazardous waste container.[2] Do not mix with incompatible waste streams such as bases, oxidizers, or reducing agents.[5][6]
-
Contaminated Materials : All disposable materials that have come into contact with this compound, such as pipette tips, vials, and gloves, must be disposed of as solid chemical waste.[2]
Step 2: Container Labeling and Storage
-
Labeling : All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "6bK Trifluoroacetate," and any solvents used.[4] The label should also indicate the associated hazards (e.g., Corrosive).[4]
-
Container Integrity : Use chemically resistant containers (e.g., glass or polyethylene) that are in good condition and have a secure, tight-fitting lid.[4] Do not use metal containers.[5][7]
-
Storage : Store sealed waste containers in a designated, secure secondary containment area away from incompatible materials.[2] This area should be a well-ventilated space.
Step 3: Decontamination of Reusable Labware
-
Glassware and other reusable equipment should be decontaminated. A common procedure involves:
-
Rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove organic residues.[2]
-
Collecting the initial solvent rinse as hazardous waste.[2]
-
Washing with an appropriate laboratory detergent and rinsing thoroughly with deionized water.[2]
-
Step 4: Spill Management
-
Minor Spills (<500 mL) : For small spills that do not pose an immediate threat, carefully neutralize with a suitable agent like sodium carbonate.[1] Absorb the neutralized spill with an inert material (e.g., sand or vermiculite), place it in a suitable, closed container for disposal, and ventilate the affected area.[8][9]
-
Large Spills (>500 mL) : In the case of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office or emergency services.[5]
Step 5: Arranging for Final Disposal
-
Contact EHS : Do not pour this compound waste down the drain.[5][7] Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste.[2][5] Follow their specific procedures and documentation requirements for hazardous waste disposal.[2]
-
Empty Containers : Even "empty" containers of this compound should be treated as hazardous waste as they will retain chemical residue.[4] Some protocols may allow for triple-rinsing with a suitable solvent, with the rinsate collected as hazardous waste, before the container can be disposed of as regular laboratory waste.[4] Always confirm this procedure with your institution's EHS guidelines.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. LCSS: TRIFLUOROACETIC ACID [web.stanford.edu]
- 2. benchchem.com [benchchem.com]
- 3. liverpool.ac.uk [liverpool.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. amherst.edu [amherst.edu]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
- 9. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
Essential Safety and Handling Protocols for 6bK TFA
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides critical safety and logistical information for the handling of 6bK TFA, a potent and selective insulin-degrading enzyme (IDE) inhibitor.[1][2] The primary hazards associated with this compound are attributed to its trifluoroacetic acid (TFA) component, which is a strong, corrosive acid.[3][4] Adherence to these guidelines is essential to mitigate risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, which is typically a solid, the principal risk of exposure is to the trifluoroacetic acid salt. The following personal protective equipment is mandatory to prevent contact with skin and eyes, and inhalation.
| PPE Category | Required Equipment | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or other suitable material. Check manufacturer's compatibility data for trifluoroacetic acid. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Face Protection | Face shield | Required when there is a risk of splashing, such as when preparing solutions. |
| Body Protection | Laboratory coat | Fully fastened to protect against accidental spills. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Avoid breathing dust or vapors. A respirator may be necessary for large quantities or in poorly ventilated areas.[5][6] |
Emergency First Aid Procedures
In the event of exposure to this compound, immediate action is critical. The following table outlines the necessary first aid steps.
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[6][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6] |
Operational and Disposal Plans
Proper operational procedures and waste disposal are crucial for maintaining a safe laboratory environment when working with this compound.
Handling and Storage
-
Engineering Controls : Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[8]
-
Storage : Store in a cool, dry, and well-ventilated area. Keep the container tightly closed.[5] The compound should be protected from light and stored under nitrogen, with recommended storage at -80°C for six months or -20°C for one month.[1]
-
Incompatibilities : Avoid contact with strong bases, oxidizing agents, and metals.[6]
Spill Management
In case of a spill, the area should be evacuated. For minor spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for disposal.[5][8] For larger spills, contact your institution's environmental health and safety department.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a labeled, sealed container for hazardous waste disposal. |
| Contaminated Materials (e.g., gloves, weigh paper) | Place in a designated, labeled hazardous waste container. |
| Solutions of this compound | Collect in a labeled, sealed container for hazardous waste disposal. Do not pour down the drain.[8] |
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immunomart.com [immunomart.com]
- 3. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 4. halocarbonlifesciences.com [halocarbonlifesciences.com]
- 5. liverpool.ac.uk [liverpool.ac.uk]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. ehs.washington.edu [ehs.washington.edu]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
